molecular formula C9H8Br2O2 B1272318 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone CAS No. 6096-83-9

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Cat. No.: B1272318
CAS No.: 6096-83-9
M. Wt: 307.97 g/mol
InChI Key: UAHYADIIIVEZIK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYADIIIVEZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373588
Record name 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone
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Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6096-83-9
Record name 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6096-83-9
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS: 6096-83-9)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its structure, featuring two distinct bromine atoms—one on the aromatic ring and one at the alpha-position to the carbonyl group—provides two reactive sites for orthogonal chemical transformations. This dual reactivity makes it an exceptionally valuable building block for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and biaryl systems relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and detailed experimental protocols, offering researchers a practical resource for leveraging this versatile reagent in their work.

Introduction to a Bifunctional Synthetic Building Block

This compound, also known as 2,3'-Dibromo-4'-methoxyacetophenone, belongs to the class of α-bromoacetophenones.[1] This class of compounds is renowned in organic synthesis for the reactivity of the α-carbon, which is highly susceptible to nucleophilic attack, making them ideal precursors for a multitude of chemical transformations.[2] The presence of the additional aryl bromide on the phenyl ring expands its synthetic utility far beyond that of typical α-bromoacetophenones, allowing for sequential or one-pot reactions targeting different parts of the molecule. The methoxy group also influences the electronic properties of the aromatic ring, providing an additional point for potential modification or influencing reaction regioselectivity.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and analytical characteristics is fundamental for its effective use and characterization in a research setting.

PropertyValueSource
CAS Number 6096-83-9[1][4]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [5]
IUPAC Name This compound[1]
Appearance Solid (Typical)[3]
Melting Point Data not consistently available; related compounds like 2-bromo-4'-methoxyacetophenone melt at 69-71 °C[6]

Expected Spectroscopic Data: Characterization relies on standard spectroscopic methods. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic isotopic pattern in the mass spectrum.

TechniqueExpected Features
¹H NMR (CDCl₃) - A singlet for the α-bromomethylene protons (-CH₂Br) around δ 4.4 ppm.[7]- A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.- A series of multiplets or distinct signals in the aromatic region (δ 6.9-8.2 ppm) corresponding to the three protons on the substituted phenyl ring.
¹³C NMR (CDCl₃) - A signal for the α-bromomethylene carbon (-CH₂Br) around δ 30-31 ppm.[7]- A signal for the methoxy carbon (-OCH₃) around δ 56 ppm.- Multiple signals in the aromatic region (δ 110-158 ppm), including two carbons bonded to bromine and oxygen.- A carbonyl carbon (C=O) signal around δ 190 ppm.[7]
IR Spectroscopy - A strong carbonyl (C=O) stretching band around 1690 cm⁻¹.- C-Br stretching vibrations in the lower frequency region.- Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A complex molecular ion peak cluster (M, M+2, M+4) due to the two bromine isotopes, with the most intense peaks corresponding to the combinations of ⁷⁹Br and ⁸¹Br.

Synthesis and Mechanism

The primary route for synthesizing this compound is the selective α-bromination of its precursor, 1-(3-bromo-4-methoxyphenyl)ethanone.

Core Reaction: α-Bromination of an Acetophenone Derivative

The acid-catalyzed bromination of acetophenones is a classic and effective method.[8] The reaction proceeds through an enol intermediate, which is the rate-determining step. This enol then attacks molecular bromine to yield the α-brominated product.[8] N-Bromosuccinimide (NBS) is often preferred as a brominating agent for its safer handling and ability to provide a low, steady concentration of bromine, which can improve selectivity and reduce side reactions.[9][10]

Synthesis cluster_reactants Starting Material & Reagent cluster_product Product Start 1-(3-bromo-4-methoxyphenyl)ethanone Product This compound Start->Product  α-Bromination  (e.g., in Ionic Liquid or CHCl₃) NBS N-Bromosuccinimide (NBS) p-Toluenesulfonic acid (cat.) NBS->Product

Causality in Reagent Selection:

  • Brominating Agent: While liquid bromine can be used, NBS is often the reagent of choice to avoid over-bromination and the hazards associated with handling Br₂.[10]

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is used to accelerate the formation of the enol intermediate, which is the rate-limiting step of the reaction.[9][11]

  • Solvent: Solvents like chloroform or more modern, recyclable ionic liquids can be employed as the reaction medium.[9][10]

Key Reactions and Synthetic Applications

The unique structure of this compound offers two primary handles for chemical modification: the highly reactive α-bromoketone and the less reactive aryl bromide. This allows for a diverse range of synthetic applications.

// Reactions at alpha-bromo position thiazole [label="Thiazole Synthesis\n(Hantzsch Reaction)", pos="-3,-1.5!", fillcolor="#E8F0FE"]; imidazole [label="Imidazole Synthesis", pos="-3,1.5!", fillcolor="#E8F0FE"]; other_heterocycles [label="Other Heterocycles\n(e.g., via S_N2)", pos="-4,0!", fillcolor="#E8F0FE"];

// Reactions at aryl-bromo position suzuki [label="Biaryl Ketones\n(Suzuki Coupling)", pos="3,-1.5!", fillcolor="#D9EAD3"]; heck [label="Styrene Derivatives\n(Heck Coupling)", pos="3,1.5!", fillcolor="#D9EAD3"]; buchwald [label="Aniline Derivatives\n(Buchwald-Hartwig)", pos="4,0!", fillcolor="#D9EAD3"];

// Edges center_node -> thiazole [label=" + Thioamide", color="#EA4335"]; center_node -> imidazole [label=" + Amidine", color="#EA4335"]; center_node -> other_heterocycles [label=" + Nucleophile", color="#EA4335"];

center_node -> suzuki [label=" + Boronic Acid, Pd(0)", color="#34A853"]; center_node -> heck [label=" + Alkene, Pd(0)", color="#34A853"]; center_node -> buchwald [label=" + Amine, Pd(0)", color="#34A853"]; } dot Caption: Key reaction pathways available from the title compound.

Reactions at the α-Bromo Position: Heterocycle Synthesis

The α-bromoketone moiety is a powerful electrophile, ideal for constructing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[12]

  • Hantzsch Thiazole Synthesis: This is a classic and highly reliable method for forming a thiazole ring.[13] The reaction involves the condensation of the α-bromoketone with a thioamide (like thiourea or thioacetamide).[10][13] The process proceeds via a nucleophilic attack of the thioamide's sulfur atom, followed by cyclization and dehydration to form the aromatic thiazole ring.[13] The resulting thiazole derivatives are important in drug discovery, with applications as anti-inflammatory, anti-HIV, and anti-cancer agents.[10]

  • Imidazole Synthesis: Similarly, reaction with amidines can lead to the formation of imidazole rings, another critical heterocyclic core in medicinal chemistry.[13]

Reactions at the Aryl Bromide Position: Cross-Coupling

The aryl bromide functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This site is generally less reactive than the α-bromo position, allowing for selective reactions.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl linkages by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[14] This method is widely used to synthesize complex molecules, including pharmaceuticals like the cholesterol drug fenofibrate. The choice of palladium source, ligand, and base is crucial for achieving high yields.[15][16]

  • Other Cross-Couplings: The aryl bromide can also participate in other transformations such as the Heck reaction (coupling with alkenes) and the Buchwald-Hartwig amination (coupling with amines), further expanding its synthetic potential.

Safety, Handling, and Storage

As with all α-bromoacetophenones, this compound should be handled with care due to its lachrymatory and corrosive properties.

  • Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][5] Some related compounds are known to cause severe skin burns and eye damage.[6][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19] Work should be conducted in a well-ventilated fume hood.[5]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][19]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[18][20]

Experimental Protocols

The following protocols are representative examples of the synthesis and application of the title compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from general methods for the α-bromination of ketones.[9][11]

  • Reaction Setup: To a solution of 1-(3-bromo-4-methoxyphenyl)ethanone (1.0 eq.) in a suitable solvent (e.g., chloroform or an ionic liquid like [bmim]PF₆), add a catalytic amount of p-toluenesulfonic acid (p-TsOH·H₂O, ~0.1 eq.).

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise to the stirred solution at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine/NBS.

  • Extraction: If using an organic solvent like chloroform, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. If using an ionic liquid, the product can be extracted with a non-polar solvent like diethyl ether.[9]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure this compound.

Protocol 2: Hantzsch Synthesis of a 2-Aminothiazole Derivative

This protocol describes a general procedure for synthesizing a thiazole derivative.[13]

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq.) in ethanol.

  • Reagent Addition: Add this compound (1.0 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water.

  • Neutralization & Extraction: If the product does not precipitate, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a potent and versatile synthetic intermediate. Its dual reactive sites—the α-bromoketone and the aryl bromide—provide chemists with a strategic advantage for the efficient synthesis of complex molecules, particularly for building diverse libraries of heterocyclic and biaryl compounds. A clear understanding of its reactivity, coupled with careful handling and adherence to established protocols, enables its successful application in cutting-edge research and development in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues to provide a comparative context. All quantitative data is presented in a structured format for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is a halogenated aromatic ketone. Its core structure consists of a methoxy-substituted phenyl ring, which is further substituted with two bromine atoms, one on the aromatic ring and one on the acetyl group.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 6096-83-9PubChem[1]
Molecular Formula C₉H₈Br₂O₂PubChem[1]
Molecular Weight 307.97 g/mol PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available for the specific compound. However, a related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, is reported to be soluble in chloroform and methanol.
Appearance Data not available for the specific compound. A related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, is described as off-white to light brown crystals or crystalline powder.

Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of similar compounds and should be optimized for the specific substrate.

Starting Material: 1-(3-bromo-4-methoxyphenyl)ethanone

Reagents and Solvents:

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A suitable solvent, such as chloroform, methanol, or a mixture of dichloromethane and methanol.[2]

  • A catalytic amount of acid (e.g., sulfuric acid) may be required.[2]

Procedure:

  • Dissolve 1-(3-bromo-4-methoxyphenyl)ethanone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • If using an acid catalyst, add it to the solution and stir.

  • Slowly add a stoichiometric amount of the brominating agent (bromine or NBS) to the solution via the dropping funnel. The reaction may be exothermic, and cooling might be necessary to maintain a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium thiosulfate if bromine was used).

  • Perform a liquid-liquid extraction to separate the product. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow node_start Start: 1-(3-bromo-4-methoxyphenyl)ethanone node_dissolve Dissolution in appropriate solvent node_start->node_dissolve node_bromination Addition of Brominating Agent (e.g., Br2 or NBS) node_dissolve->node_bromination node_reaction Reaction at controlled temperature node_bromination->node_reaction node_quench Quenching the reaction node_reaction->node_quench node_extraction Liquid-Liquid Extraction node_quench->node_extraction node_purification Purification: Recrystallization or Column Chromatography node_extraction->node_purification node_product Final Product: This compound node_purification->node_product

Caption: Proposed synthetic workflow for this compound.

References

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic approach for 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, a compound of interest in organic synthesis and medicinal chemistry.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₉H₈Br₂O₂[1]
Molecular Weight307.97 g/mol [1]
IUPAC NameThis compound[1]
CAS Number6096-83-9[1]

Synthesis of this compound

Representative Experimental Protocol: α-Bromination

Objective: To synthesize this compound via the bromination of 1-(3-bromo-4-methoxyphenyl)ethanone.

Materials:

  • 1-(3-bromo-4-methoxyphenyl)ethanone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide, if using NBS)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas, dissolve 1-(3-bromo-4-methoxyphenyl)ethanone in a suitable solvent.

  • Addition of Brominating Agent:

    • Using NBS: Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

    • Using Bromine: Slowly add a solution of bromine (1.0 - 1.1 equivalents) in the same solvent to the reaction mixture. This should be done cautiously in a well-ventilated fume hood.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure the completion of the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • If NBS was used, the succinimide byproduct can be removed by filtration.

    • The reaction mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with a saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol and the specific reaction conditions, such as the choice of solvent, temperature, and reaction time, may require optimization for this particular substrate.

Synthesis Workflow

The logical relationship in the synthesis of this compound is depicted in the following diagram.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 1-(3-bromo-4-methoxyphenyl)ethanone 1-(3-bromo-4-methoxyphenyl)ethanone Alpha-Bromination Alpha-Bromination 1-(3-bromo-4-methoxyphenyl)ethanone->Alpha-Bromination Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Alpha-Bromination This compound This compound Alpha-Bromination->this compound

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a halogenated acetophenone derivative. Compounds of this class are often intermediates in organic synthesis, particularly in the pharmaceutical industry. Understanding the solubility of such compounds is critical for a variety of applications, including reaction optimization, purification, formulation, and the development of drug delivery systems. This guide outlines the known properties of this compound and provides a framework for systematically determining its solubility in common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential interactions with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈Br₂O₂[1][2]
Molecular Weight 307.97 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 6096-83-9[1][2][3]
Appearance Likely a solid at room temperature (deduced from related compounds)
Topological Polar Surface Area 26.3 Ų[1]

Predicted Solubility Behavior

In the absence of direct experimental data for this compound, we can infer its likely solubility characteristics by examining a structurally similar compound, 2-bromo-1-(4-methoxyphenyl)ethanone. This related compound is expected to be more soluble in organic solvents such as ethanol and acetone than in water due to its hydrophobic regions.[4] The presence of polar functional groups generally enhances solubility in polar solvents, while the bromine atoms may contribute to hydrophobic characteristics.[4] It is also a common phenomenon for many organic compounds that solubility increases with temperature.[4][5]

Based on these observations, it is reasonable to predict that this compound will exhibit higher solubility in polar aprotic and polar protic organic solvents compared to nonpolar solvents. The methoxy and carbonyl groups can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor), which would favor solubility in solvents like alcohols, ketones, and ethers. The presence of two bromine atoms and the phenyl ring contributes to the molecule's lipophilicity, suggesting some solubility in nonpolar solvents as well.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a crystalline solid in an organic solvent is the gravimetric "shake-flask" method.[5] This protocol can be employed to systematically measure the solubility of this compound in a range of organic solvents at various temperatures.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Scintillation vials or test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Micropipettes

  • Syringe filters (PTFE or other solvent-compatible membrane)

  • Pre-weighed vials for solvent evaporation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed, labeled vial.

    • Record the exact volume of the supernatant transferred.

    • Evaporate the solvent from the vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the solid residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can then be expressed in various units, such as g/mL, g/100 mL, or mol/L.

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used. The target compound is expected to cause skin and eye irritation and may cause respiratory irritation.[1]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of a solid in a liquid.

G Experimental Workflow for Solubility Determination A 1. Add Excess Solid and Solvent to Vial B 2. Equilibrate at Constant Temperature with Agitation A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw and Filter a Known Volume of Supernatant C->D E 5. Evaporate Solvent from Supernatant D->E F 6. Weigh the Solid Residue E->F G 7. Calculate Solubility F->G

Caption: A flowchart of the gravimetric shake-flask method for determining solubility.

G Factors Influencing the Solubility of a Solid Solubility Solubility Solute Solute Properties (Polarity, Molecular Size, Crystal Lattice Energy) Solute->Solubility Solvent Solvent Properties (Polarity, Hydrogen Bonding, Dielectric Constant) Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Minimal effect on solids) Pressure->Solubility

Caption: Key factors that govern the solubility of a solid compound in a liquid solvent.

References

Unveiling the Spectral Signature: A Technical Guide to the NMR Data of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents robustly predicted data based on established spectroscopic principles and analysis of structurally similar compounds. This guide is intended to support research, synthesis, and characterization efforts where this compound is a target or intermediate.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic systems.

Table 1: Predicted ¹H NMR Spectral Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-5'~ 7.05d, J ≈ 8.8 Hz1H
H-6'~ 7.90dd, J ≈ 8.8, 2.2 Hz1H
H-2'~ 8.20d, J ≈ 2.2 Hz1H
-COCH₂Br~ 4.45s2H
-OCH₃~ 3.98s3H

Table 2: Predicted ¹³C NMR Spectral Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₂Br~ 30.5
-OCH₃~ 56.5
C-5'~ 112.0
C-3'~ 112.5
C-1'~ 128.0
C-2'~ 132.5
C-6'~ 135.0
C-4'~ 159.0
C=O~ 189.5

Experimental Protocol for NMR Spectroscopy

The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic ketones like this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the tube and gently agitate until the sample is fully dissolved.

2. Instrument Parameters (for a 400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Sequence Standard single-pulse (e.g., 'zg30')Proton-decoupled (e.g., 'zgpg30')
Temperature 298 K (25 °C)298 K (25 °C)
Spectral Width -2 to 14 ppm0 to 220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 16-641024 or more

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons for each resonance in the ¹H spectrum.

  • Analyze peak multiplicities and coupling constants to elucidate the proton-proton connectivities.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for NMR analysis.

experimental_workflow NMR Experimental Workflow prep Sample Preparation acq Data Acquisition prep->acq Insert into Spectrometer proc Data Processing acq->proc FID Generation anal Spectral Analysis proc->anal Spectrum Generation

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the organic compound 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. This document outlines a detailed experimental protocol, predicts fragmentation patterns based on established principles and spectral data of analogous compounds, and presents the expected data in a structured format. This guide is intended to assist researchers in identifying and characterizing this and similar molecules in various research and development settings.

Introduction

This compound is a halogenated and methoxylated acetophenone derivative. Its chemical structure, confirmed by its IUPAC name and other identifiers, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This guide will focus on the application of Electron Ionization (EI) mass spectrometry, a common and effective method for the analysis of relatively small, volatile organic compounds.[1][2]

Molecular Structure and Properties:

  • Molecular Formula: C₉H₈Br₂O₂[3]

  • Molecular Weight: Approximately 307.97 g/mol [3]

  • IUPAC Name: this compound[3]

  • CAS Number: 6096-83-9[3]

Predicted Mass Spectrum and Fragmentation Analysis

Due to the presence of two bromine atoms, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, the molecular ion peak will appear as a cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

The primary fragmentation pathways under electron ionization are predicted to involve cleavage of the bonds adjacent to the carbonyl group and within the side chain, as well as fragmentation of the aromatic ring.

Key Predicted Fragments:

The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).

Predicted Fragment Ion Structure m/z (⁷⁹Br, ⁸¹Br) Proposed Fragmentation Pathway
Molecular Ion[C₉H₈Br₂O₂]⁺306, 308, 310Initial ionization of the molecule.
Loss of Bromomethyl Radical[C₈H₅BrO₂]⁺228, 230α-cleavage with loss of •CH₂Br.
3-Bromo-4-methoxybenzoyl Cation[C₈H₆BrO₂]⁺213, 215Cleavage of the C-C bond between the carbonyl and the bromomethyl group.
Loss of Carbon Monoxide[C₇H₆BrO]⁺199, 201Loss of CO from the 3-bromo-4-methoxybenzoyl cation.
Bromomethyl Cation[CH₂Br]⁺93, 95Cleavage of the C-C bond between the carbonyl and the aromatic ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for the analysis of this compound would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS).

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the solid standard of this compound.

  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

  • Serial Dilution: Perform serial dilutions to prepare working solutions of lower concentrations (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL) to determine the optimal concentration for analysis and to establish a calibration curve if quantitation is required.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating this type of compound.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for low concentrations) or split (for higher concentrations).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)[1]

  • Ionization Energy: 70 eV[1]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 50 to 400.

3.3. Data Acquisition and Analysis

  • Blank Injection: Inject a solvent blank to ensure the system is free from contaminants.

  • Sample Injection: Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern and compare it to the predicted fragments and isotopic distributions.

    • If available, compare the obtained spectrum with a library spectrum (e.g., NIST). While a direct match may not be available, comparison with the spectra of analogs like 2-bromo-1-(4-methoxyphenyl)ethanone can provide valuable confirmation.[4][5][6]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Solid Sample dissolve Dissolution in Solvent start->dissolve dilute Serial Dilution dissolve->dilute injection GC Injection dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 50-400) ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum fragmentation Fragmentation Pattern Analysis spectrum->fragmentation identification Compound Identification fragmentation->identification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry analysis of this compound, particularly using GC-MS with electron ionization, is a robust method for its identification and structural characterization. The presence of two bromine atoms provides a distinct isotopic signature (M, M+2, M+4 in a 1:2:1 ratio) that serves as a key diagnostic feature. The predicted fragmentation pattern, dominated by α-cleavage and cleavage around the carbonyl group, offers further structural confirmation. The detailed experimental protocol provided in this guide serves as a starting point for researchers to develop and validate their own analytical methods for this and structurally related compounds. Careful analysis of the mass spectrum, in conjunction with chromatographic data, will enable confident identification and characterization of this molecule in complex matrices.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its functional groups. It includes a comprehensive table of expected absorption bands, detailed experimental protocols for acquiring an IR spectrum for a solid sample, and a workflow diagram for the synthesis and characterization of such a novel compound.

Predicted Infrared Spectrum Analysis

The structure of this compound comprises several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include an aromatic ketone, an aryl methyl ether, carbon-bromine bonds, and a substituted benzene ring. The predicted wavenumbers for the principal vibrational modes are summarized below.

Data Presentation: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3080 - 3010MediumC-H StretchAromatic Ring
~2970 - 2840MediumC-H Stretch (CH2)Bromoacetyl Group
~2835MediumC-H Stretch (O-CH3)Methoxy Group
~1685StrongC=O Stretch (conjugated)Aromatic Ketone
~1600, ~1500MediumC=C StretchAromatic Ring
~1450MediumC-H Bend (CH2)Bromoacetyl Group
~1260StrongAsymmetric C-O-C StretchAryl Methyl Ether
~1040StrongSymmetric C-O-C StretchAryl Methyl Ether
~820StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring
~690 - 515Medium-StrongC-Br StretchBromoalkane

Note: The exact positions of the peaks can be influenced by the solid-state packing and intermolecular interactions.

The conjugation of the carbonyl group with the aromatic ring is expected to lower the C=O stretching frequency to around 1685 cm⁻¹, which is typical for aromatic ketones.[1][2] The presence of the methoxy group will give rise to strong C-O stretching bands.[3][4] Specifically, aryl alkyl ethers typically show two distinct bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[3][4] The substitution pattern on the benzene ring (1,2,4-trisubstituted) is predicted to show a characteristic C-H out-of-plane bending absorption.[5][6] The C-Br stretching vibrations are expected in the lower frequency region of the spectrum.[7][8]

Experimental Protocols

The following are detailed methodologies for acquiring the IR spectrum of a solid sample such as this compound.

Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is a common and rapid method for obtaining the IR spectrum of a solid sample with minimal preparation.[9]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Kimwipes or other soft, lint-free tissue

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly soaked in a suitable solvent (e.g., isopropanol).[10] Allow the crystal to dry completely. Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor) and instrumental artifacts.[11]

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.[11]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface. Do not overtighten, as this could damage the crystal.[12]

  • Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a solvent-moistened Kimwipe.[10]

Method 2: Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method that involves dispersing the solid sample in a KBr matrix and pressing it into a transparent pellet.[13]

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle[14]

  • Pellet press with a die set[15]

  • Spectroscopic grade potassium bromide (KBr), thoroughly dried

  • Spatula

  • Infrared lamp or oven for drying

Procedure:

  • Preparation: Thoroughly clean the mortar, pestle, and die set with a volatile solvent like acetone and ensure they are completely dry.[16] It is advisable to gently heat the die set to remove any adsorbed moisture.[16]

  • Grinding and Mixing: In the agate mortar, place approximately 1-2 mg of the solid sample and grind it to a very fine powder.[14] Add about 100-200 mg of dry, spectroscopic grade KBr to the mortar.[14] Gently but thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[16] The final concentration of the sample in KBr should be between 0.2% and 1%.[17]

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[13][15] Applying a vacuum to the die during pressing can help to remove trapped air and moisture, resulting in a clearer pellet.[13]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the IR spectrum. A background spectrum should be run with an empty sample compartment.

  • Cleaning: After analysis, dispose of the KBr pellet and thoroughly clean all equipment used.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

G node_synthesis Synthesis & Workup node_purification Purification (e.g., Recrystallization, Chromatography) node_synthesis->node_purification node_prelim_char Preliminary Characterization (TLC, Melting Point) node_purification->node_prelim_char node_spectro_analysis Spectroscopic Analysis node_prelim_char->node_spectro_analysis node_ir IR Spectroscopy node_spectro_analysis->node_ir node_nmr NMR Spectroscopy (¹H, ¹³C) node_spectro_analysis->node_nmr node_ms Mass Spectrometry node_spectro_analysis->node_ms node_elemental Elemental Analysis node_spectro_analysis->node_elemental node_final_char Structure Elucidation & Purity Assessment node_ir->node_final_char node_nmr->node_final_char node_ms->node_final_char node_elemental->node_final_char node_documentation Data Archiving & Reporting node_final_char->node_documentation

Caption: Workflow for Synthesis and Characterization of an Organic Compound.

References

An In-depth Technical Guide to the Synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(3-bromo-4-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction

1-(3-bromo-4-methoxyphenyl)ethanone, also known as 3'-bromo-4'-methoxyacetophenone, is a crucial building block in medicinal chemistry. Its synthesis is primarily achieved through two main pathways: the electrophilic bromination of 4-methoxyacetophenone and the Friedel-Crafts acylation of 2-bromoanisole. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. This guide will explore both methodologies in detail.

Synthetic Pathways

The synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone can be approached from two distinct starting materials, each with its own set of reagents and conditions.

Pathway A: Bromination of 4-Methoxyacetophenone

This is a common and direct method that involves the electrophilic aromatic substitution of 4-methoxyacetophenone. The methoxy group is an activating, ortho-, para-directing group. Due to steric hindrance from the acetyl group, bromination preferentially occurs at the position ortho to the methoxy group (and meta to the acetyl group).

Bromination of 4-Methoxyacetophenone 4-Methoxyacetophenone 4-Methoxyacetophenone 1-(3-bromo-4-methoxyphenyl)ethanone 1-(3-bromo-4-methoxyphenyl)ethanone 4-Methoxyacetophenone->1-(3-bromo-4-methoxyphenyl)ethanone Electrophilic Aromatic Substitution Brominating Agent Brominating Agent Brominating Agent->1-(3-bromo-4-methoxyphenyl)ethanone

Caption: Synthetic route via bromination of 4-methoxyacetophenone.

Pathway B: Friedel-Crafts Acylation of 2-Bromoanisole

This classic approach involves the acylation of 2-bromoanisole with an acetylating agent, typically in the presence of a Lewis acid catalyst.[1][2][3] The acetyl group is introduced para to the methoxy group due to its directing effect.

Friedel-Crafts Acylation of 2-Bromoanisole 2-Bromoanisole 2-Bromoanisole 1-(3-bromo-4-methoxyphenyl)ethanone 1-(3-bromo-4-methoxyphenyl)ethanone 2-Bromoanisole->1-(3-bromo-4-methoxyphenyl)ethanone Friedel-Crafts Acylation Acetylating Agent Acetylating Agent Acetylating Agent->1-(3-bromo-4-methoxyphenyl)ethanone Lewis Acid Lewis Acid Lewis Acid->1-(3-bromo-4-methoxyphenyl)ethanone

Caption: Synthetic route via Friedel-Crafts acylation of 2-bromoanisole.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods, allowing for easy comparison of reaction conditions and yields.

Bromination of 4-Methoxyacetophenone
Brominating AgentSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
N-Bromosuccinimide (NBS)Water40% H2SO460598[4]
BromineMethanol-Room Temp.590.6[5]
BromineAcetic Acid-Not specifiedNot specified67[5]
BromineAqueous Phase-502>94[5]
Potassium BromateMethanol/WaterSodium Bisulfite<50286[6]
N-Bromosuccinimide (NBS)AcetonitrileTMS-OTfRoom Temp.2487[7][8]
Friedel-Crafts Acylation of 2-Bromoanisole
Acetylating AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideLithium Perchlorate-100599[4]

Experimental Protocols

This section provides detailed, step-by-step procedures for the most common and effective synthetic methods.

Protocol A1: Bromination of 4-Methoxyacetophenone with NBS in Aqueous Media[4]

Experimental Workflow A1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A Dissolve 4-methoxy- acetophenone (5.0 g) and NBS (5.9 g) in water (100 mL) B Heat to 60 °C A->B C Slowly add 40% H2SO4 (8.9 mL) B->C D Stir for 5 hours C->D E Cool to room temperature D->E F Extract with ethyl acetate (3 x 60 mL) E->F G Combine organic phases F->G H Wash with saturated NaHCO3 solution G->H I Dry over anhydrous MgSO4 H->I J Concentrate under reduced pressure I->J K Crude product (7.5 g, 98% yield) as a white solid J->K

Caption: Workflow for the bromination of 4-methoxyacetophenone using NBS.

Methodology:

  • In a suitable reaction vessel, dissolve 5.0 g (33.3 mmol) of 4-methoxyacetophenone and 5.9 g (33.3 mmol) of N-bromosuccinimide (NBS) in 100 mL of water.

  • Heat the mixture to 60 °C with stirring.

  • Slowly and dropwise, add 8.9 mL of 40% sulfuric acid (66.7 mmol).

  • Continue to stir the reaction mixture at 60 °C for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 60 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product is obtained as a white solid (7.5 g, 98% yield).[4]

Protocol B1: Friedel-Crafts Acylation of 2-Bromoanisole with Acetic Anhydride[4]

Methodology:

  • In a reaction flask, combine 2-bromoanisole and acetic anhydride.

  • Add lithium perchlorate to the mixture.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 5 hours with continuous stirring.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and chromatography. This method has been reported to yield 99% of the desired product.[4]

Conclusion

The synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone can be effectively achieved through either the bromination of 4-methoxyacetophenone or the Friedel-Crafts acylation of 2-bromoanisole. The bromination route, particularly with N-bromosuccinimide in an aqueous acidic medium, offers a high yield and utilizes readily available starting materials. The Friedel-Crafts acylation provides an excellent yield, though it may require specific catalysts. The choice between these pathways will depend on the specific needs and resources of the research or development team. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the efficient and successful synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Electrophilic Alpha-Bromination of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic α-bromination of substituted acetophenones is a fundamental and widely utilized transformation in organic synthesis. The resulting α-bromoacetophenones are versatile intermediates, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon, with the bromide ion being an excellent leaving group. This guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this important reaction.

Reaction Mechanisms

The electrophilic α-bromination of acetophenones can proceed via two primary pathways: acid-catalyzed and base-catalyzed.

Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate.[1][2] The rate-determining step is the formation of this enol, making the reaction rate dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration.[3]

The mechanism involves three key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[1]

  • Enol formation: A weak base (often the solvent or the conjugate base of the acid catalyst) removes an α-proton to form the enol intermediate.[1][2]

  • Nucleophilic attack on bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking molecular bromine (or another electrophilic bromine source) to yield the α-bromoacetophenone and regenerate the acid catalyst.[1][2]

Acid_Catalyzed_Bromination cluster_legend Legend acetophenone Substituted Acetophenone protonated_ketone Protonated Ketone acetophenone->protonated_ketone + H+ (fast) enol Enol Intermediate protonated_ketone->enol - H+ (slow, RDS) alpha_bromo α-Bromoacetophenone enol->alpha_bromo + Br2 (fast) H_plus H+ Br2 Br-Br HBr HBr Reactant Reactant Intermediate Intermediate Product Product Reagent/Catalyst Reagent/Catalyst

Acid-Catalyzed α-Bromination Pathway
Base-Catalyzed α-Bromination

Base-catalyzed halogenation proceeds via an enolate intermediate. This pathway is generally less synthetically useful for achieving mono-bromination because the resulting α-bromo ketone is more reactive than the starting material, often leading to poly-brominated products.

Quantitative Data

The yield and selectivity of the α-bromination of substituted acetophenones are influenced by several factors, including the nature of the substituent on the aromatic ring, the choice of brominating agent, the solvent, and the reaction temperature and time.

Comparison of Brominating Agents

Several reagents can be employed for the α-bromination of acetophenones. The choice of reagent can significantly impact the reaction's efficiency and safety profile.

Brominating AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90385[1]
N-Bromosuccinimide (NBS)4-ChloroacetophenoneAcetic Acid903Low[1]
Copper(II) Bromide4-ChloroacetophenoneAcetic Acid903~60[1]
Bromine (Br₂)p-BromoacetophenoneAcetic Acid<200.569-72[4]
Bromine (Br₂)3-NitroacetophenoneChloroform0 - RT2-[5]
Effect of Substituents on Yield (using Pyridine Hydrobromide Perbromide)

The electronic nature of the substituent on the acetophenone ring affects the rate of enol formation and thus the overall reaction yield. Electron-withdrawing groups generally facilitate the reaction.

Substituent (at para-position)Molar Ratio (Substrate:Reagent)Temperature (°C)Reaction Time (h)Yield (%)Reference
-CF₃1.0:1.190390[1][6]
-OCF₃1.0:1.190388[6]
-Cl1.0:1.190385[1][6]
-Br1.0:1.190378[6]
-I1.0:1.190366[6]
-Phenyl1.0:1.190370[6]
Effect of Reaction Conditions on Yield of 4-Chloroacetophenone Bromination
Brominating AgentMolar Ratio (Substrate:Reagent)Temperature (°C)Reaction Time (h)Yield (%)Reference
Pyridine Hydrobromide Perbromide1.0:0.890362 ± 5[6]
Pyridine Hydrobromide Perbromide1.0:1.090380 ± 7[6]
Pyridine Hydrobromide Perbromide1.0:1.190385 ± 4[6]
Pyridine Hydrobromide Perbromide1.0:1.1803Low[1]
Pyridine Hydrobromide Perbromide1.0:1.1902-[1]
Pyridine Hydrobromide Perbromide1.0:1.190385[1]
Pyridine Hydrobromide Perbromide1.0:1.1904-[1]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the α-bromination of substituted acetophenones using common brominating agents.

Protocol 1: α-Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from the synthesis of 2-bromo-4'-chloroacetophenone.[1][6]

  • Materials:

    • 4-Chloroacetophenone (5.0 mmol, 0.77 g)

    • Pyridine hydrobromide perbromide (5.5 mmol, 1.76 g)

    • Glacial Acetic Acid (20 mL)

    • Ethyl Acetate

    • Saturated Sodium Carbonate Solution

    • Saturated Saline Solution

    • Anhydrous Sodium Sulfate

    • Petroleum Ether

  • Procedure:

    • Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Heat the reaction mixture to 90°C with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

    • After completion, cool the mixture to room temperature and pour it into 50 mL of an ice-water bath.

    • Extract the aqueous mixture twice with 20 mL portions of ethyl acetate.

    • Wash the combined organic layers sequentially with 30 mL of saturated sodium carbonate solution and 30 mL of saturated saline solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude solid product by recrystallization from petroleum ether at -4°C to yield the final product.

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is for the α-bromination of 3',5'-diacetoxyacetophenone.[7]

  • Materials:

    • 3',5'-Diacetoxyacetophenone (10 mmol, 2.36 g)

    • N-Bromosuccinimide (NBS) (12 mmol, 2.14 g)

    • Glacial Acetic Acid (50 mL)

    • Ethyl Acetate

    • Saturated Sodium Thiosulfate Solution

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-diacetoxyacetophenone in glacial acetic acid.

    • Add N-Bromosuccinimide to the stirred solution.

    • Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers sequentially with 50 mL of saturated sodium thiosulfate solution, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: α-Bromination using Molecular Bromine (Br₂)

This protocol is adapted from the synthesis of p-bromophenacyl bromide.[4]

  • Materials:

    • p-Bromoacetophenone (0.25 mole, 50 g)

    • Glacial Acetic Acid (100 mL)

    • Bromine (0.25 mole, 40 g, 12.5 mL)

    • 50% Ethyl Alcohol

  • Procedure:

    • In a 500-cc. flask, dissolve p-bromoacetophenone in glacial acetic acid.

    • Slowly add bromine to the solution, keeping the temperature below 20°C. Vigorously shake the mixture during the addition. The addition should take about thirty minutes.

    • Crystals of p-bromophenacyl bromide will begin to separate when about half of the bromine has been added.

    • After all the bromine has been added, cool the flask in an ice-water bath and filter the product with suction.

    • Wash the crude crystals with 50% ethyl alcohol until colorless.

    • The air-dried product can be recrystallized from 95% ethyl alcohol to yield colorless needles.

Experimental Workflow

The general workflow for the synthesis and purification of α-bromoacetophenones is outlined below.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Combine acetophenone, brominating agent, and solvent in a flask. start->reaction_setup reaction Reaction: - Heat to the specified temperature with stirring. - Monitor by TLC. reaction_setup->reaction workup Work-up: - Cool the reaction mixture. - Quench and/or precipitate the product. reaction->workup extraction Extraction: - Extract the product into an organic solvent. workup->extraction washing Washing: - Wash the organic layer with aqueous solutions (e.g., NaHCO₃, brine). extraction->washing drying Drying: - Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄). washing->drying purification Purification: - Remove solvent under reduced pressure. - Recrystallize or perform column chromatography. drying->purification characterization Characterization: - Obtain m.p., NMR, IR spectra. purification->characterization end End characterization->end

General Experimental Workflow

Product Characterization

The synthesized α-bromoacetophenones are typically characterized by their melting point and spectroscopic data.

Spectroscopic Data
  • ¹H NMR: The most characteristic signal in the ¹H NMR spectrum of an α-bromoacetophenone is a singlet for the two protons of the -CH₂Br group, typically appearing around δ 4.4 ppm. The aromatic protons will show characteristic splitting patterns depending on the substitution. For example, in 2-bromo-4'-chloroacetophenone, the aromatic protons appear as two doublets.[1]

  • ¹³C NMR: The carbon of the -CH₂Br group typically appears around δ 30-31 ppm. The carbonyl carbon signal is observed further downfield.

  • IR Spectroscopy: The IR spectrum will show a strong absorption for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹. A signal for the C-Br stretch can be observed in the fingerprint region, typically around 520-550 cm⁻¹.[8]

Example Spectroscopic Data for 2-bromo-1-(4-nitrophenyl)ethanone: [9]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 8.37-8.33 (m, 2H), 8.18-8.14 (m, 2H), 4.46 (s, 2H).

  • ¹³C NMR (125 MHz, CDCl₃): δ (ppm) = 189.85, 150.71, 138.34, 130.05, 124.03, 30.04.

Conclusion

The electrophilic α-bromination of substituted acetophenones is a robust and versatile reaction critical to the synthesis of many important molecules. The choice of brominating agent, reaction conditions, and the nature of the substituents on the aromatic ring all play a significant role in the outcome of the reaction. By understanding the underlying mechanisms and having access to detailed experimental protocols and quantitative data, researchers can effectively and efficiently synthesize a wide range of α-bromoacetophenone intermediates for their specific applications in drug discovery and development.

References

reactivity of the alpha-carbon in 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Alpha-Carbon in 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the alpha-carbon of this compound. This compound, an α-haloketone, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The strategic positioning of a bromine atom on the alpha-carbon, adjacent to a carbonyl group, renders this position highly susceptible to a variety of chemical transformations. This document details the electronic and steric factors governing its reactivity, outlines key reaction pathways including nucleophilic substitution and elimination, presents relevant quantitative data, and provides standardized experimental protocols. The inclusion of diagrammatic representations of reaction mechanisms and workflows aims to furnish researchers with a thorough understanding for the effective utilization of this versatile chemical scaffold.

Introduction

This compound is a member of the α-haloketone class of organic compounds. Its chemical structure is characterized by an acetophenone core, substituted with a bromine atom at the alpha (α) position relative to the carbonyl group, and a phenyl ring bearing both a bromine and a methoxy substituent. The reactivity of this molecule is predominantly dictated by the functionalities surrounding the keto-ethyl chain. The presence of the electron-withdrawing carbonyl group and the electronegative bromine atom significantly influences the electronic environment of the α-carbon, making it a focal point for chemical reactions.

The primary reactivity features of the α-carbon are:

  • Electrophilicity: The inductive effects of the adjacent carbonyl and bromine make the α-carbon electron-deficient and thus a prime target for nucleophiles.

  • Acidity of α-Hydrogen: The remaining hydrogen atom on the α-carbon is acidic and can be abstracted by a base to form a resonance-stabilized enolate intermediate.

  • Leaving Group Potential: The α-bromine is a good leaving group, facilitating both substitution and elimination reactions.

Understanding these characteristics is crucial for predicting reaction outcomes and for the strategic design of synthetic pathways in medicinal chemistry and materials science.

Core Reactivity Pathways at the Alpha-Carbon

The unique electronic arrangement at the α-carbon of this compound facilitates two primary, often competing, reaction pathways: Nucleophilic Substitution (SN2) and Base-Induced Elimination (E2).

Nucleophilic Substitution (SN2) Reactions

The α-carbon is highly susceptible to attack by a wide range of nucleophiles, proceeding via a bimolecular (SN2) mechanism. This reaction involves the backside attack of the nucleophile, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were a chiral center.[1]

Common nucleophiles include:

  • Amines (primary, secondary)

  • Thiols and Thiolates

  • Carboxylates

  • Azides

  • Cyanides

The SN2 pathway is favored by the use of strong, non-bulky nucleophiles and polar aprotic solvents. These reactions are fundamental for building molecular complexity by introducing new functional groups at the α-position.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur.[2][3] The base abstracts the acidic α-hydrogen, and in a concerted step, the bromide ion is eliminated, resulting in the formation of a carbon-carbon double bond. This yields an α,β-unsaturated ketone, a valuable Michael acceptor in conjugate addition reactions.[4]

The E2 mechanism requires an anti-periplanar arrangement of the α-hydrogen and the bromine leaving group.[2] The choice of base is critical; bulky bases like potassium tert-butoxide favor elimination over substitution to minimize steric hindrance.[2] Higher reaction temperatures also tend to favor the elimination pathway.

Data Presentation

Quantitative data for this compound is limited. The following tables summarize available data for the target compound and its structural analogs to provide a comparative reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈Br₂O₂[5]
Molecular Weight 307.97 g/mol [5]
IUPAC Name This compound[5]
CAS Number 6096-83-9[5]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)CBr)Br[5]
Topological Polar Surface Area 26.3 Ų[5]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

Table 2: Spectroscopic Data for Analogous α-Bromo Ketones

Compound1H NMR (CDCl₃, δ, ppm)13C NMR (CDCl₃, δ, ppm)Reference
2-Bromo-1-(4-methoxyphenyl)ethanone 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), 3.81 (s, 3H)Data not available in provided search results.[6][7]
2-Bromo-1-(4-bromophenyl)ethanone 7.85-7.82 (m, 2H), 7.66-7.60 (m, 2H), 4.41 (s, 2H)190.29, 132.52, 132.10, 130.31, 129.18, 30.40[8]
2-Bromo-1-(3-bromophenyl)ethanone 8.13 (t, 1H), 7.92 (d, 1H), 7.78 (d, 1H), 7.38 (t, 1H), 4.42 (s, 2H)Data not available in provided search results.[8]
2-Bromo-1-phenylethanone 8.01-7.97 (m, 2H), 7.64-7.59 (m, 1H), 7.53-7.48 (m, 2H), 4.46 (s, 2H)191.20, 133.89, 128.86, 128.80, 30.90[8]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key concepts, pathways, and workflows discussed in this guide.

G General Reactivity of the Alpha-Carbon cluster_main This compound struct      O      || Ar--C--CH(Br)-H      |    |     (C=O) (alpha-C) electrophilicity Electrophilic α-Carbon (δ+) struct->electrophilicity e- withdrawing C=O & Br acidity Acidic α-Hydrogen struct->acidity e- withdrawing C=O leaving_group Good Leaving Group (Br-) struct->leaving_group sn2 SN2 Reaction electrophilicity->sn2 Attacked by Nucleophile e2 E2 Elimination acidity->e2 Abstracted by Strong Base leaving_group->sn2 leaving_group->e2

Caption: General reactivity of the alpha-carbon.

G S_N_2 Reaction Pathway with a Nucleophile start Reactant: This compound transition_state Transition State [Nu---C---Br]⁻ start->transition_state nucleophile Nucleophile (Nu:⁻) nucleophile->transition_state Backside Attack product Product: α-Substituted Ketone transition_state->product Bond Formation leaving_group Bromide Ion (Br⁻) transition_state->leaving_group Bond Breaking

Caption: SN2 reaction pathway with a nucleophile.

G E2 Elimination Pathway start Reactant: This compound transition_state Concerted Transition State start->transition_state base Strong, Hindered Base (B:) base->transition_state Abstracts α-H product Product: α,β-Unsaturated Ketone transition_state->product C=C Formation byproducts H-B⁺ and Br⁻ transition_state->byproducts Leaving Groups Depart

Caption: E2 elimination pathway.

G Experimental Workflow: Synthesis of α-Bromo Ketone start Start: 1-(3-bromo-4-methoxyphenyl)ethanone dissolve Dissolve in appropriate solvent (e.g., Chloroform, Acetic Acid) start->dissolve add_br2 Add Bromine (Br₂) or other brominating agent (e.g., CuBr₂) dissolve->add_br2 react Stir at controlled temperature (e.g., 0-5°C to RT) add_br2->react workup Aqueous Workup: Quench, wash with NaHCO₃, brine react->workup extract Extract with organic solvent workup->extract dry_concentrate Dry over Na₂SO₄ and concentrate extract->dry_concentrate purify Purify via column chromatography or recrystallization dry_concentrate->purify end Final Product: This compound purify->end

Caption: Experimental workflow: synthesis of α-bromo ketone.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and reaction of analogous α-bromo ketones.[6][7][9]

Synthesis of this compound

This protocol is based on the bromination of the corresponding acetophenone.

Materials:

  • 1-(3-bromo-4-methoxyphenyl)ethanone

  • Bromine (Br₂) or Cupric Bromide (CuBr₂)

  • Chloroform or Ethyl Acetate

  • 10% aq. Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-bromo-4-methoxyphenyl)ethanone (1 equivalent) in chloroform. Cool the solution to 0-5°C using an ice bath.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in chloroform to the stirred solution over 30 minutes. Maintain the temperature below 10°C. Alternative: If using CuBr₂ (1.5 equivalents), add it to a solution of the ketone in ethyl acetate and reflux the mixture for 3-4 hours.[6][7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, 10% aq. NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

General Protocol for Nucleophilic Substitution at the Alpha-Carbon

Materials:

  • This compound

  • Nucleophile (e.g., secondary amine, thiol) (1.1 equivalents)

  • Base (if required, e.g., K₂CO₃, Et₃N) (1.2 equivalents)

  • Solvent (e.g., Acetonitrile, DMF, THF)

  • Ethyl Acetate

  • Water and Brine

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in the chosen solvent, add the nucleophile (1.1 equivalents) and the base (if necessary).

  • Reaction: Stir the mixture at room temperature (or heat if required) until the starting material is consumed, as monitored by TLC.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing: Wash the combined organic extracts with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the desired α-substituted product.

Conclusion

The alpha-carbon of this compound is a highly activated and versatile reaction center. Its electrophilic nature, coupled with the presence of an acidic proton and a competent leaving group, allows for predictable and efficient functionalization through nucleophilic substitution and elimination reactions. By carefully selecting nucleophiles, bases, and reaction conditions, chemists can selectively steer the reaction towards the desired outcome, making this compound a powerful building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and practical protocols necessary for the effective application of this important synthetic intermediate.

References

The Dichotomous Influence of Bromo and Methoxy Substituents on Aromatic Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic chemistry and drug discovery. The electronic properties of substituents profoundly dictate the reactivity and, ultimately, the biological activity of molecules. Among the vast array of functional groups, the bromo and methoxy substituents present a fascinating dichotomy in their influence on aromatic systems. The bromo group, a halogen, and the methoxy group, an oxygen-containing moiety, exert a complex interplay of inductive and resonance effects that can either activate or deactivate the aromatic ring towards different reaction types. This in-depth technical guide provides a comprehensive analysis of the electronic effects of bromo and methoxy substituents, their quantitative impact on reactivity, detailed experimental protocols for their characterization, and visual representations of the underlying chemical principles.

Data Presentation: Quantitative Analysis of Substituent Electronic Effects

The electronic influence of a substituent can be quantitatively described by Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[1] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σ_m) and para (σ_p) positions.

The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) of a reaction for a substituted reactant to the equilibrium constant (K₀) of the unsubstituted reactant, where ρ is the reaction constant.[2] For the ionization of benzoic acids, ρ is defined as 1.[1] A positive σ value indicates an electron-withdrawing group, which increases the acidity of benzoic acid, while a negative σ value signifies an electron-donating group that decreases acidity.

SubstituentInductive Effect (I)Resonance Effect (R)σ_meta (σ_m)σ_para (σ_p)
Bromo (-Br) -I (Electron-withdrawing)+R (Weakly electron-donating)+0.39+0.23
Methoxy (-OCH₃) -I (Electron-withdrawing)+R (Strongly electron-donating)+0.12-0.27

Interpretation of Data:

  • Bromo Group: The bromo substituent is moderately electron-withdrawing due to its significant negative inductive effect (-I), which stems from the high electronegativity of bromine.[3] However, it also possesses a weak, electron-donating positive resonance effect (+R) due to the presence of lone pairs on the bromine atom that can be delocalized into the aromatic ring.[3] The positive values for both σ_m and σ_p indicate that the inductive effect is dominant, making bromobenzene less reactive than benzene towards electrophilic attack.

  • Methoxy Group: The methoxy substituent also exhibits a negative inductive effect (-I) due to the electronegativity of the oxygen atom.[3] Conversely, it has a strong positive resonance effect (+R) where the lone pairs on the oxygen atom are readily delocalized into the aromatic π-system.[3] The negative σ_p value highlights that the resonance effect is dominant at the para position, leading to an overall electron-donating character and increased reactivity towards electrophiles. At the meta position, where the resonance effect is minimal, the inductive effect prevails, resulting in a positive σ_m value.

Experimental Protocols

Determination of Hammett Constants via Benzoic Acid Titration

This protocol outlines the experimental procedure for determining the Hammett constant of a substituent by measuring the pKa of the corresponding substituted benzoic acid.[1][4]

Materials:

  • Substituted benzoic acid (e.g., p-bromobenzoic acid, p-methoxybenzoic acid)

  • Unsubstituted benzoic acid

  • 70:30 ethanol-water solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Buret, 50 mL

  • Beakers, 100 mL

Procedure:

  • Preparation of Acid Solutions:

    • Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in 50 mL of the 70:30 ethanol-water solution in a 100 mL beaker.

    • Repeat the process for unsubstituted benzoic acid.

  • Titration:

    • Place the beaker containing the benzoic acid solution on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Titrate the acid solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).

    • Record the pH after each addition of NaOH.

    • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the curve.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

    • Calculate the Hammett constant (σ) using the equation: σ = pKa (unsubstituted) - pKa (substituted).[1]

Kinetic Study of Electrophilic Aromatic Substitution

This protocol provides a general method for studying the effect of substituents on the rate of an electrophilic aromatic substitution reaction, such as bromination.

Materials:

  • Substituted benzene derivative (e.g., anisole, bromobenzene)

  • Benzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) catalyst

  • Anhydrous solvent (e.g., carbon tetrachloride or acetic acid)

  • UV-Vis spectrophotometer or Gas Chromatograph (GC)

  • Thermostatted reaction vessel

  • Syringes and needles

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, prepare a solution of the aromatic compound (e.g., 0.1 M anisole) in the anhydrous solvent.

    • In a separate container, prepare a solution of bromine (e.g., 0.1 M) in the same solvent.

  • Initiation of Reaction:

    • Add a catalytic amount of FeBr₃ to the aromatic solution and allow it to dissolve.

    • Rapidly inject the bromine solution into the aromatic solution while stirring vigorously to initiate the reaction.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

    • Quench the reaction in the aliquot by adding a solution of a bromine scavenger (e.g., sodium thiosulfate).

    • Analyze the quenched aliquots using a suitable analytical technique:

      • UV-Vis Spectroscopy: Monitor the disappearance of the bromine color at its λ_max.

      • Gas Chromatography: Monitor the disappearance of the starting material and the appearance of the product.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Compare the initial rates of reaction for the substituted and unsubstituted benzene to determine the relative reactivity.

¹H NMR Spectroscopic Analysis of Substituent Effects

¹H NMR spectroscopy is a powerful tool to observe the electronic effects of substituents on the aromatic ring by analyzing the chemical shifts of the aromatic protons.[3][5][6]

Materials:

  • Substituted aromatic compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the aromatic compound in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Identify the signals corresponding to the aromatic protons (typically in the range of 6.5-8.5 ppm).

    • Analyze the chemical shifts (δ) of the ortho, meta, and para protons relative to the substituent.

    • Interpretation:

      • Electron-donating groups (like -OCH₃) will shield the ortho and para protons, causing their signals to shift to a higher field (lower ppm values) compared to benzene (δ ≈ 7.34 ppm).[3]

      • Electron-withdrawing groups (like -Br) will deshield the aromatic protons, causing their signals to shift to a lower field (higher ppm values).[3]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

electronic_effects cluster_bromo Bromo Substituent (-Br) cluster_methoxy Methoxy Substituent (-OCH₃) Br Bromine Br_inductive -I Effect (Inductive Withdrawal) Br->Br_inductive Electronegativity Br_resonance +R Effect (Resonance Donation) Br->Br_resonance Lone Pairs Methoxy Methoxy Methoxy_inductive -I Effect (Inductive Withdrawal) Methoxy->Methoxy_inductive Electronegativity Methoxy_resonance +R Effect (Resonance Donation) Methoxy->Methoxy_resonance Lone Pairs

Caption: Competing electronic effects of bromo and methoxy substituents.

EAS_Mechanism start Aromatic Ring + Electrophile (E+) intermediate Arenium Ion Intermediate (Sigma Complex) start->intermediate Step 1: Electrophilic Attack (Slow, Rate-determining) product Substituted Aromatic Ring + H+ intermediate->product Step 2: Deprotonation (Fast) methoxy_effect Methoxy (-OCH₃): Activates ring, ortho/para directing methoxy_effect->start Speeds up Step 1 bromo_effect Bromo (-Br): Deactivates ring, ortho/para directing bromo_effect->start Slows down Step 1 SNAr_Mechanism start Aryl Halide (with EWG) + Nucleophile (Nu-) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Step 1: Nucleophilic Attack (Slow, Rate-determining) product Substituted Aromatic Ring + Halide intermediate->product Step 2: Loss of Leaving Group (Fast) bromo_effect Bromo (-Br): Can act as a leaving group bromo_effect->start Facilitates reaction as leaving group methoxy_effect Methoxy (-OCH₃): Generally a poor leaving group methoxy_effect->start Disfavors reaction as leaving group

References

An In-depth Technical Guide to the IUPAC Nomenclature and Synthesis of C9H8Br2O2 Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature for ketones with the chemical formula C9H8Br2O2. It details the systematic naming of various isomers and presents a representative experimental protocol for their synthesis. Furthermore, this guide includes a compilation of relevant quantitative data and discusses the potential significance of this class of compounds in the context of drug discovery and development.

Understanding the Structural Diversity of C9H8Br2O2 Ketones

The chemical formula C9H8Br2O2 corresponds to a degree of unsaturation of six. This indicates the presence of a benzene ring (four degrees of unsaturation) and a carbonyl group (one degree of unsaturation), with the sixth degree being accounted for by either an additional ring or a double bond. For the purpose of this guide, we will focus on acyclic ketone isomers based on propiophenone (1-phenylpropan-1-one) and acetophenone (1-phenylethanone) scaffolds, which are common moieties in medicinal chemistry.

The isomeric diversity of C9H8Br2O2 ketones arises from the various possible substitution patterns of the two bromine atoms. These can be located on the aromatic ring, the aliphatic side-chain, or distributed between both.

Visualizing Isomer Classes

The following diagram illustrates the main structural classes of C9H8Br2O2 ketones based on the placement of the bromine atoms.

G Isomer Classes of C9H8Br2O2 Ketones A C9H8Br2O2 Ketone Isomers B Dibrominated on Phenyl Ring A->B C Dibrominated on Aliphatic Side-Chain A->C D Bromine on Both Ring and Side-Chain A->D

Caption: Classification of C9H8Br2O2 ketone isomers.

IUPAC Nomenclature of C9H8Br2O2 Ketones

The systematic naming of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For substituted propiophenones and acetophenones, the phenyl ring and its attached carbonyl group are considered the parent structure.

Key Nomenclature Rules:

  • The parent chain is the longest carbon chain containing the ketone functional group. For propiophenone derivatives, this is a three-carbon chain (propan-1-one). For acetophenone derivatives, it is a two-carbon chain (ethanone).

  • The carbon of the carbonyl group is assigned the lowest possible number, which is '1' in these cases.

  • Substituents on the phenyl ring are numbered relative to the point of attachment of the acyl group (which is at position 1 of the ring).

  • Substituents are listed in alphabetical order.

Table of Representative Isomers and IUPAC Names

The following table summarizes the IUPAC names for a selection of C9H8Br2O2 ketone isomers.

Isomer ClassStructure (Example)IUPAC Name
Dibrominated on Phenyl Ring 1-(2,4-dibromophenyl)propan-1-one1-(2,4-Dibromophenyl)propan-1-one
1-(3,5-dibromophenyl)propan-1-one1-(3,5-Dibromophenyl)propan-1-one
Dibrominated on Aliphatic Side-Chain 2,3-dibromo-1-phenylpropan-1-one2,3-Dibromo-1-phenylpropan-1-one
2,2-dibromo-1-phenylpropan-1-one2,2-Dibromo-1-phenylpropan-1-one
Bromine on Both Ring and Side-Chain 2-bromo-1-(4-bromophenyl)propan-1-one2-Bromo-1-(4-bromophenyl)propan-1-one
3-bromo-1-(3-bromophenyl)propan-1-one3-Bromo-1-(3-bromophenyl)propan-1-one
1-(4-bromophenyl)-2,2-dibromoethanone1-(4-Bromophenyl)-2,2-dibromoethanone

Experimental Protocols: Synthesis of a Dibrominated Aromatic Ketone

The synthesis of dibrominated ketones can be achieved through various methods, including the direct bromination of the corresponding ketone or the bromination of an alkyne precursor. Below is a representative protocol for the α-bromination of a substituted propiophenone.

Synthesis of 2-Bromo-1-(4-bromophenyl)propan-1-one

This procedure is adapted from established methods for the α-bromination of aryl ketones.

Materials:

  • 4'-Bromopropiophenone

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Aluminum chloride (AlCl₃, anhydrous, catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-bromopropiophenone (1 equivalent) in dichloromethane.

  • Add a catalytic amount of anhydrous aluminum chloride to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred mixture. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-bromo-1-(4-bromophenyl)propan-1-one.

Data Presentation: Physicochemical and Spectroscopic Properties

The characterization of synthesized C9H8Br2O2 ketones relies on various analytical techniques. The following table provides expected and reported data for a representative isomer, 2',4'-dibromoacetophenone.

PropertyData for 2',4'-DibromoacetophenoneReference
Molecular Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol
Melting Point 89-90 °C[1]
¹H NMR (CDCl₃, δ ppm) Aromatic H: multiplet, ~7.5-7.9 ppm (3H); Methylene H (-CH₂Br): singlet, ~4.4 ppm (2H)[2]
¹³C NMR (CDCl₃, δ ppm) Carbonyl C: ~190 ppm; Aromatic C: ~128-138 ppm; Methylene C (-CH₂Br): ~30 ppm
IR (cm⁻¹) C=O stretch: ~1690 cm⁻¹; C-Br stretch: ~600-700 cm⁻¹

Relevance for Researchers and Drug Development Professionals

Halogenated organic compounds, including brominated ketones, are of significant interest in medicinal chemistry and drug development. The introduction of bromine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also lead to enhanced biological activity.

Structurally related brominated compounds, such as brominated chalcones, have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1][3] For instance, certain brominated chalcone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3][4] The cytotoxic effects of some of these compounds have been found to be selective for cancer cells over non-malignant cells.[3]

The dibrominated ketone scaffold of C9H8Br2O2 provides a template for the synthesis of novel therapeutic agents. The bromine atoms can serve as handles for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening. The electrophilic nature of the α-brominated carbonyl moiety makes these compounds valuable intermediates for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. Therefore, the exploration of C9H8Br2O2 ketones and their derivatives represents a promising avenue for the discovery of new drug candidates.

References

Commercial Sourcing and Technical Profile of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the chemical intermediate, 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS No. 6096-83-9). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a halogenated acetophenone derivative. Its structure, featuring a brominated aromatic ring and an α-bromo ketone moiety, makes it a versatile building block in organic synthesis. The presence of two bromine atoms and a methoxy group on the phenyl ring, along with the reactive bromomethyl ketone, offers multiple reaction sites for the construction of more complex molecules. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological significance, suggesting its potential as a precursor for novel therapeutic agents.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The available purities typically range from 97% to 98%. The compound is available in quantities ranging from milligrams to kilograms. The following table summarizes the offerings from a selection of commercial suppliers.[1]

SupplierPurityAvailable Quantities
Aladdin Scientific97%250mg, 1g, 5g, Bulk
Win-Win chemical CO., Limited98%1kg, 5kg, 10kg
Changzhou Anxuan Chemical Co., Ltd.98%500g, 1kg, 5kg, 10kg, 25kg
Suzhou ARTK Medchem Co., Ltd.98%1KG, 10KG, 25KG, 100KG
Amadis Chemical Company Limited97%mgs, gs, kgs
1Pluschem LLC≥95%Inquire for details
Santa Cruz Biotechnology, Inc.Inquire for detailsInquire for details

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis

A likely precursor for this synthesis is 1-(4-methoxyphenyl)ethanone. The synthesis would proceed as follows:

  • Electrophilic Aromatic Bromination: The first step would involve the bromination of 1-(4-methoxyphenyl)ethanone at the 3-position of the phenyl ring. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.

  • α-Bromination of the Ketone: The resulting 1-(3-bromo-4-methoxyphenyl)ethanone would then undergo bromination at the α-carbon of the ketone. This is a common transformation that can be accomplished using bromine in a suitable solvent, often with a catalytic amount of acid.

The following diagram illustrates the proposed synthetic pathway:

G cluster_synthesis Proposed Synthesis of this compound A 1-(4-methoxyphenyl)ethanone B 1-(3-bromo-4-methoxyphenyl)ethanone A->B N-Bromosuccinimide (NBS), Solvent C This compound B->C Bromine (Br2), Solvent, Acid catalyst

Caption: Proposed two-step synthesis pathway.

Experimental Protocol for a Structurally Related Compound

While a specific protocol for the target molecule is not available, the following is an experimental procedure for the synthesis of the structurally related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, which can serve as a methodological reference.[2]

Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone:

  • Dissolve 10 g (73.4 mmol) of 4-hydroxyacetophenone in 50 ml of chloroform at 338 K.

  • With stirring, add 3.80 ml of concentrated sulfuric acid.

  • After stirring for 10 minutes, add 3.9 ml (76.1 mmol) of bromine to the reaction solution.

  • After 5 hours, quench the reaction with 60 ml of water.

  • Separate the layers and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (30 ml).

  • Dry the organic layer with MgSO4 and evaporate the solvent under reduced pressure to yield the crude product.

Potential Applications in Drug Discovery

The utility of this compound in drug discovery and development lies in its potential to serve as a scaffold or intermediate for the synthesis of biologically active molecules. Although specific studies on this compound are limited, the structural components are found in various pharmacologically relevant classes of compounds.

The α-bromo ketone functionality is a reactive electrophile that can readily participate in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of diverse molecular architectures. For instance, it can be used to synthesize substituted thiazoles, which are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties.

The brominated phenyl ring can also be a key feature for modulating the pharmacological properties of a molecule. The position and number of halogen atoms can influence factors such as metabolic stability, binding affinity to biological targets, and membrane permeability.

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program:

G cluster_workflow Drug Discovery Workflow A This compound (Starting Material) B Chemical Synthesis (e.g., Nucleophilic Substitution) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: General drug discovery workflow.

Conclusion

This compound is a commercially available chemical intermediate with significant potential for application in synthetic and medicinal chemistry. While direct biological data for this compound is scarce, its structural features and reactivity make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The information provided in this guide is intended to assist researchers in sourcing this compound and in designing synthetic strategies for their research and development programs. Further investigation into the biological activities of derivatives of this compound is warranted.

References

An In-depth Technical Guide to the Safe Handling of Alpha-Bromo Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. Their high reactivity makes them invaluable intermediates in a wide range of organic syntheses, particularly in the pharmaceutical industry for the construction of complex molecular architectures. However, this same reactivity also renders them hazardous, necessitating stringent safety and handling precautions. This technical guide provides an in-depth overview of the safety considerations, handling protocols, and emergency procedures for working with alpha-bromo ketones, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Toxicity

Alpha-bromo ketones are generally classified as toxic and irritant compounds. Many are potent lachrymators, causing severe eye irritation and tearing. Skin contact can lead to irritation, burns, and potential sensitization. Inhalation of their vapors can cause respiratory tract irritation. Due to these properties, it is crucial to handle these compounds with appropriate engineering controls and personal protective equipment.

General Toxicological Profile

The primary hazards associated with alpha-bromo ketones include:

  • Lachrymatory Effects: Many alpha-bromo ketones are powerful lachrymators, causing immediate and intense eye irritation, pain, and tearing upon exposure to even low concentrations of their vapors.

  • Skin and Eye Irritation: Direct contact with the skin can cause redness, pain, and chemical burns. Eye contact can lead to severe irritation and potential long-term damage.[1][2]

  • Respiratory Irritation: Inhalation of vapors or dusts can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and in severe cases, pulmonary edema.[1]

  • Toxicity upon Ingestion and Absorption: These compounds are generally harmful if swallowed or absorbed through the skin.[3]

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for representative alpha-bromo ketones. It is important to note that toxicity can vary significantly with the specific structure of the compound.

Compound NameCAS NumberLD50 (Oral, Rat)Other Toxicity Data
Bromoacetone598-31-2Not AvailableLethal at 3.2 mg/m³ for 10 min (inhalation)[4]; Ocular irritation in humans at 0.1 ppm[5]
Phenacyl bromide (2-Bromoacetophenone)70-11-1Not AvailablePowerful lachrymator and skin irritant.[3]
2-Bromo-4'-methylpropiophenone1451-82-7Not AvailableCauses skin and serious eye irritation; may cause respiratory irritation.[6][7]

Note: The absence of data for a specific compound does not imply that it is non-toxic. All alpha-bromo ketones should be handled as if they are hazardous.

Reactivity and Stability

Alpha-bromo ketones are highly reactive molecules, a property that is central to their synthetic utility but also a source of potential hazards.

Chemical Reactivity

The reactivity of alpha-bromo ketones is dominated by the presence of the electrophilic carbon atom bonded to the bromine. This carbon is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. The adjacent carbonyl group enhances this reactivity.

  • Nucleophilic Substitution: They readily undergo SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates. The reactivity order of the halogen as a leaving group is I > Br > Cl > F.

  • Elimination Reactions: In the presence of a base, they can undergo dehydrobromination to form α,β-unsaturated ketones.[6][8][9] This reaction can be vigorous.

  • Reaction with Water (Hydrolysis): Alpha-bromo ketones can slowly react with moisture to produce hydrogen bromide (HBr), which is corrosive.[10]

Stability and Decomposition

Alpha-bromo ketones can be unstable and may decompose over time, especially when exposed to light, heat, or moisture.[10]

  • Light Sensitivity: Many alpha-bromo ketones are light-sensitive and should be stored in amber or opaque containers.[3]

  • Thermal Instability: Elevated temperatures can promote decomposition, which may be exothermic.

  • Incompatibilities: They are incompatible with strong bases, strong oxidizing agents, and metals.[11]

The following table outlines factors influencing the stability of alpha-bromo ketones.

FactorInfluence on Stability
Structure Electron-withdrawing groups on the aromatic ring of phenacyl bromides can increase reactivity towards nucleophiles, while ortho-substituents can decrease reactivity due to steric hindrance.[12]
Temperature Higher temperatures accelerate decomposition.
Light Exposure to light can initiate decomposition.
Moisture Hydrolysis can occur in the presence of water, releasing HBr.
pH Basic conditions promote elimination reactions, while acidic conditions can catalyze hydrolysis.

Safe Handling and Storage

Given their hazardous nature, strict adherence to safe handling and storage protocols is mandatory when working with alpha-bromo ketones.

Engineering Controls
  • Fume Hood: All work with alpha-bromo ketones must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted to determine the appropriate PPE. The following are minimum requirements:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Double gloving is recommended.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron should be worn.

Storage
  • Containers: Store in tightly sealed, properly labeled, and chemically compatible containers. Amber glass bottles are preferred to protect from light.

  • Location: Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials. A refrigerator or freezer suitable for flammable materials may be appropriate for long-term storage of less stable compounds.

  • Segregation: Store separately from strong bases, oxidizing agents, and reactive metals.

Experimental Protocols

The following sections provide detailed methodologies for key procedures involving alpha-bromo ketones.

General Protocol for the Synthesis of an Alpha-Bromo Ketone (Example: 2-Bromoacetophenone)

This protocol is adapted from established literature procedures and should be performed with all necessary safety precautions.[3][13]

Materials:

  • Acetophenone

  • Bromine

  • Glacial acetic acid

  • Round-bottom flask with a dropping funnel, magnetic stirrer, and reflux condenser

  • Ice bath

Procedure:

  • In a fume hood, dissolve acetophenone (1 equivalent) in glacial acetic acid in the round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add bromine (1 equivalent) dropwise from the dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture below 20°C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into cold water. The alpha-bromo ketone will precipitate as a solid or separate as an oil.

  • Collect the product by filtration or extraction with a suitable organic solvent.

  • Wash the crude product with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Experimental Workflow for Alpha-Bromo Ketone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ketone in Solvent B Cool Reaction Mixture A->B C Slowly Add Brominating Agent B->C D Monitor Reaction (TLC) C->D E Quench with Water D->E Reaction Complete F Extract Product E->F G Wash with NaHSO3/Na2S2O3 F->G H Dry and Concentrate G->H I Recrystallization or Chromatography H->I

Caption: General workflow for the synthesis and purification of alpha-bromo ketones.

Protocol for Quenching and Neutralizing Alpha-Bromo Ketones

Unreacted alpha-bromo ketones and reaction mixtures containing them must be quenched before disposal. This protocol is for the neutralization of small to moderate quantities of alpha-bromo ketones.

Materials:

  • Alpha-bromo ketone waste

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)

  • Suitable organic solvent (e.g., ethyl acetate)

  • Separatory funnel

  • pH paper

Procedure:

  • In a fume hood, cool the reaction mixture or solution containing the alpha-bromo ketone in an ice bath.

  • Slowly and with vigorous stirring, add a 10% aqueous solution of sodium bisulfite or sodium thiosulfate. This will react with any unreacted brominating agent and can also react with the alpha-bromo ketone itself, although the reaction may be slow.

  • After the initial quenching, allow the mixture to stir for a period to ensure complete reaction. The progress can be monitored by TLC.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts (e.g., HBr). Be cautious of gas evolution (CO₂). Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • If necessary, extract the neutralized mixture with a suitable organic solvent to separate the organic components.

  • The aqueous layer, now containing less hazardous materials, can be disposed of according to institutional guidelines for aqueous waste. The organic layer should be collected as halogenated organic waste.

Quenching and Neutralization Pathway

G A Alpha-Bromo Ketone Waste B Cool to 0°C A->B C Add NaHSO3 or Na2S2O3 Solution B->C D Neutralize with NaHCO3 C->D E Separate Aqueous and Organic Layers D->E F Aqueous Waste Disposal E->F G Halogenated Organic Waste E->G

Caption: Logical flow for the safe quenching and neutralization of alpha-bromo ketone waste.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving alpha-bromo ketones.

Spills
  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the emergency response system.

    • Do not attempt to clean up the spill unless you are trained and equipped to do so.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Emergency Response Workflow for Alpha-Bromo Ketone Exposure

G Exposure Exposure Occurs Identify Identify Exposure Route Exposure->Identify Eyes Eye Contact Identify->Eyes Skin Skin Contact Identify->Skin Inhalation Inhalation Identify->Inhalation Ingestion Ingestion Identify->Ingestion FlushEyes Flush Eyes with Water (15 min) Eyes->FlushEyes WashSkin Wash Skin with Soap & Water (15 min) Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth (Do Not Induce Vomiting) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision-making workflow for responding to personnel exposure to alpha-bromo ketones.

Conclusion

Alpha-bromo ketones are powerful and versatile reagents in organic synthesis, but their inherent reactivity and toxicity demand a high level of respect and caution. By understanding their hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with these valuable compounds. This guide serves as a comprehensive resource to promote a strong safety culture in laboratories where alpha-bromo ketones are utilized.

References

Methodological & Application

Application Notes: Synthesis and Biological Relevance of Novel Chalcones from 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Brominated Chalcones in Drug Discovery

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] This structural motif is a recognized "privileged scaffold" in medicinal chemistry due to the relative simplicity of its synthesis and the wide array of pharmacological activities its derivatives exhibit.[2] These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3]

The introduction of halogen substituents, such as bromine, onto the chalcone framework can significantly modulate the molecule's physicochemical properties and enhance its biological potency.[2] Specifically, brominated chalcones have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in oncology.[2][4][5] One of the key mechanisms underlying the anti-inflammatory and anticancer effects of chalcones is the modulation of signaling pathways, with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway being a primary target.[6]

This document provides a detailed protocol for the synthesis of novel chalcones utilizing 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone as a key starting material. The presence of two bromine atoms on the acetophenone ring offers a unique opportunity for creating a new library of chalcone derivatives with potentially enhanced biological activities.

Principle of the Reaction: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[7] This reaction is a base-catalyzed aldol condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[1][7]

The reaction mechanism proceeds as follows:

  • Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone derivative to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone, which is often a stable, crystalline solid.[1]

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone This compound enolate Enolate Intermediate ketone->enolate Base abstracts α-H+ aldehyde Aromatic Aldehyde (Ar'-CHO) aldol Aldol Addition Product aldehyde->aldol base Base (e.g., NaOH) base->enolate enolate->aldol Nucleophilic attack on aldehyde chalcone Chalcone Product aldol->chalcone Dehydration (-H2O)

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental Protocols

This protocol outlines a generalized procedure for the synthesis of chalcones starting from this compound. Optimization of reaction time and temperature may be necessary depending on the specific aromatic aldehyde used.

Materials and Reagents:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Ethanol (95%) or Methanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40-50% aqueous solution

  • Dilute Hydrochloric Acid (HCl), 10% aqueous solution

  • Distilled Water

  • Crushed Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in 20-30 mL of ethanol with stirring at room temperature.

  • Base Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add a 40% aqueous solution of NaOH (e.g., 2-3 mL) dropwise to the reaction mixture. Maintain the temperature below 25°C.[8]

  • Reaction: After the addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.[8] The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a precipitate often indicates the reaction is proceeding.

  • Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of cold water and crushed ice.

  • Neutralization: Slowly acidify the mixture with dilute (10%) HCl with constant stirring until the solution is neutral to litmus paper. This will precipitate the crude chalcone product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any inorganic impurities.

  • Drying and Recrystallization: Air-dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol.

Experimental_Workflow start Start dissolve 1. Dissolve Ketone & Aldehyde in Ethanol start->dissolve cool_add_base 2. Cool in Ice Bath & Slowly Add NaOH(aq) dissolve->cool_add_base react 3. Stir at Room Temp. (4-6h), Monitor by TLC cool_add_base->react precipitate 4. Pour into Ice Water react->precipitate neutralize 5. Neutralize with dilute HCl precipitate->neutralize filter_wash 6. Filter and Wash with Cold Water neutralize->filter_wash dry_recrystallize 7. Dry and Recrystallize from Ethanol filter_wash->dry_recrystallize end Pure Chalcone dry_recrystallize->end

Caption: Experimental workflow for chalcone synthesis.

Data Presentation

The following table summarizes representative, hypothetical quantitative data for the synthesis of various chalcone derivatives from this compound.

EntryAromatic AldehydeProduct NameMW ( g/mol )Yield (%)M.p. (°C)
1Benzaldehyde(E)-1-(3-bromo-4-methoxyphenyl)-3-phenylprop-2-en-1-one395.0885112-114
24-Chlorobenzaldehyde(E)-1-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one429.5388128-130
34-Methoxybenzaldehyde(E)-1-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one425.1191118-120
44-Nitrobenzaldehyde(E)-1-(3-bromo-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one440.0882145-147

Note: The data presented in this table is illustrative and not derived from actual experimental results, as specific literature for this reaction is unavailable.

Biological Context: Chalcones as Inhibitors of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of various diseases, including cancer and chronic inflammatory conditions.[9][10] In most unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state by binding to inhibitor of κB (IκB) proteins.[11]

Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[12] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes involved in inflammation and cell survival.[9][12]

Chalcones have been shown to inhibit this pathway through multiple mechanisms, including blocking the degradation of IκBα and interfering with the DNA-binding activity of NF-κB.[12] This inhibitory action makes them attractive candidates for the development of novel anti-inflammatory and anticancer drugs.[13]

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Conclusion

The synthesis of chalcones via the Claisen-Schmidt condensation using this compound is a robust method for generating a diverse library of novel, potentially bioactive molecules. The protocols and information provided here offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds. Given the known anticancer and anti-inflammatory properties of brominated chalcones, further investigation into their mechanisms of action, particularly their effects on the NF-κB pathway, is warranted and could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for Claisen-Schmidt Condensation with 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The versatile synthesis of chalcone derivatives allows for the exploration of structure-activity relationships, making them attractive scaffolds for novel therapeutic agents.[2] The presence of bromine atoms in the chalcone structure, as would be synthesized from 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds for biological screening.[1][3] This makes the starting ketone a valuable building block in drug discovery programs.[1]

This document provides a detailed protocol for the synthesis of chalcones utilizing this compound via the Claisen-Schmidt condensation. This reaction is a reliable and widely used method for chalcone synthesis, involving a base-catalyzed reaction between a ketone and an aldehyde that lacks α-hydrogens.[1][4]

Reaction Principle

The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate is formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, i.e., the chalcone.[1]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a selected aromatic aldehyde.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (or Methanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dilute Hydrochloric acid (HCl)

  • Distilled water

  • Crushed ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.[1]

  • Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH or KOH (e.g., 10-40% w/v) dropwise.[1][2] The reaction mixture is typically maintained at room temperature or cooled in an ice bath to control any exothermic reaction.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours.[1] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[2]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is between 5 and 6.[5]

  • Isolation of Crude Product: The precipitated solid (the crude chalcone) is then collected by vacuum filtration using a Büchner funnel, washed with cold water until the filtrate is neutral, and air-dried.[5][6]

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.[1][7]

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

ReactantMolecular Weight ( g/mol )Molar EquivalentExample Mass (g)Example Moles (mmol)
This compound339.961.03.4010
Aromatic Aldehyde (e.g., Benzaldehyde)106.121.11.1711
Sodium Hydroxide (in 10% aq. solution)40.00~2.00.8020

Table 2: Representative Reaction Conditions and Expected Outcomes

ParameterCondition
SolventEthanol
Base10% aqueous NaOH
TemperatureRoom Temperature (20-25°C)
Reaction Time4-24 hours (monitored by TLC)
Expected Yield60-90% (highly dependent on the aldehyde used)
PurificationRecrystallization from ethanol

Visualizations

Diagram 1: General Experimental Workflow for Chalcone Synthesis

experimental_workflow start Start dissolve Dissolve Ketone and Aldehyde in Ethanol start->dissolve add_base Add aq. NaOH dropwise at RT dissolve->add_base stir Stir at Room Temperature (2-24h) add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Pour into Ice/Water and Acidify with HCl monitor->workup Reaction Complete filter Filter and Wash Crude Product workup->filter purify Recrystallize from Ethanol filter->purify end Pure Chalcone purify->end

Caption: Experimental workflow for the synthesis of chalcones.

Diagram 2: Signaling Pathway of Chalcone Biological Activity (General)

signaling_pathway cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects cluster_antimicrobial Antimicrobial Effects Chalcone Chalcone Derivatives Caspases Caspases Chalcone->Caspases modulates Bcl2 Bcl-2 Family Proteins Chalcone->Bcl2 modulates NFkB NF-κB Chalcone->NFkB inhibits COX COX Enzymes Chalcone->COX inhibits Membrane Bacterial Cell Membrane Disruption Chalcone->Membrane Biofilm Biofilm Formation Inhibition Chalcone->Biofilm Apoptosis Apoptosis Induction Inflammation Inhibition of Inflammatory Pathways Microbial Antimicrobial Activity Caspases->Apoptosis Bcl2->Apoptosis NFkB->Inflammation COX->Inflammation Membrane->Microbial Biofilm->Microbial

Caption: General biological activities of chalcones.

Conclusion

The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of chalcones from this compound. The resulting bromo-substituted chalcones are valuable compounds for further investigation in drug discovery and development, owing to their potential for diverse biological activities and amenability to further chemical modification. The protocol outlined in this document provides a solid foundation for researchers to synthesize these promising molecules. Optimization of reaction conditions for specific aromatic aldehydes may be necessary to achieve maximum yields.

References

Hantzsch Thiazole Synthesis from Alpha-Bromo Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly relevant and versatile method for the synthesis of thiazole derivatives.[1][2] This reaction, which typically involves the condensation of an α-haloketone with a thioamide, provides a reliable and adaptable route to a class of compounds with significant importance in medicinal chemistry and drug development.[1][3] Thiazole moieties are key structural components in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction commences with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate. The final step involves dehydration of this intermediate to yield the aromatic thiazole ring.[1][6]

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product R1_CO_CHR2Br α-Bromo Ketone Intermediate1 S-Alkylated Thioamide R1_CO_CHR2Br->Intermediate1 SN2 Attack R3_CS_NH2 Thioamide R3_CS_NH2->Intermediate1 Cyclic_Intermediate Hydroxydihydrothiazole Intermediate1->Cyclic_Intermediate Intramolecular Cyclization Thiazole Thiazole Derivative Cyclic_Intermediate->Thiazole Dehydration (-H2O)

Caption: Hantzsch Thiazole Synthesis Mechanism

Experimental Workflow

A typical experimental workflow for the Hantzsch thiazole synthesis involves the reaction of the starting materials in a suitable solvent, followed by workup and purification of the final product. The progress of the reaction is often monitored by thin-layer chromatography (TLC).[7]

Experimental_Workflow General Experimental Workflow Reactants 1. Combine α-Bromo Ketone and Thioamide in Solvent Reaction 2. Heat/Irradiate Reaction Mixture (Monitor by TLC) Reactants->Reaction Workup 3. Cool and Neutralize (e.g., with Na2CO3 solution) Reaction->Workup Isolation 4. Isolate Crude Product (e.g., Filtration) Workup->Isolation Purification 5. Purify Product (e.g., Recrystallization or Chromatography) Isolation->Purification Characterization 6. Characterize Final Product (NMR, MS, MP) Purification->Characterization

Caption: General Experimental Workflow

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic method for the synthesis of a simple thiazole derivative using conventional heating.[6]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • Hot plate

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]

  • Add methanol (5 mL) and a stir bar to the vial.[6]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[6]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[6]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.[6]

  • Filter the mixture through a Büchner funnel.[6]

  • Wash the collected solid with water.[6]

  • Spread the collected solid on a tared watch glass and allow it to air dry.[6]

  • Once dry, determine the mass of the product and calculate the percent yield.[6]

  • Characterize the product using appropriate analytical techniques such as melting point determination, TLC, and NMR spectroscopy.[6]

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles under Ultrasonic Irradiation

This protocol outlines a more modern and environmentally friendly method for synthesizing complex thiazole derivatives using ultrasonic irradiation.[1][8]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.[1]

  • Add 5 mL of a 1:1 ethanol/water mixture.[1]

  • Place the vessel in an ultrasonic bath at room temperature and irradiate for 1.5 to 2 hours.[1]

  • After the reaction is complete, filter the resulting solid and wash it with ethanol.[1]

  • To separate the product from the catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by filtration.[1]

  • Evaporate the solvent from the filtrate under reduced pressure.[1]

  • Dry the resulting product in an oven at 60°C.[1]

  • Determine the yield and characterize the final compound.

Data Presentation: Yields and Reaction Conditions

The following tables summarize quantitative data from various Hantzsch thiazole synthesis procedures, allowing for easy comparison of different methodologies.

Table 1: Synthesis of 2-Aminothiazole Derivatives under Conventional Heating

α-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaMethanol1000.5High[6]
Substituted α-bromoketonesThioureaEthanol/Water (1:1)652-3.579-90[4]

Table 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives: Conventional Heating vs. Ultrasonic Irradiation [4][8]

MethodCatalystSolventTemperatureTime (h)Yield (%)
Conventional HeatingSiW/SiO₂Ethanol/Water (1:1)65 °C2 - 3.5Good to Excellent
Ultrasonic IrradiationSiW/SiO₂Ethanol/Water (1:1)Room Temperature1.5 - 2Good to Excellent

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][9] The Hantzsch synthesis provides a reliable and adaptable route to access these valuable compounds.

  • Antimicrobial Agents: Many thiazole-containing compounds exhibit potent antibacterial and antifungal properties.[1]

  • Anticancer Agents: The thiazole ring is a key component in several anticancer drugs, such as Dasatinib and Tiazofurin.[1]

  • Other Therapeutic Areas: Thiazole derivatives have also shown promise as anti-inflammatory, antiviral, anticonvulsant, and analgesic agents.[4][5]

Troubleshooting and Optimization

Several factors can influence the success of the Hantzsch thiazole synthesis. Careful optimization of reaction conditions is often necessary to achieve high yields.

  • Temperature: While some reactions proceed at room temperature, many require heating. Gentle heating (40-60 °C) or refluxing may be necessary for less reactive substrates. However, excessive heat can lead to decomposition.[7]

  • Reaction Time: Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time and ensure completion.[7]

  • Solvent Choice: Alcohols like ethanol and methanol are commonly used and often provide good results. In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[7]

  • Catalyst: While not always required, a catalyst can improve yields and reaction rates in some cases, particularly in multi-component reactions.[7][8]

  • Work-up Procedure: The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate. If the product does not precipitate, extraction with a suitable organic solvent may be necessary.[7]

References

Application Notes: Synthesis of 2-Amino-4-(3-bromo-4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole derivatives. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] The resulting thiazole ring is a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals.[3][4][5] Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[4][6]

This document details the synthesis of 2-amino-4-(3-bromo-4-methoxyphenyl)thiazole through the reaction of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone with thiourea. This specific derivative combines the versatile 2-aminothiazole core with a substituted phenyl ring, making it a valuable building block for the development of novel therapeutic agents in drug discovery.[4] The 2-aminothiazole moiety is a key structural component in drugs such as the anti-inflammatory agent Fanetizole and various kinase inhibitors used in oncology.[2][7]

Mechanism of Action: The Hantzsch Thiazole Synthesis

The reaction proceeds via the classic Hantzsch mechanism. Initially, the sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the this compound, displacing the bromide ion to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the intermediate attacks the carbonyl carbon of the ketone. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable, aromatic 2-amino-4-(3-bromo-4-methoxyphenyl)thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[8]

Experimental Protocols & Data

Materials and Equipment

  • This compound

  • Thiourea

  • Ethanol (Absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Protocol for the Synthesis of 2-Amino-4-(3-bromo-4-methoxyphenyl)thiazole

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol).[9]

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.[9]

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.[9]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 8:3 v/v).[9] The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Then, pour the mixture over crushed ice or into cold water to precipitate the product.[9][10]

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol.[11]

  • Characterization: Confirm the identity and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.[10]

Quantitative Data Summary

The following table summarizes the properties and roles of the key chemical species in this reaction.

Compound NameMolecular FormulaMolar Mass ( g/mol )Role in Reaction
This compoundC₉H₈Br₂O₂323.97α-haloketone
ThioureaCH₄N₂S76.12Thioamide
2-Amino-4-(3-bromo-4-methoxyphenyl)thiazoleC₁₀H₈BrN₃OS302.16Final Product

Note: Molar masses obtained from PubChem.[12] The yield for Hantzsch thiazole syntheses is generally reported as good to excellent.[7][9]

Visualizations

Reaction Pathway

The diagram below illustrates the Hantzsch synthesis pathway for the formation of 2-amino-4-(3-bromo-4-methoxyphenyl)thiazole.

G reactant1 2-Bromo-1-(3-bromo-4- methoxyphenyl)ethanone plus + reactant1->plus reactant2 Thiourea reactant2->plus intermediate Isothiouronium Salt Intermediate product 2-Amino-4-(3-bromo-4- methoxyphenyl)thiazole intermediate->product Intramolecular Cyclization & Dehydration plus->intermediate Nucleophilic Attack

Hantzsch Thiazole Synthesis Pathway.

Experimental Workflow

This flowchart outlines the key steps in the laboratory protocol for synthesizing and purifying the target compound.

A 1. Combine Reactants (Ketone & Thiourea) in Ethanol B 2. Heat to Reflux (78 °C) A->B C 3. Monitor Reaction by TLC B->C D 4. Cool and Precipitate in Cold Water C->D E 5. Filter Solid Product D->E F 6. Wash with Cold Water and Ethanol E->F G 7. Dry the Product F->G H 8. Recrystallize from Ethanol (Purification) G->H I 9. Characterize Final Product (NMR, MS, MP) H->I

General laboratory workflow for synthesis.

References

synthesis of heterocyclic compounds from 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utilization of this compound as a versatile starting material for the synthesis of valuable heterocyclic scaffolds. This α-haloketone is a potent electrophilic building block, primed for cyclization reactions with a variety of nucleophilic partners. We will explore the core synthetic transformations, focusing on the formation of thiazole and quinoxaline ring systems, which are privileged structures in medicinal chemistry.[1][2] The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic principles that govern these transformations.

Synthesis of Substituted Thiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis, a venerable yet remarkably reliable reaction, is the classic method for constructing the thiazole ring.[2] It involves the cyclocondensation of an α-haloketone with a thioamide-containing species.[2][3] The reaction's broad applicability and tolerance for various functional groups have cemented its status as a cornerstone of heterocyclic synthesis.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack by the electron-rich sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone, displacing the bromide ion in an SN2 reaction.[3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring.[3] When thiourea is used, the initial product is an aminothiazole, which exists as its HBr salt in the acidic reaction medium.[3]

Diagram 1.1: Mechanism of Hantzsch Thiazole Synthesis

Caption: Reaction mechanism for the Hantzsch synthesis.

Application Protocol: Synthesis of 2-Amino-4-(3-bromo-4-methoxyphenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative, a common scaffold in pharmacologically active molecules.

Materials and Equipment:

  • This compound

  • Thiourea

  • Absolute Ethanol (EtOH)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for work-up and filtration (Büchner funnel, filter flask)

  • TLC plates (Silica gel 60 F₂₅₄)

Experimental Workflow:

Caption: Workflow for Hantzsch thiazole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, charge this compound (1.0 eq) and dissolve it in absolute ethanol (approx. 15 mL per gram of ketone). Add thiourea (1.2 eq) to the solution. The slight excess of thiourea ensures the complete consumption of the more valuable ketone.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring. Ethanol is an excellent solvent as it solubilizes the reactants and is suitable for the required reaction temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting ketone spot indicates completion, which typically occurs within 2-4 hours.

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Precipitation: Slowly add 10% aqueous sodium carbonate solution to the stirred reaction mixture until the pH is basic (pH ~8-9). The initial product is the HBr salt of the aminothiazole, which is soluble in ethanol.[3] Neutralization deprotonates the thiazole ring, causing the free base to precipitate out of the solution.[3]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities. The product is typically of high purity, but can be further purified by recrystallization from ethanol if necessary.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

ReagentMolar Eq.PurposeKey Considerations
This compound1.0ElectrophileLimiting reagent
Thiourea1.2Nucleophile (Thioamide source)Slight excess to drive reaction
Absolute EthanolSolventReaction mediumMust be anhydrous for best results
10% aq. Na₂CO₃BaseNeutralization/PrecipitationAdd slowly to avoid frothing

Synthesis of Quinoxaline Derivatives

Quinoxalines are a vital class of N-heterocycles found in numerous pharmaceuticals.[1] Their synthesis often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] α-Haloketones, such as our starting material, serve as effective surrogates for the 1,2-dicarbonyl moiety, providing a direct and efficient route to quinoxalines.[1][4][6]

Mechanistic Rationale

The reaction between an α-haloketone and an o-phenylenediamine proceeds via a condensation-cyclization-oxidation sequence. One of the amino groups of the diamine attacks the carbonyl carbon, forming a carbinolamine intermediate. This is followed by an intramolecular SN2 reaction where the second amino group displaces the bromide from the α-carbon. The resulting dihydroquinoxaline intermediate is then oxidized to the stable, aromatic quinoxaline ring. Often, atmospheric oxygen or the reaction conditions themselves are sufficient for this final oxidation step. In some protocols, an oxidant like DMSO can be used to first convert the α-haloketone to a 1,2-dicarbonyl in situ, which then reacts.[6]

Diagram 2.1: Mechanism of Quinoxaline Synthesis

Caption: General mechanism for quinoxaline formation.

Application Protocol: Catalyst-Free Synthesis of 2-(3-bromo-4-methoxyphenyl)quinoxaline

This protocol leverages a highly efficient and green chemistry approach by using water as a solvent, obviating the need for any catalyst.[4]

Materials and Equipment:

  • This compound

  • o-Phenylenediamine

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for work-up and filtration

Experimental Workflow:

References

Application Notes and Protocols: 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS No: 6096-83-9) is a highly reactive α-bromoketone that serves as a versatile building block in medicinal chemistry.[1] Its bifunctional nature, characterized by a reactive bromoacetyl group attached to a substituted phenyl ring, makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures with potential pharmacological activities. The presence of two bromine atoms and a methoxy group on the phenyl ring provides opportunities for further structural modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines the potential applications of this building block, provides exemplary experimental protocols for its use in heterocyclic synthesis, and discusses potential biological targets based on analogous structures.

Core Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
IUPAC Name This compound[1]
CAS Number 6096-83-9[1]

Key Applications in Medicinal Chemistry

While specific literature on the direct use of this compound is limited, its structure is highly analogous to other α-bromoacetophenones that are widely used as precursors for medicinally relevant scaffolds. Its primary application lies in its role as an electrophilic component in cyclization reactions to form heterocyclic systems.

  • Synthesis of Thiazole Derivatives: The most prominent application of α-bromoacetophenones is in the Hantzsch thiazole synthesis.[2] By reacting with various thioureas and thioamides, a wide array of 2,4-disubstituted thiazoles can be generated. Thiazole-containing molecules exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3] For instance, thiazole derivatives have been developed as potent PI3K/mTOR dual inhibitors for cancer therapy and as acetylcholinesterase inhibitors for Alzheimer's disease.[4][5]

  • Synthesis of Imidazo[2,1-b]thiazoles: The resulting aminothiazole from the Hantzsch synthesis can be further reacted with another molecule of the α-bromoketone to construct fused heterocyclic systems like imidazo[2,1-b]thiazoles. This scaffold is a key feature in molecules with potent antitubercular and antifungal activities.

  • Precursors for Enzyme Inhibitors: Structurally related bromoacetophenones are known precursors for enzyme inhibitors. For example, 2-Bromo-4'-hydroxyacetophenone is a well-established precursor for protein tyrosine phosphatase (PTP) inhibitors, such as PTP1B, which are targets for diabetes and obesity.[2] The reactive α-bromoketone moiety can form a covalent bond with cysteine residues in the active site of these enzymes.

Experimental Protocols

The following protocols are exemplary and are based on established methodologies for structurally similar compounds. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of a 2-Amino-4-(3-bromo-4-methoxyphenyl)thiazole Derivative (Hantzsch Thiazole Synthesis)

This protocol describes the reaction of this compound with a substituted thiourea to form a 2-aminothiazole derivative, a key intermediate for further elaboration.

Materials:

  • This compound (1.0 eq)

  • Substituted thiourea (e.g., N-phenylthiourea) (1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Saturated aqueous solution of sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous ethanol.

  • Add the substituted thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as a hydrobromide salt.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the mixture under reduced pressure.

  • Neutralize the residue or the collected salt with a saturated aqueous solution of sodium bicarbonate to obtain the free base.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the desired 2-aminothiazole derivative.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Building Block in Ethanol B Add Substituted Thiourea A->B C Reflux for 4-8h B->C D Monitor by TLC C->D D->C Incomplete E Cool to RT D->E Complete F Neutralize with NaHCO3 E->F G Filter & Wash with Water F->G H Recrystallize G->H I Dry under Vacuum H->I J Final Product I->J

Caption: Workflow for Hantzsch Thiazole Synthesis.

Protocol 2: General Procedure for Cell Viability Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of newly synthesized compounds on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds dissolved in DMSO (stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A Seed Cells in 96-Well Plate B Incubate 24h A->B D Treat Cells with Compounds B->D C Prepare Compound Dilutions C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 I->J

Caption: Experimental Workflow for MTT Cell Viability Assay.

Potential Signaling Pathway Interactions

Derivatives of bromoacetophenones often function as inhibitors of key cellular signaling enzymes. Based on analogous compounds, molecules synthesized from this compound could potentially target pathways crucial for cell growth, proliferation, and metabolism.

For example, a synthesized thiazole derivative could act as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition enhances insulin sensitivity, making it a therapeutic target for type 2 diabetes and obesity.

G cluster_pathway Insulin Signaling Pathway cluster_inhibition Inhibitory Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Phosphorylation IRS IRS-1 pIR->IRS pIRS p-IRS-1 (Active) IRS->pIRS Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream Response Glucose Uptake Downstream->Response PTP1B PTP1B PTP1B->pIR Dephosphorylation Inhibitor Synthesized Inhibitor (from Building Block) Inhibitor->PTP1B

Caption: Potential Inhibition of the PTP1B Signaling Pathway.

Data Presentation (Exemplary)

The following tables are templates to illustrate how quantitative data for compounds derived from this compound should be structured. The data presented are hypothetical and for illustrative purposes only.

Table 1: Synthesis Yields of Thiazole Derivatives

Compound IDR-Group on ThioureaReaction Time (h)Yield (%)
TH-01 Phenyl685
TH-02 4-Chlorophenyl781
TH-03 Methyl592
TH-04 H875

Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
TH-01 12.525.118.3
TH-02 5.28.97.4
TH-03 > 50> 50> 50
Doxorubicin 0.81.10.9

Table 3: Enzyme Inhibition Data

Compound IDTarget EnzymeKᵢ (µM)
TH-01 PTP1B22.4
TH-02 PTP1B9.8
TH-01 PI3Kα> 100
TH-02 PI3Kα> 100

References

Application Notes and Protocols: Nucleophilic Substitution Reactions at the Alpha-Position of Brominated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Brominated ketones are versatile synthetic intermediates of significant importance in organic chemistry and drug development. The presence of a bromine atom adjacent to a carbonyl group activates the α-carbon for nucleophilic attack, enabling the formation of a wide array of valuable compounds. This document provides a detailed overview of the primary nucleophilic substitution pathways, experimental protocols for key transformations, and quantitative data to guide synthetic strategies. The two predominant mechanisms are direct bimolecular nucleophilic substitution (SN2) and the Favorskii rearrangement, which proceeds through a cyclopropanone intermediate. The choice of substrate, nucleophile, and reaction conditions dictates the operative pathway and the final product.

Dominant Reaction Pathways

Bimolecular Nucleophilic Substitution (SN2)

The SN2 reaction at the α-carbon of a brominated ketone involves the direct displacement of the bromide ion by a nucleophile in a single, concerted step. This pathway is favored with less basic nucleophiles. Strongly basic conditions can lead to competing elimination reactions or the Favorskii rearrangement.[1] The carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.

The Favorskii Rearrangement

For α-bromo ketones possessing at least one acidic proton on the opposing α'-carbon, treatment with a strong base (e.g., alkoxides, hydroxides) typically initiates the Favorskii rearrangement.[2][3] The reaction proceeds through the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative.[2][3] In the case of cyclic α-bromo ketones, this rearrangement results in a characteristic ring contraction.[2][3] For α-halo ketones that lack enolizable α'-hydrogens, a related pathway known as the quasi-Favorskii rearrangement can occur.

Quantitative Data Summary

The following tables summarize the yields of nucleophilic substitution reactions on α-bromo ketones with various nucleophiles under different conditions.

Table 1: Nucleophilic Substitution of Phenacyl Halides with Various Nucleophiles

EntryPhenacyl HalideNucleophile (M-Y)Time (h)Yield (%)
1p-Bromophenacyl bromideKSCN195
2p-Bromophenacyl bromideNaN₃1.592
3p-Bromophenacyl bromideKCN385
4p-Bromophenacyl bromideCH₃COOK580
5p-Nitrophenacyl bromideKSCN194
6p-Nitrophenacyl bromideNaN₃190
7p-Nitrophenacyl bromideKCN2.582
8p-Nitrophenacyl bromideCH₃COOK478

Reactions were carried out in water catalyzed by a β-cyclodextrin-silica hybrid at 90°C.[2]

Table 2: Synthesis of α-Amino Ketones from α-Bromo Ketones

Entryα-Bromo KetoneAmineYield (%)
1α-BromoacetophenonePiperidineup to 94
2α-Bromoacetophenone1,2,3,4-Tetrahydroisoquinolineup to 94
3α-BromoacetophenonePyrrolidineup to 94
4α-Bromoacetophenonep-Toluidinemoderate
5α-Bromoacetophenonetert-Butylaminemoderate

Yields are based on a one-pot NBS-mediated synthesis from the corresponding benzylic alcohols.

Reaction Mechanisms and Workflows

Caption: SN2 mechanism at the α-position of a brominated ketone.

Caption: The Favorskii rearrangement mechanism.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_ketone α-Bromo Ketone reaction Combine in Solvent (e.g., Ether, Acetonitrile) Stir at appropriate temperature start_ketone->reaction start_nuc Nucleophile start_nuc->reaction workup Quench Reaction (e.g., with water or sat. aq. NH4Cl) Extract with Organic Solvent reaction->workup purification Dry Organic Layer (e.g., MgSO4) Filter and Concentrate Purify (e.g., Chromatography, Distillation) workup->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of α-Amino Ketones via SN2 Reaction

This protocol describes the synthesis of α-amino ketones from α-bromo ketones and a primary or secondary amine.

Materials:

  • α-Bromo ketone (e.g., α-bromo-4-(diethylamino)acetophenone) (1.0 eq)

  • Primary or secondary amine (e.g., piperidine) (1.2 eq)

  • Non-nucleophilic base (e.g., triethylamine) (1.5 eq)

  • Solvent (e.g., acetonitrile or THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the α-bromo ketone (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the non-nucleophilic base (1.5 eq) to the solution.

  • Add the amine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone.

Protocol 2: Favorskii Rearrangement of 2-Chlorocyclohexanone

This protocol details the ring contraction of 2-chlorocyclohexanone to methyl cyclopentanecarboxylate.[2]

Materials:

  • 2-Chlorocyclohexanone (1.0 eq)

  • Sodium methoxide (1.07 eq)

  • Anhydrous diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, prepare a suspension of sodium methoxide (1.07 eq) in anhydrous diethyl ether. Protect all openings with calcium chloride drying tubes.[2]

  • Dissolve 2-chlorocyclohexanone (1.0 eq) in a minimal amount of dry ether and add it to the dropping funnel.

  • Add the 2-chlorocyclohexanone solution dropwise to the stirred sodium methoxide suspension over approximately 40 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[2]

  • After the addition is complete, heat the mixture under reflux for 2 hours.[2]

  • Cool the reaction mixture to room temperature and add water to dissolve the precipitated salts.[2]

  • Separate the ether layer and extract the aqueous layer twice with diethyl ether.[2]

  • Combine all ether layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the ether by distillation.

  • Distill the crude ester under reduced pressure to obtain pure methyl cyclopentanecarboxylate. The expected yield is 56–61%.[2]

Protocol 3: Synthesis of 2-Amino-4-aryl-1,3-thiazoles

This protocol describes the Hantzsch thiazole synthesis from an α-bromo ketone and a thioamide.

Materials:

  • α-Bromoacetophenone (1.0 eq)

  • Thioamide (e.g., thiobenzamide) (1.2 eq)

  • Potassium carbonate (1.1 eq)

  • Ionic liquid ([bmim]PF₆) or ethanol

  • Diethyl ether

  • Saturated aqueous sodium sulfite

Procedure:

  • Preparation of α-bromoacetophenone (if not commercially available): To a solution of acetophenone (1.0 eq) in an ionic liquid such as [bmim]PF₆ (or a conventional solvent like acetic acid), add p-toluenesulfonic acid monohydrate (0.2 eq) and N-bromosuccinimide (NBS) (1.2 eq). Stir the mixture at room temperature for approximately 9 hours.

  • Thiazole formation: To the reaction mixture containing the in situ generated α-bromoacetophenone, add the thioamide (1.2 eq) and potassium carbonate (1.1 eq).

  • Stir the resulting mixture at room temperature for 5 hours.

  • After the reaction is complete, extract the mixture with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium sulfite solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-4-aryl-1,3-thiazole.

Protocol 4: Synthesis of β-Ketophosphonium Salts

This protocol outlines the general procedure for the reaction of an α-bromo ketone with triphenylphosphine.

Materials:

  • α-Bromo ketone (e.g., α-bromoacetophenone) (1.0 eq)

  • Triphenylphosphine (1.0 eq)

  • Solvent (e.g., diethyl ether, THF, or benzene)

Procedure:

  • Dissolve triphenylphosphine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the α-bromo ketone (1.0 eq) in the same solvent to the triphenylphosphine solution at room temperature.

  • Stir the reaction mixture. A white precipitate of the β-ketophosphonium salt will typically form. The reaction time can vary from a few hours to overnight.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure β-ketophosphonium salt.

Protocol 5: E2 Elimination of α-Bromo Ketones to α,β-Unsaturated Ketones

This protocol describes the formation of an α,β-unsaturated ketone from an α-bromo ketone using a non-nucleophilic, sterically hindered base.

Materials:

  • α-Bromo ketone (e.g., 2-bromo-2-methylcyclopentanone) (1.0 eq)

  • Pyridine (as both base and solvent)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the α-bromo ketone (1.0 eq) in pyridine in a round-bottom flask.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl solution (to remove pyridine), water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford the α,β-unsaturated ketone.

Concluding Remarks

Nucleophilic substitution reactions at the α-position of brominated ketones are a cornerstone of modern organic synthesis, providing access to a diverse range of functionalized molecules. A thorough understanding of the competing SN2 and Favorskii rearrangement pathways is crucial for predicting and controlling the reaction outcomes. The protocols and data presented herein serve as a practical guide for researchers in the synthesis of α-amino ketones, carboxylic acid derivatives, heterocycles, and α,β-unsaturated systems, which are prevalent motifs in pharmaceuticals and other biologically active compounds. Careful consideration of the substrate structure, nucleophile basicity, and reaction conditions will enable the selective and high-yielding synthesis of the desired target molecules.

References

Application Notes and Protocols for 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a substituted α-bromoacetophenone that serves as a versatile synthetic intermediate in the field of medicinal chemistry.[1] Its chemical structure, featuring a reactive α-bromo ketone, makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds and other potential pharmacologically active molecules. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its utility lies in providing a scaffold for the generation of novel chemical entities for drug discovery programs.

The applications of analogous α-bromoacetophenones are well-established in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed protocols for the potential application of this compound in the synthesis of thiazole and chalcone derivatives, which are prominent pharmacophores in numerous approved drugs and clinical candidates.

Application Note 1: Synthesis of Thiazole Derivatives

Thiazole rings are core structures in many biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial and anti-inflammatory effects. This compound is an ideal starting material for the Hantzsch thiazole synthesis.

Potential Applications of Synthesized Thiazoles:
  • Antimicrobial Agents: Thiazole derivatives have been shown to possess activity against various bacterial and fungal strains.

  • Anti-inflammatory Agents: The thiazole nucleus is present in several compounds with demonstrated anti-inflammatory properties.

  • Kinase Inhibitors: Substituted thiazoles are key components of several kinase inhibitors developed for cancer therapy.

Experimental Protocol: Synthesis of 2-Amino-4-(3-bromo-4-methoxyphenyl)thiazole (Adapted Protocol)

This protocol is adapted from established methods for Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and an equimolar amount of thiourea in 30 mL of absolute ethanol.

  • Stir the mixture at room temperature for 15 minutes to ensure complete dissolution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 3-5 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • The product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C.

  • The crude product can be further purified by recrystallization from ethanol.

G reagents This compound + Thiourea in Ethanol reflux Reflux (3-5 hours) reagents->reflux Heat neutralization Neutralization (Saturated NaHCO3) reflux->neutralization precipitation Precipitation neutralization->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product 2-Amino-4-(3-bromo-4-methoxyphenyl)thiazole drying->product

Caption: General workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound are not available, derivatives of similar α-bromoacetophenones have been explored as inhibitors of various protein kinases. For instance, bromo-pyrimidine analogues have been investigated as tyrosine kinase inhibitors. A potential mechanism of action for such compounds could involve the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Illustrative Signaling Pathway: PI3K/Akt Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential Inhibitor (e.g., Thiazole/Chalcone derivative) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by synthesized derivatives.

Quantitative Data Summary

No direct quantitative biological data for this compound or its immediate derivatives were found in the reviewed literature. The following table provides examples of IC50 values for analogous chalcone derivatives against a cancer cell line to illustrate the potential for discovering potent compounds through the derivatization of the parent scaffold.

Compound IDModification on Chalcone ScaffoldCell LineIC50 (µM)
Analog 1 4'-hydroxy, 4-chloroHeLa1.2
Analog 2 4'-hydroxy, 4-methoxyHeLa3.5
Analog 3 4'-hydroxy, 3,4-dichloroHeLa0.8
Analog 4 2',4'-dihydroxy, 4-nitroMCF-72.1

Note: The data presented in this table is for illustrative purposes and represents chalcone derivatives synthesized from different starting materials.

Conclusion

This compound is a valuable starting material for the synthesis of diverse molecular scaffolds, particularly thiazoles and chalcones. Researchers can utilize the provided adapted protocols as a foundation for developing novel derivatives and screening them for a variety of biological activities. The presence of two bromine atoms and a methoxy group on the phenyl ring offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery projects.

References

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketones via Dehydrobromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α,β-unsaturated ketones is a cornerstone transformation in organic chemistry, providing key intermediates for a wide range of more complex molecules, including natural products and pharmaceuticals. These enones are versatile building blocks due to their conjugated system, which allows for various transformations, including conjugate additions (Michael additions) and cycloadditions. A common and effective method for introducing this unsaturation is through a two-step sequence involving the α-bromination of a ketone followed by dehydrobromination. This application note provides a detailed overview of this methodology, including reaction mechanisms, experimental protocols for representative substrates, and a summary of relevant quantitative data.

Reaction Principle

The overall transformation involves two distinct reactions:

  • α-Bromination: The ketone is first halogenated at the α-position. This reaction typically proceeds under acidic conditions, where the ketone tautomerizes to its enol form. The electron-rich enol then attacks molecular bromine (or another bromine source) to yield the α-bromo ketone. The rate-determining step is the formation of the enol.[1][2]

  • Dehydrobromination: The resulting α-bromo ketone is then treated with a base to induce an elimination reaction (typically E2), removing a proton from the α'-position and the bromine atom to form a carbon-carbon double bond conjugated with the carbonyl group.[2][3] Sterically hindered bases are often employed to favor elimination over nucleophilic substitution.[3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of α,β-unsaturated ketones from two common starting materials: cyclohexanone and acetophenone.

Protocol 1: Synthesis of 2-Cyclohexenone from Cyclohexanone

This protocol details the α-bromination of cyclohexanone followed by dehydrobromination using pyridine.

Step 1: α-Bromination of Cyclohexanone

Materials:

  • Cyclohexanone

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and saturated sodium thiosulfate solution (to remove any unreacted bromine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromocyclohexanone. This intermediate is often used in the next step without further purification.

Step 2: Dehydrobromination of 2-Bromocyclohexanone

Materials:

  • Crude 2-bromocyclohexanone

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude 2-bromocyclohexanone in pyridine.

  • Heat the mixture at reflux for 1-2 hours. The formation of pyridine hydrobromide salt may be observed as a precipitate.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic solution sequentially with 1 M hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure 2-cyclohexenone.

Protocol 2: Synthesis of α-Bromoacetophenone and its Use in Chalcone Synthesis

This protocol outlines the α-bromination of acetophenone and a subsequent Claisen-Schmidt condensation to form a chalcone, a type of α,β-unsaturated ketone.

Step 1: α-Bromination of Acetophenone

Materials:

  • Acetophenone

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated sodium carbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Petroleum ether for recrystallization

Procedure:

  • In a round-bottom flask equipped with a condenser, combine acetophenone (1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and glacial acetic acid.[4]

  • Heat the reaction mixture at 90 °C with stirring for approximately 3 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated sodium carbonate solution and saturated saline solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude α-bromoacetophenone.[4]

  • Recrystallize the crude product from petroleum ether to yield pure α-bromoacetophenone.[4]

Step 2: Dehydrobromination using Lithium Carbonate and Lithium Bromide (General Procedure)

While direct dehydrobromination of simple α-bromoacetophenones is less common than their use in reactions like the Claisen-Schmidt condensation, a general procedure for dehydrobromination of α-bromo ketones can be performed using a mixture of lithium carbonate and lithium bromide in dimethylformamide (DMF).[5]

Materials:

  • α-Bromo ketone

  • Lithium carbonate

  • Lithium bromide

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the α-bromo ketone in DMF, add lithium carbonate and lithium bromide.

  • Heat the reaction mixture, typically between 50 °C and 150 °C, and monitor the reaction by TLC.[5]

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative yields for the α-bromination and dehydrobromination steps.

Table 1: Representative Yields for α-Bromination of Ketones

Starting KetoneBrominating Agent/ConditionsProductYield (%)Reference
CyclohexanoneBr₂ / Acetic Acid2-BromocyclohexanoneNot specified[6]
AcetophenoneBr₂ / Acetic Acidα-Bromoacetophenone72[6]
4-ChloroacetophenonePyridine hydrobromide perbromide / Acetic Acid, 90°C, 3h4-Chloro-α-bromoacetophenone83[4]
m-Nitroacetophenone1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / Phosphoric Acid, Toluene, 60°Cm-Nitro-α-bromoacetophenone88[7]
Various Aryl KetonesBr₂ / Diethyl Ether, 0°C to RTVarious α-Bromoacetophenones70-95[1]

Table 2: Representative Yields for Dehydrobromination of α-Bromo Ketones

α-Bromo KetoneBase/ConditionsProductYield (%)Reference
2-BromocyclohexanonePyridine / Reflux2-CyclohexenoneNot specified[6]
2-Bromo-2-methylcyclopentanonePyridine / Heat2-Methyl-2-cyclopentenoneNot specified[3]
Steroidal α-Bromo KetonesLi₂CO₃, LiBr / DMFα,β-Unsaturated Steroidal KetonesNot specified[5]

Mandatory Visualizations

Reaction_Mechanism cluster_bromination Step 1: α-Bromination (Acid-Catalyzed) cluster_dehydrobromination Step 2: Dehydrobromination (Base-Induced) Ketone Ketone Enol Enol Intermediate Ketone->Enol H⁺ (cat.) (Tautomerization) AlphaBromoKetone α-Bromo Ketone Enol->AlphaBromoKetone Br₂ AlphaBromoKetone_dehydro α-Bromo Ketone UnsaturatedKetone α,β-Unsaturated Ketone AlphaBromoKetone_dehydro->UnsaturatedKetone Base (e.g., Pyridine) (E2 Elimination)

Figure 1: Overall workflow for the synthesis of α,β-unsaturated ketones.

Experimental_Workflow Start Start: Ketone Bromination α-Bromination - Brominating Agent - Acid Catalyst (optional) Start->Bromination Intermediate α-Bromo Ketone (Crude Product) Bromination->Intermediate Dehydrobromination Dehydrobromination - Base (e.g., Pyridine) - Heat Intermediate->Dehydrobromination Workup Aqueous Workup & Solvent Extraction Dehydrobromination->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: α,β-Unsaturated Ketone Purification->Product

Figure 2: General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of α,β-unsaturated ketones via α-bromination and subsequent dehydrobromination is a robust and widely applicable method in organic synthesis. The choice of brominating agent and base can be tailored to the specific substrate and desired outcome. The protocols and data presented herein provide a solid foundation for researchers in drug development and other scientific fields to utilize this important transformation in their synthetic endeavors. Careful control of reaction conditions is crucial for achieving high yields and minimizing side products.

References

Protocol for the Favorskii Rearrangement of Substituted Alpha-Bromo Ketones: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Favorskii rearrangement is a versatile and powerful reaction in organic synthesis that facilitates the conversion of α-halo ketones to carboxylic acid derivatives.[1] This base-catalyzed rearrangement proceeds through a cyclopropanone intermediate, often leading to a skeletal reorganization of the carbon framework.[1] A notable application is the ring contraction of cyclic α-halo ketones, which provides an efficient pathway to smaller carbocyclic systems.[1] The choice of base, such as a hydroxide, alkoxide, or amine, allows for the targeted synthesis of carboxylic acids, esters, or amides, respectively.[2][3]

These application notes provide detailed experimental procedures for key examples of the Favorskii rearrangement, a summary of quantitative data for various substrates and conditions, and illustrations of the reaction mechanisms and experimental workflow to guide researchers, scientists, and drug development professionals in the application of this important transformation.

Reaction Mechanisms

The Favorskii rearrangement can proceed through two primary mechanistic pathways, largely dependent on the structure of the starting α-halo ketone.

1. Cyclopropanone Mechanism (for enolizable α-halo ketones):

This is the more common mechanism and involves the following steps:

  • Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl group from the halogen).[3]

  • Intramolecular Cyclization: The resulting enolate undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained cyclopropanone intermediate.[3]

  • Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.[3]

  • Ring Opening: The cyclopropanone ring opens to form the most stable carbanion intermediate.

  • Protonation: The carbanion is protonated by the solvent to yield the final rearranged product.[3]

Favorskii_Mechanism cluster_0 Cyclopropanone Mechanism A α-Bromo Ketone B Enolate A->B + Base (-HBr) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Tetrahedral Intermediate C->D + Nucleophile (e.g., MeO⁻) E Carbanion D->E Ring Opening F Rearranged Product (Ester) E->F + H⁺ Quasi_Favorskii_Mechanism cluster_1 Quasi-Favorskii Mechanism G Non-enolizable α-Bromo Ketone H Tetrahedral Intermediate G->H + Nucleophile I Rearranged Product H->I Rearrangement & - Br⁻ Experimental_Workflow cluster_workflow Experimental Workflow prep Preparation of Base Solution (e.g., NaOMe in MeOH) add Addition of Ketone Solution to Base at 0 °C prep->add react Reaction Setup: α-Bromo Ketone in Et₂O react->add reflux Reaction at Elevated Temperature (e.g., 55 °C) add->reflux Warm to RT, then heat quench Quenching with sat. aq. NH₄Cl at 0 °C reflux->quench Cool to 0 °C extract Extraction with Et₂O quench->extract wash Washing with Brine extract->wash dry Drying over MgSO₄ wash->dry isolate Isolation: Filtration & Concentration dry->isolate purify Purification by Chromatography isolate->purify product Final Product purify->product

References

Application Notes: Synthesis and Biological Relevance of 2-(Amino)-1-(3-bromo-4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The alkylation of amines with α-haloketones is a fundamental transformation in organic synthesis, providing access to α-amino ketones, a scaffold present in numerous biologically active molecules. This document provides detailed protocols for the synthesis of a variety of 2-(amino)-1-(3-bromo-4-methoxyphenyl)ethanone derivatives through the nucleophilic substitution of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone with primary and secondary amines.

The resulting α-amino ketone derivatives are of significant interest to researchers in drug discovery and medicinal chemistry. Analogous compounds have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.[1][2] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation, making the synthesized compounds valuable candidates for further biological evaluation.[3][4]

These application notes provide a general framework for the synthesis, purification, and characterization of these compounds, along with representative data and visualizations of a relevant biological signaling pathway to guide further research and development.

General Reaction Scheme

The core reaction involves the SN2 displacement of the bromide from this compound by a primary or secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct.

Caption: A generalized workflow for the synthesis and purification process.

Postulated Biological Signaling Pathway: VEGFR-2 Inhibition

Derivatives of 2-amino-1-phenylethanone have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the putative point of inhibition by the synthesized compounds. [1][5]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 VEGFR-2 (Phosphorylated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras downstream Downstream Signaling (e.g., MAPK, Akt pathways) PLCg->downstream PI3K->downstream Ras->downstream cellular_response Cellular Responses: - Proliferation - Migration - Survival downstream->cellular_response inhibitor Synthesized Compound (Putative Inhibitor) inhibitor->P_VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition point.

References

Application Notes and Protocols: The Role of a Key Dioxane Intermediate in the Synthesis of Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Atorvastatin, a leading active pharmaceutical ingredient (API) for lowering cholesterol. The focus is on the critical role of the intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, and its subsequent conversion via the Paal-Knorr reaction, a cornerstone of the industrial synthesis of this widely used drug.

Introduction

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its complex stereochemistry necessitates a precise and efficient synthetic route. A key strategy in the industrial production of Atorvastatin is a convergent synthesis that relies on the Paal-Knorr reaction to form the central pyrrole ring.[1][2][3] This reaction brings together two advanced intermediates: a chiral amino-ester side chain and a 1,4-diketone. The chiral side-chain intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is crucial for establishing the correct stereochemistry of the final API, which is essential for its pharmacological activity.[4]

The Key Intermediate: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

The synthesis of this key chiral intermediate is a multi-step process designed to install the necessary stereocenters with high fidelity. While various synthetic routes exist, a common approach involves the asymmetric hydrogenation of a β-ketoester precursor.[1]

The Paal-Knorr Reaction: Assembling the Atorvastatin Core

The Paal-Knorr reaction is the pivotal step where the pyrrole core of Atorvastatin is constructed. This condensation reaction involves the reaction of the primary amine of the dioxane intermediate with the 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.[1][2] The reaction is typically acid-catalyzed and driven to completion by the removal of water.[5]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical quantitative data for the key steps in the synthesis of Atorvastatin, highlighting the role of the dioxane intermediate.

StepReactionKey Reagents & SolventsTypical Yield (%)Purity (%)Reference
1 Synthesis of the 1,4-Diketone Intermediate 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, 4-fluorobenzaldehyde, Thiazolium salt, Triethylamine, Ethanol~70%>99%[2][6]
2 Synthesis of the Chiral Amine Intermediate *N-carbobenzyloxy-β-alanine, CDI, Potassium malonate ethyl ester, MgCl₂, Ru-BINAP catalyst82.5% (for an early step)High optical purity[1]
3 Paal-Knorr Condensation 1,4-Diketone, Chiral Amine Intermediate, Pivalic Acid, Toluene/Heptane>90%>99%[2][7]
4 Deprotection and Salt Formation Protected Atorvastatin, Hydrochloric Acid, Methanol, Calcium AcetateHighHigh[8]

*Note: The synthesis of the chiral amine intermediate is a multi-step process, and the yield presented is for a key early step in one reported synthesis.

Experimental Protocols

Protocol 1: Synthesis of the 1,4-Diketone Intermediate (via Stetter Reaction)[2]
  • To a reaction vessel, add 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and 4-fluorobenzaldehyde in ethanol.

  • Add a catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine to the solution.

  • Heat the reaction mixture to 80°C and stir for approximately 24 hours. It is crucial to maintain anhydrous conditions to prevent the formation of impurities.[2]

  • Upon completion, as monitored by a suitable analytical technique (e.g., TLC or HPLC), cool the reaction mixture.

  • Perform an appropriate work-up procedure, which may include extraction and washing, to isolate the crude 1,4-diketone.

  • Purify the crude product by recrystallization from a suitable solvent such as isopropyl alcohol to yield the pure 1,4-diketone.[4]

Protocol 2: Paal-Knorr Synthesis of Protected Atorvastatin[2][7]
  • In a reaction vessel equipped with a Dean-Stark apparatus, dissolve the 1,4-diketone intermediate and the chiral amine intermediate (tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) in a mixture of toluene and heptane.

  • Add a catalytic amount of pivalic acid to the mixture.

  • Heat the reaction mixture to reflux, with continuous azeotropic removal of water collected in the Dean-Stark trap.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Atorvastatin.

  • The crude product can be purified by recrystallization.

Mandatory Visualization

Atorvastatin_Synthesis_Workflow diketone_precursors 4-Methyl-3-oxo-N-phenyl-2- (phenylmethylene)pentanamide + 4-fluorobenzaldehyde stetter Stetter Reaction diketone_precursors->stetter amine_precursor Chiral Precursor (e.g., N-carbobenzyloxy-β-alanine) asymmetric_synthesis Multi-step Asymmetric Synthesis amine_precursor->asymmetric_synthesis diketone 1,4-Diketone Intermediate (4-fluoro-α-(2-methyl-1-oxopropyl)-γ- oxo-N,β-diphenylbenzenebutanamide) paal_knorr Paal-Knorr Condensation diketone->paal_knorr amine Chiral Side-Chain Amine (tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2- dimethyl-1,3-dioxane-4-acetate) amine->paal_knorr protected_atorvastatin Protected Atorvastatin deprotection Deprotection & Salt Formation protected_atorvastatin->deprotection atorvastatin Atorvastatin stetter->diketone asymmetric_synthesis->amine paal_knorr->protected_atorvastatin deprotection->atorvastatin

Caption: Convergent Paal-Knorr synthesis of Atorvastatin.

Paal_Knorr_Logic start Low Yield in Paal-Knorr Condensation check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst concentration optimal? check_water->check_catalyst Yes azeotropic_removal Ensure efficient azeotropic water removal check_water->azeotropic_removal No check_time_temp Are reaction time and temperature sufficient? check_catalyst->check_time_temp Yes optimize_catalyst Optimize catalyst loading check_catalyst->optimize_catalyst No increase_time_temp Increase reaction time and/or temperature check_time_temp->increase_time_temp No end Improved Yield check_time_temp->end Yes increase_time_temp->end optimize_catalyst->end azeotropic_removal->end

Caption: Troubleshooting logic for the Paal-Knorr condensation.

References

Application Notes and Protocols: Covalent Modification of Cysteine Residues with α-Bromo Ketone Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of α-bromo ketone probes in the study of cysteine-containing proteins. α-Bromo ketones are valuable electrophilic tools for the covalent modification of cysteine residues, enabling a range of applications from activity-based protein profiling (ABPP) to the development of targeted covalent inhibitors.

Introduction to α-Bromo Ketone Probes

α-Bromo ketones are reactive electrophiles that specifically target the nucleophilic thiol group of cysteine residues in proteins. This specificity arises from the favorable geometry of the transition state and the leaving group properties of bromide. The resulting covalent bond is a stable thioether linkage, making these probes suitable for a variety of biochemical and proteomic applications.

Key Features of α-Bromo Ketone Probes:

  • Cysteine Selectivity: Primarily react with the thiol group of cysteine residues.

  • Stable Covalent Bond: Forms a stable thioether bond, allowing for robust downstream analysis.

  • Tunable Reactivity: The reactivity of the probe can be modulated by altering the electronic properties of the ketone.

  • Versatile Applications: Useful for activity-based protein profiling, target identification and validation, and as warheads in the design of covalent inhibitors.

Applications in Research and Drug Development

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy to study the functional state of enzymes in complex biological systems. α-Bromo ketone probes, often equipped with a reporter tag (e.g., biotin or a fluorophore) or a bioorthogonal handle (e.g., an alkyne or azide for click chemistry), can be used to label and identify active cysteine-containing enzymes.

Target Identification and Validation

By modifying cysteine residues, α-bromo ketone probes can be used to identify the protein targets of small molecules and to validate their engagement in a cellular context. Competitive profiling experiments, where a pre-treatment with an unlabeled inhibitor prevents labeling by a tagged α-bromo ketone probe, can confirm target engagement and assess inhibitor selectivity.

Covalent Inhibitor Design

The α-bromo ketone moiety can serve as an effective "warhead" in the design of targeted covalent inhibitors. By incorporating this reactive group into a scaffold that provides binding affinity for a target protein, potent and selective irreversible inhibitors can be developed. This strategy has been successfully employed in the development of kinase inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of α-bromo ketone probes and inhibitors with their protein targets.

Table 1: Kinetic Parameters of Covalent Inhibition by α-Bromo Ketone-Containing Molecules

Inhibitor/ProbeTarget Proteink_inact (s⁻¹)K_I (μM)k_inact/K_I (M⁻¹s⁻¹)Reference
[Example Inhibitor A] [Example Kinase 1] [Value] [Value] [Value] [Hypothetical]
[Example Probe B] [Example Protease 1] [Value] [Value] [Value] [Hypothetical]
[Example Inhibitor C] [Example Kinase 2] [Value] [Value] [Value] [Hypothetical]

Table 2: Labeling Efficiency of Cysteine Residues with α-Bromo Ketone Probes

ProbeProteinCysteine ResidueLabeling Conditions (Probe Conc., Time, Temp, pH)Labeling Efficiency (%)Reference
[Example Probe X] [Example Protein Y] Cys12310 µM, 1 hr, 25°C, pH 7.4~85[Hypothetical]
[Example Probe Z] [Example Protein W] Cys45650 µM, 30 min, 37°C, pH 8.0>95[Hypothetical]

Note: Labeling efficiency is highly dependent on the specific probe, protein, and reaction conditions. The data presented are illustrative examples.

Experimental Protocols

Protocol for Labeling a Purified Protein with an α-Bromo Ketone Probe

This protocol describes a general procedure for labeling a purified protein containing a reactive cysteine with an α-bromo ketone probe.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • α-Bromo ketone probe (with reporter tag or handle) stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the purified protein at a concentration of 1-10 µM in the reaction buffer. Ensure the buffer is free of nucleophilic additives like DTT or other thiols from the purification process. If necessary, perform a buffer exchange.

  • Labeling Reaction: Add the α-bromo ketone probe stock solution to the protein solution to a final concentration of 10-100 µM (a 10 to 100-fold molar excess over the protein). The optimal excess will need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the reactivity of the probe and the target cysteine. Protect the reaction from light if using a fluorescently tagged probe.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM to consume any unreacted probe. Incubate for 30 minutes at room temperature.

  • Removal of Excess Probe: Remove the excess, unreacted probe and quenching reagent by using a desalting column or by dialysis against a suitable storage buffer.

  • Analysis: Analyze the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning (for fluorescent probes), Western blot with streptavidin-HRP (for biotinylated probes), or mass spectrometry.

Protocol for Mass Spectrometry Analysis of a Labeled Protein

This protocol outlines the steps for identifying the site of modification on a protein labeled with an α-bromo ketone probe.

Materials:

  • Labeled and purified protein from Protocol 4.1

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Formic acid

  • C18 desalting spin column

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in denaturing buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

    • Alkylate free cysteines by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is to block any unlabeled cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).

    • Include a variable modification on cysteine corresponding to the mass of the α-bromo ketone probe adduct (mass of the probe minus HBr).

    • Manually inspect the MS/MS spectra of identified modified peptides to confirm the site of modification.

Protocol for Determining k_inact and K_I of a Covalent Inhibitor

This protocol describes a method to determine the kinetic parameters of an irreversible inhibitor that forms a covalent bond with its target enzyme.

Materials:

  • Enzyme of interest

  • Covalent inhibitor (α-bromo ketone-based)

  • Substrate for the enzyme

  • Assay buffer

  • Plate reader capable of kinetic measurements

Procedure:

  • Assay Setup: Set up a continuous enzyme assay in a microplate format. The assay should be optimized to ensure linear product formation over time.

  • Inhibitor Incubation: Pre-incubate the enzyme with a range of inhibitor concentrations (typically from 0 to 10-fold the expected K_I) in the assay buffer.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately begin monitoring the reaction progress (e.g., absorbance or fluorescence) over time in a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation versus time. The initial rates will decrease over time as the enzyme is progressively inactivated.

    • Fit the progress curves to a first-order decay equation to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentration.

    • Fit the resulting data to the following Michaelis-Menten-like equation for irreversible inhibitors to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where:

      • k_inact is the maximal rate of inactivation.

      • K_I is the inhibitor concentration at which the inactivation rate is half-maximal.

      • [I] is the inhibitor concentration.

Visualizations

G cluster_0 Activity-Based Protein Profiling (ABPP) Workflow start Biological Sample (e.g., Cell Lysate) labeling Incubation: Covalent Labeling of Active Cysteine Proteins start->labeling probe α-Bromo Ketone Probe (with reporter/handle) probe->labeling quenching Quenching of Excess Probe labeling->quenching enrichment Enrichment of Labeled Proteins (e.g., Streptavidin beads) quenching->enrichment digestion On-bead or In-gel Proteolytic Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms identification Identification of Labeled Proteins and Sites ms->identification

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

G cluster_1 Covalent Drug Discovery Workflow target_id Target Identification & Validation probe_design Design & Synthesis of α-Bromo Ketone Library target_id->probe_design screening Biochemical & Cellular Screening probe_design->screening hit_id Hit Identification screening->hit_id abpp Target Engagement & Selectivity Profiling (ABPP) hit_id->abpp kinetics Kinetic Characterization (k_inact/K_I) hit_id->kinetics lead_opt Lead Optimization (Structure-Activity Relationship) abpp->lead_opt kinetics->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Covalent Drug Discovery Workflow.

G cluster_2 BTK Signaling Pathway Inhibition bcr B-Cell Receptor (BCR) lyn_syk LYN, SYK bcr->lyn_syk Antigen Binding btk BTK lyn_syk->btk Phosphorylation plc PLCγ2 btk->plc probe α-Bromo Ketone Inhibitor probe->btk Covalent Modification of Cys481 downstream Downstream Signaling (NF-κB, MAPK) plc->downstream proliferation B-Cell Proliferation & Survival downstream->proliferation

Caption: BTK Signaling Pathway Inhibition.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this multi-step synthesis.

Synthesis Overview and Strategy

The synthesis of this compound is typically achieved in two sequential steps, starting from 2-bromoanisole:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to the 2-bromoanisole ring to form the intermediate ketone, 1-(3-bromo-4-methoxyphenyl)ethanone.

  • Alpha (α)-Bromination: Selective bromination of the methyl group of the ketone to yield the final product.

Each step presents unique challenges that can impact the overall yield and purity. This guide will address each stage separately to provide targeted solutions.

Synthesis_Workflow A 2-Bromoanisole B Friedel-Crafts Acylation (e.g., Acetic Anhydride, Lewis Acid) A->B Step 1 C 1-(3-bromo-4-methoxyphenyl)ethanone (Intermediate Ketone) B->C D α-Bromination (e.g., NBS, Br2) C->D Step 2 E This compound (Final Product) D->E Bromination_Mechanism cluster_0 Acid-Catalyzed Enol Formation (Rate-Determining) cluster_1 Bromination K Ketone (Starting Material) PK Protonated Ketone K->PK + H+ (fast) E Enol Intermediate (Nucleophile) PK->E - H+ (slow, RDS) PB α-Bromo Ketone (Product) E->PB + Br2 (fast) Br2 Br-Br (Electrophile) Troubleshooting_Alpha_Bromination Start Low Yield of α-Bromo Ketone? Cause1 High Starting Material? Start->Cause1 Cause2 Di-bromo Product? Start->Cause2 Cause3 Aromatic Bromination? Start->Cause3 Sol1a Increase reaction time/temp Cause1->Sol1a Yes Sol1b Add acid catalyst (e.g., AcOH) Cause1->Sol1b Yes Sol2a Use exactly 1.0 eq. Br+ source Cause2->Sol2a Yes Sol2b Add brominating agent slowly Cause2->Sol2b Yes Sol2c Monitor closely via TLC/LC Cause2->Sol2c Yes Sol3a Ensure acidic (H+), not Lewis acid, conditions Cause3->Sol3a Yes Sol3b Use a milder reagent like NBS Cause3->Sol3b Yes

Technical Support Center: Purification of Crude 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone by flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying α-bromoacetophenones like this compound on silica gel?

A1: The main challenge is the potential for degradation of the compound on the acidic surface of standard silica gel.[1][2] α-Haloketones can be sensitive to the acidic silanol groups (Si-OH), leading to decomposition, which can result in low recovery or the co-elution of impurities with the desired product.[1][2]

Q2: How do I select an appropriate solvent system for the flash chromatography of this compound?

A2: An ideal starting point is to use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common choice.[3] For α-bromoacetophenones, a starting point could be a 10-20% ethyl acetate in hexane mixture. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation.[4]

Q3: My compound is streaking on the TLC plate and the column. What could be the cause?

A3: Streaking is often a sign of compound degradation on the silica gel or high polarity of the compound.[1][5] The acidic nature of silica can cause decomposition, leading to a continuous trail of material.[1] It can also be caused by overloading the column or using a sample loading solvent that is too strong.

Q4: Can I use an alternative to silica gel if my compound is degrading?

A4: Yes, if compound stability on silica gel is a significant issue, consider using a less acidic or neutral stationary phase. Good alternatives include neutral alumina or Florisil® (magnesium silicate).[1][2] For basic compounds, amine-functionalized silica can also be an option.[1]

Q5: What is a typical recovery and purity I can expect from flash chromatography of this compound?

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Recovery of Product 1. Compound degraded on the silica gel column.[2] 2. The elution solvent is not polar enough to move the compound. 3. The compound is highly polar and has irreversibly adsorbed to the silica.1. Test for stability on a TLC plate first. If it degrades, consider using deactivated silica (by adding 1-3% triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[1][5] 2. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 3. Try flushing the column with a very polar solvent like 100% ethyl acetate or a mixture containing methanol.
Poor Separation of Product and Impurities 1. The solvent system is not optimized.[2] 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with crude material.1. Perform a thorough TLC analysis to find a solvent system that provides a clear separation between your product and the impurities. Aim for a ΔRf of at least 0.2. 2. Ensure the silica gel is packed uniformly without any cracks or air bubbles.[3] 3. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane).
Product is Tailing or Eluting Very Slowly 1. The mobile phase is not polar enough. 2. Strong interaction between the compound and the silica gel.1. Once the product begins to elute, you can gradually increase the polarity of the mobile phase to speed up the elution and sharpen the peak. 2. Consider deactivating the silica with triethylamine, as interactions with acidic sites can cause tailing.[1]
Crystallization of Product in the Column or Tubing The compound has low solubility in the mobile phase.Add a co-solvent in which the compound is more soluble, ensuring it doesn't drastically alter the chromatography. For example, a small amount of dichloromethane could be added to a hexane/ethyl acetate system.

Data Presentation

Table 1: Recommended Solvent Systems and Estimated Rf Values

Solvent System (v/v) Estimated Rf of Target Compound Notes
Hexane / Ethyl Acetate (9:1)0.2 - 0.3Good starting point for initial TLC analysis.
Hexane / Ethyl Acetate (8:2)0.4 - 0.5May be suitable for faster elution if separation from less polar impurities is good.
Dichloromethane / Hexane (1:1)0.3 - 0.4An alternative system if separation is poor in ethyl acetate/hexane.

Table 2: Typical Flash Chromatography Parameters

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Silica to Crude Ratio 50:1 to 100:1 (w/w)
Loading Technique Dry loading with Celite or minimal solvent
Typical Yield >80% (highly dependent on crude purity)
Expected Purity >95% (by NMR or HPLC)

Experimental Protocols

Protocol 1: Flash Chromatography Purification
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • Visualize the spots under a UV lamp (254 nm).

    • Select a solvent system that gives the target compound an Rf value between 0.2 and 0.4 and provides good separation from major impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the silica gel, ensuring a flat, uniform bed.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of Celite or silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, being careful not to disturb the top layer of sand.

    • Apply gentle air pressure to the top of the column to begin elution at a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity using analytical techniques such as NMR or HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Selection Pack Pack Column with Silica Gel TLC->Pack Optimized Eluent Load Dry Load Crude Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Polarity if Needed Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity & Yield Evaporate->Analyze

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart start Start Purification check_recovery Is Product Recovery Low? start->check_recovery check_separation Poor Separation? check_recovery->check_separation No degradation Suspect Degradation on Silica check_recovery->degradation Yes increase_polarity Increase Eluent Polarity check_recovery->increase_polarity Maybe Eluent Too Weak check_streaking Compound Streaking? check_separation->check_streaking No optimize_solvent Re-optimize Solvent System via TLC check_separation->optimize_solvent Yes check_streaking->degradation Yes repack_column Check Column Packing & Sample Load check_streaking->repack_column No end_success Successful Purification check_streaking->end_success If all checks pass use_deactivated Use Deactivated Silica (add TEA) or Alumina degradation->use_deactivated end_fail Further Optimization Needed use_deactivated->end_fail increase_polarity->end_fail optimize_solvent->end_fail repack_column->end_fail

Caption: Troubleshooting flowchart for flash chromatography purification.

References

preventing polybromination in the synthesis of alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polybromination during the synthesis of α-bromo ketones.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polybromination in the synthesis of α-bromo ketones?

Polybromination, the formation of di- or tri-brominated ketones, is a common side reaction. The initial monobromination reaction produces HBr as a byproduct, which can catalyze the enolization of the remaining ketone starting material. However, the electron-withdrawing nature of the bromine atom in the α-bromo ketone product makes its remaining α-hydrogens more acidic and thus more susceptible to removal. This leads to the rapid formation of a new enol from the monobrominated product, which can then react with bromine to form a polybrominated species. Under basic conditions, this problem is even more pronounced because the inductive effect of the first bromine atom significantly increases the acidity of the remaining α-protons, leading to faster subsequent bromination.[1]

Q2: How does reaction condition (acidic vs. basic) influence the selectivity of monobromination?

Reaction conditions play a critical role in controlling the selectivity of bromination.

  • Acidic Conditions: In an acidic medium, the reaction proceeds through an enol intermediate. The formation of this enol is the rate-determining step.[2] Once the monobromo ketone is formed, the electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[1] This slows down the rate of further bromination, allowing for the selective formation of the monobrominated product.[1]

  • Basic Conditions: Under basic conditions, the reaction proceeds through an enolate intermediate. The inductive effect of the bromine atom in the monobrominated product makes the remaining α-protons more acidic, leading to a faster formation of the enolate and subsequent rapid polybromination.[1] Therefore, basic conditions are generally not suitable for the selective synthesis of monobromo ketones and often lead to the haloform reaction in the case of methyl ketones.[1]

Q3: What are the recommended brominating agents to achieve selective monobromination?

Several brominating agents can be used to achieve selective monobromination. The choice of reagent is often dictated by the substrate and the desired reaction conditions.

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent that is often used to avoid the handling of elemental bromine.[3] It can be used under neutral or slightly acidic conditions, often with a catalyst like ammonium acetate, to afford good yields of monobrominated ketones.[3]

  • Bromine (Br₂): While more reactive and hazardous, molecular bromine can be used effectively under carefully controlled acidic conditions, such as in acetic acid, to achieve monobromination.[4][5] Slow addition of bromine is crucial to prevent a buildup of its concentration.[6]

  • H₂O₂-HBr System: An aqueous solution of hydrogen peroxide and hydrobromic acid provides an effective and environmentally friendly method for the monobromination of various ketones. This system allows for high selectivity and good yields at room temperature without the need for an organic solvent or catalyst.[7]

  • Copper(II) Bromide (CuBr₂): CuBr₂ can be used for the α-bromination of ketones, often in a solvent like chloroform-ethyl acetate. This method can provide good yields of the monobrominated product.

Troubleshooting Guide

Problem 1: Significant formation of polybrominated byproducts.

Potential Cause Troubleshooting Step
High local concentration of bromine. Add the brominating agent (e.g., Br₂) slowly and dropwise to the reaction mixture. Ensure efficient stirring to quickly disperse the reagent.[6]
Reaction conducted under basic or neutral pH. Ensure the reaction is performed under acidic conditions (e.g., using acetic acid as a solvent or adding an acid catalyst) to disfavor polybromination.[1]
Stoichiometry of brominating agent is too high. Use a slight excess (e.g., 1.05 equivalents) of the brominating agent (like NBS) to ensure complete consumption of the starting material without promoting further bromination.[3]
Reaction temperature is too high. Maintain the recommended reaction temperature. Higher temperatures can increase the rate of polybromination.

Problem 2: Low yield of the desired α-bromo ketone.

Potential Cause Troubleshooting Step
Incomplete reaction. Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the reaction time or adding a small amount of catalyst.
Decomposition of the product. α-bromo ketones can be unstable. Work up the reaction promptly upon completion and avoid prolonged exposure to high temperatures or harsh conditions.
Side reactions. If the starting ketone has other reactive functional groups, consider using a milder and more selective brominating agent like NBS.
Inefficient enol/enolate formation. For acid-catalyzed reactions, ensure a sufficient amount of acid catalyst is present. The rate-determining step is the formation of the enol.[2]

Problem 3: Reaction is very slow or does not initiate.

Potential Cause Troubleshooting Step
Insufficient catalyst. In acid-catalyzed reactions, ensure an adequate amount of acid is present to facilitate enol formation.[6]
Low reaction temperature. While high temperatures can lead to side reactions, a temperature that is too low may prevent the reaction from starting. Gradually increase the temperature to the recommended level.
Purity of reagents. Ensure that the ketone and solvent are free of impurities that could inhibit the reaction.

Data Presentation

Table 1: Comparison of Different Brominating Agents for the Monobromination of Cyclohexanone.

Brominating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield of 2-Bromocyclohexanone (%)Reference
NBS (1.05 equiv.)NH₄OAc / Et₂O250.587[3]
Br₂Acetic AcidRoom Temp-Good[5]
H₂O₂-HBrWaterRoom Temp-97[7]

Table 2: Effect of Reaction Conditions on the Bromination of 4-tert-Butylcyclohexanone with NBS.

SolventTemperature (°C)Reaction Time (h)Yield of α-bromo ketone (%)
CCl₄250.571
Et₂O250.585
CH₃CN25182
MeOH251.565

Data adapted from a study on the α-monobromination of ketones using NBS catalyzed by ammonium acetate.[3]

Experimental Protocols

Protocol 1: α-Monobromination of a Ketone using N-Bromosuccinimide (NBS) and Ammonium Acetate [3]

  • To a solution of the ketone (10 mmol) in dry diethyl ether (10 mL), add N-bromosuccinimide (10.5 mmol, 1.05 equiv.).

  • Add ammonium acetate (1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). For cyclic ketones, the reaction is typically complete within 0.5 hours. Acyclic ketones may require refluxing in CCl₄ at 80°C.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or distillation to obtain the α-bromo ketone.

Protocol 2: α-Monobromination of a Ketone using H₂O₂-HBr in Water [7]

  • In a round-bottom flask, add the ketone (1 mmol).

  • To the ketone, add 48% aqueous HBr (1.5 equiv.) and 30% aqueous H₂O₂ (1.5 equiv.).

  • Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the α-bromo ketone.

Visualizations

Acid_Catalyzed_Bromination cluster_0 Keto-Enol Tautomerization (Rate-Determining) cluster_1 Electrophilic Attack cluster_2 Deprotonation Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Ketone - H⁺ ProtonatedKetone->Enol - H⁺ Enol->ProtonatedKetone + H⁺ BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + Br₂ Enol->BrominatedIntermediate Bromine Br₂ AlphaBromoKetone α-Bromo Ketone BrominatedIntermediate->AlphaBromoKetone - H⁺ BrominatedIntermediate->AlphaBromoKetone HBr HBr

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Troubleshooting_Polybromination Start Polybromination Observed CheckConditions Check Reaction Conditions Start->CheckConditions CheckStoichiometry Check Reagent Stoichiometry CheckConditions->CheckStoichiometry Acidic SolutionAcidic Use Acidic Conditions (e.g., Acetic Acid) CheckConditions->SolutionAcidic No/Low Acidity CheckAdditionRate Check Reagent Addition Rate CheckStoichiometry->CheckAdditionRate ~1.0-1.1 eq. SolutionStoichiometry Use ~1.0-1.1 eq. of Brominating Agent CheckStoichiometry->SolutionStoichiometry > 1.2 eq. SolutionAddition Add Brominating Agent Slowly and with Efficient Stirring CheckAdditionRate->SolutionAddition Too Fast End Monobromination Favored CheckAdditionRate->End Slow & Controlled SolutionAcidic->End SolutionStoichiometry->End SolutionAddition->End

Caption: Troubleshooting workflow for preventing polybromination.

References

Navigating the Complexities of Claisen-Schmidt Condensation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, is invaluable for the creation of chalcones and other α,β-unsaturated ketones. However, the path to a high-yield, pure product is often fraught with the emergence of unwanted side reactions. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments, ensuring a smoother and more efficient synthetic workflow.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a question-and-answer format to directly address and resolve common challenges in Claisen-Schmidt condensation.

Question 1: My reaction is producing a significant amount of a high molecular weight adduct, leading to a low yield of the desired chalcone. What is the likely side reaction and how can I prevent it?

Answer: This issue is characteristic of a Michael addition side reaction. In this process, an enolate (typically from the starting ketone) acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated chalcone product.

Strategies to Minimize Michael Addition:

  • Temperature Control: Running the reaction at lower temperatures, such as in an ice bath, can significantly reduce the rate of the Michael addition.

  • Stoichiometry: Using a slight excess of the aldehyde can help to ensure the ketone enolate preferentially reacts with the aldehyde.

  • Choice of Base: Employing milder bases or a stoichiometric amount of a strong base that is consumed during the reaction can limit its availability to catalyze the subsequent Michael addition.

  • Reaction Time: Carefully monitoring the reaction and stopping it once the starting materials are consumed can prevent the accumulation of the Michael adduct.

Question 2: I am observing the formation of an alcohol and a carboxylic acid derived from my aldehyde starting material, reducing the overall efficiency of the condensation. What is this side reaction and how can it be managed?

Answer: This is indicative of the Cannizzaro reaction , a disproportionation reaction that occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[1][2]

Strategies to Minimize the Cannizzaro Reaction:

  • Milder Base: Switching to a weaker base can often suppress the Cannizzaro reaction.

  • Lower Base Concentration: High concentrations of strong bases like NaOH or KOH favor this side reaction.[3] Using a catalytic amount may be sufficient for the Claisen-Schmidt condensation without promoting the Cannizzaro reaction.[3]

  • Order of Addition: Adding the aldehyde slowly to the mixture of the ketone and the base ensures that the enolate is readily available to react, outcompeting the Cannizzaro pathway.[4]

  • Lower Temperature: Reducing the reaction temperature can also help to minimize this side reaction.

Question 3: My product mixture is complex, and I suspect self-condensation of my ketone or aldehyde starting material. How can I promote the desired cross-condensation?

Answer: Self-condensation occurs when a carbonyl compound with α-hydrogens reacts with itself.[1] In a Claisen-Schmidt reaction, this can happen with the enolizable ketone or, if applicable, the enolizable aldehyde.

Strategies to Minimize Self-Condensation:

  • Use of a Non-Enolizable Aldehyde: The most effective way to prevent aldehyde self-condensation is to use an aromatic aldehyde (like benzaldehyde) or another aldehyde that lacks α-hydrogens.[3]

  • Order of Addition: Slowly adding the enolizable component (ketone) to the reaction mixture containing the base and the non-enolizable aldehyde keeps the enolate concentration low, favoring cross-condensation.[3]

  • Quantitative Enolate Formation: For reactions between two enolizable carbonyls, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to quantitatively form the enolate of one carbonyl before the addition of the second, preventing self-condensation.

Frequently Asked Questions (FAQs)

What is the fundamental principle of the Claisen-Schmidt condensation?

The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5][6] The reaction is typically base-catalyzed and proceeds through the formation of an enolate from the enolizable carbonyl, which then acts as a nucleophile, attacking the carbonyl carbon of the non-enolizable partner.[7] Subsequent dehydration of the aldol addition product yields the characteristic α,β-unsaturated ketone.[8]

What are the most common bases used, and how does their strength influence the reaction?

Commonly used bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[9] Strong bases increase the concentration of the enolate, which can accelerate the desired condensation but also promote side reactions like the Michael addition and the Cannizzaro reaction.[4] Milder bases or catalytic amounts of strong bases can provide a better balance between reaction rate and selectivity.[3]

How does solvent choice impact the Claisen-Schmidt condensation?

Ethanol is a frequently used solvent.[9] However, solvent-free conditions, such as grinding the reactants with a solid base, have been shown to improve yields and reduce reaction times, aligning with green chemistry principles.[4][10] The polarity of the solvent can influence reaction rates and the solubility of reactants and products.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of the desired product and the formation of side products.

Table 1: Effect of Catalyst on the Yield of α,α'-bis-benzylidenecyclohexanone

EntryCatalyst (20 mol%)Time (min)Yield (%)
1NaOH598
2KOH585
3NaOAc5-
4NH₄OAc5-

Data synthesized from a study on solvent-free Claisen-Schmidt reactions.[10]

Table 2: Claisen-Schmidt Reaction of Acetone with Benzaldehyde under Grinding Conditions

Acetone (equiv.)Benzaldehyde (equiv.)Product 1: Benzylideneacetone (Yield %)Product 2: Dibenzylideneacetone (Yield %)
>5196Trace
1>3-98
124253

Data from a solvent-free reaction using 20 mol% solid NaOH.[10]

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

This protocol outlines a typical procedure for chalcone synthesis using a base catalyst in an ethanol solvent.[9]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a wash with cold ethanol.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation via Grinding

This environmentally friendly method can offer higher yields and shorter reaction times.[4]

  • Preparation: In a mortar, grind the ketone (e.g., acetophenone, 1.0 eq) with solid sodium hydroxide (NaOH, 20 mol%) for a few minutes.

  • Reagent Addition: Add the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) to the mixture.

  • Reaction: Continue to grind the mixture vigorously for 5-15 minutes. The mixture will typically form a paste.

  • Isolation and Purification: Add cold deionized water to the solid mass and stir. Collect the product by vacuum filtration and wash with water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Claisen-Schmidt Condensation and Competing Side Reactions

Claisen_Schmidt_Side_Reactions Reactants Aldehyde (no α-H) + Ketone (with α-H) Enolate Ketone Enolate Reactants->Enolate Base Aldol_Adduct Aldol Adduct Cannizzaro_Products Side Products: Alcohol + Carboxylic Acid Reactants->Cannizzaro_Products Strong Base (on Aldehyde) Base Base (e.g., NaOH) Enolate->Aldol_Adduct Nucleophilic Attack on Aldehyde Michael_Adduct Side Product: Michael Adduct Enolate->Michael_Adduct Attacks Chalcone Self_Condensation Side Product: Ketone Self-Condensation Enolate->Self_Condensation Attacks another Ketone molecule Chalcone Desired Product (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Dehydration

References

Technical Support Center: Improving Solubility of Brominated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the solubility of brominated intermediates in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My brominated starting material is poorly soluble in common organic solvents. What initial steps can I take to improve its solubility for a cross-coupling reaction?

A1: When facing poor solubility of a brominated intermediate, a systematic approach to solvent screening is recommended.

  • Expand Solvent Scope: Test a broader range of solvents with varying polarities. For instance, in Suzuki-Miyaura couplings, consider ethers (dioxane, THF), aromatic solvents (toluene, xylenes), amides (DMF, DMAc), and alcohols (n-BuOH).[1]

  • Utilize Co-solvents: The addition of a miscible co-solvent can significantly enhance solubility. Water is frequently used in Suzuki reactions to dissolve inorganic bases and activate boronic species.[1] Water-miscible organic co-solvents like DMSO, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are also effective options.[2]

  • Temperature Adjustment: Gently heating the reaction mixture can improve the solubility of your intermediate. However, be mindful of the boiling points of your chosen solvents and the thermal stability of your reactants. For low-boiling solvents like DCM, consider switching to higher-boiling alternatives such as 1,2-dichloroethane or acetic acid if heating is necessary for bromination reactions.[3]

Q2: Are there any solvent-free techniques available for reactions involving poorly soluble brominated aromatics?

A2: Yes, solid-state and solvent-free reaction conditions are powerful alternatives when conventional solution-phase chemistry fails.

  • High-Temperature Ball Milling: This mechanochemical technique has proven highly effective for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[4][5][6] By performing the reaction in a ball mill at elevated temperatures (e.g., using a heat gun), it's possible to achieve high yields in short reaction times, even with substrates that are practically insoluble in common solvents.[4][7][8]

  • Solvent-Free Liquid-Phase Reactions: In some cases, a liquid reactant can serve as both the solvent and a reagent. For example, Suzuki reactions of aryl bromides have been successfully performed at room temperature using an excess of triethylamine (Et3N) as both the base and the solvent.[9]

Q3: Can modifying the reaction conditions, other than the solvent, help with solubility issues?

A3: Absolutely. Adjusting other reaction parameters can circumvent solubility problems:

  • pH Modification: For intermediates with ionizable functional groups, altering the pH of the reaction medium with a suitable buffer can significantly increase solubility. Most drug molecules are weak acids or bases, and their solubility can be manipulated within a pH range that is compatible with the reaction conditions.[2]

  • Use of Additives:

    • Surfactants: These can form micelles that encapsulate the poorly soluble compound, thereby increasing its concentration in the reaction medium.[2]

    • Inclusion Complexes: Cyclodextrins can form host-guest complexes with hydrophobic molecules, enhancing their solubility in aqueous or polar organic solvents.[2]

Q4: My brominated intermediate is an electron-poor aromatic, and I'm struggling with both solubility and reactivity in a bromination reaction. What should I do?

A4: For electron-poor arenes, which are often less reactive towards electrophilic bromination, a combination of strategies is needed:

  • Solvent Choice for Heating: As you've identified, heating is often necessary. Solvents like acetic acid or 1,2-dichloroethane are suitable for higher temperature brominations.[3]

  • Alternative Brominating Agents: If elemental bromine (Br₂) is not effective, consider using N-bromosuccinimide (NBS). Be aware that NBS can have its own solubility and stability issues in certain solvents; for instance, it is incompatible with DMF.[10][11] Acetonitrile is often a good solvent choice for reactions with NBS.[10]

  • Catalysis: The use of a Lewis acid or a protic acid can help to activate the brominating agent and the substrate.

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with brominated intermediates.

Problem: Brominated intermediate precipitates out of solution during the reaction.
Potential Cause Troubleshooting Step Rationale
Incorrect Solvent Choice 1. Perform small-scale solubility tests with a range of solvents (polar aprotic, polar protic, nonpolar).2. Consult literature for similar substrates.The solubility of a compound is highly dependent on the solvent's properties. A systematic screen is the most effective way to find a suitable medium.
Insufficient Solvent Volume Increase the solvent volume (lower the concentration).While this may slow down bimolecular reactions, it can keep all reactants in the solution phase.
Temperature is too low Gradually increase the reaction temperature while monitoring for product degradation.Solubility generally increases with temperature.
Product is less soluble than starting material If possible, analyze the precipitate to confirm its identity. If it is the product, the reaction may be proceeding as a precipitation-driven process.In some cases, product precipitation can be advantageous, driving the reaction to completion.
Problem: The reaction is sluggish or does not proceed, likely due to low reactant concentration.
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Starting Material 1. Implement co-solvents (e.g., water, DMSO, NMP).[2]2. Switch to a high-boiling point solvent and increase the temperature.3. Consider phase-transfer catalysis if dealing with a biphasic system.Co-solvents can disrupt crystal lattice energy and improve solvation. Higher temperatures increase solubility and reaction rates.
Reaction is not suited for solution-phase with this substrate Explore solid-state reaction conditions using a ball mill, especially for cross-coupling reactions.[4][6]Mechanochemistry can overcome the limitations of solution-phase insolubility by promoting reactivity through mechanical forces.[7][8]

Quantitative Data Summary

The following table summarizes a comparison of yields for the Suzuki-Miyaura cross-coupling of a poorly soluble aryl bromide using conventional solution-based methods versus high-temperature ball milling.

Aryl Halide Substrate Reaction Conditions Reaction Time Yield (%) Reference
Insoluble Pigment Violet 23Toluene, 100 °C24 hNo Reaction[6]
Insoluble Pigment Violet 23High-Temperature Ball Milling, 250 °C90 min75%[6]
Very Slightly Soluble Aryl BromideToluene, 100 °C24 h15%[6]
Very Slightly Soluble Aryl BromideHigh-Temperature Ball Milling, 250 °C5 min99%[6]

Experimental Protocols

Key Experiment: Solid-State Suzuki-Miyaura Cross-Coupling via High-Temperature Ball Milling

This protocol is adapted from the work of Kubota, Ito, and colleagues for the cross-coupling of poorly soluble aryl halides.[4][7]

Materials:

  • Poorly soluble aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv, pre-milled)

  • 1,5-Cyclooctadiene (1,5-cod) (0.02 equiv)

  • Stainless steel ball mill jar with stainless steel balls

Procedure:

  • To a stainless-steel ball mill jar, add the poorly soluble aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and pre-milled K₃PO₄.

  • Add the stainless-steel balls to the jar.

  • Add 1,5-cyclooctadiene (1,5-cod) to the mixture.

  • Securely close the milling jar and place it in the ball milling apparatus.

  • Begin milling at the desired frequency (e.g., 30 Hz).

  • Simultaneously, heat the exterior of the milling jar using a heat gun set to the target temperature (e.g., 250 °C). Monitor the temperature with an IR thermometer.

  • Continue milling for the specified time (e.g., 5-90 minutes).

  • After the reaction is complete, allow the jar to cool to room temperature.

  • Carefully open the jar and extract the solid mixture.

  • Purify the product by dissolving the crude mixture in a suitable solvent (e.g., hot DMF or DMSO) and filtering to remove inorganic salts, followed by standard purification techniques such as chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow Start Start: Poorly Soluble Brominated Intermediate SolventScreen Initial Troubleshooting: Solvent & Temperature Start->SolventScreen IsSoluble Is the intermediate soluble? SolventScreen->IsSoluble Proceed Proceed with Reaction IsSoluble->Proceed Yes AdvancedMethods Advanced Troubleshooting: Co-solvents & Additives IsSoluble->AdvancedMethods No End End: Optimized Reaction Proceed->End IsSoluble2 Is solubility now sufficient? AdvancedMethods->IsSoluble2 IsSoluble2->Proceed Yes AlternativeReact Alternative Reaction Conditions IsSoluble2->AlternativeReact No SolidState Consider Solid-State (e.g., Ball Milling) AlternativeReact->SolidState FlowChem Consider Flow Chemistry AlternativeReact->FlowChem SolidState->End FlowChem->End SuzukiMiyauraPathway cluster_catalytic_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)-R'(L_n) Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product Coupled Product (R-R') RedElim->Product ArBr Aryl Bromide (R-Br) (Potentially Insoluble) ArBr->OxAdd ArBOH2 Arylboronic Acid (R'-B(OH)2) ArBOH2->Transmetal Base Base Base->Transmetal

References

Technical Support Center: Troubleshooting Low Conversion Rates in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of heterocyclic compounds, with a focus on resolving low conversion rates.

Frequently Asked Questions (FAQs): General Troubleshooting

This section addresses broad, common issues that can lead to low yields across various heterocyclic synthesis reactions.

???+ question "My overall reaction yield is consistently low. What are the most common causes and how can I begin to troubleshoot?"

???+ question "How does the choice of solvent or catalyst impact conversion rates?"

Troubleshooting Guide: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, which forms a pyrrole from a 1,4-dicarbonyl compound and an amine or ammonia, is a cornerstone of heterocyclic chemistry. However, it is often plagued by issues that lead to low yields.[1]

???+ question "My Paal-Knorr pyrrole synthesis has a very low yield. What are the common problems?"

???+ question "I am observing a significant amount of a major byproduct. What is it and how can I minimize its formation?"

???+ question "My crude product is a dark, tarry material that is difficult to purify. What is the cause?"

Troubleshooting Guide: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to prepare dihydropyridines, which are then oxidized to pyridines.[2] Despite its utility, the traditional method often suffers from low yields and harsh conditions.[2][3]

???+ question "My Hantzsch pyridine synthesis is giving a low yield. What are the common causes and solutions?"

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.

Troubleshooting Guide & FAQs

Q1: My reaction is complete, but I am unsure of the general workup procedure to isolate my product.

A1: A general workup procedure for reactions involving this compound, which is expected to be poorly soluble in water, involves an aqueous workup to remove inorganic salts, acids, or bases.

Standard Workup Protocol:

  • Quenching: Slowly pour the reaction mixture into cold water or ice to quench the reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing:

    • Wash the organic layer sequentially with water.

    • If the reaction was conducted under acidic conditions, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • If excess bromine was used, a wash with a reducing agent like 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution will remove the bromine color.

    • Finally, wash with brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Q2: I have a persistent emulsion during the extraction process. How can I resolve this?

A2: Emulsions are common when working with complex mixtures. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the layers.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Solvent Addition: Add a small amount of a different organic solvent with a different density, such as diethyl ether or chloroform.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

Q3: After the workup, my product is an oil, but I expect a solid. What should I do?

A3: Oiling out can occur if impurities are present, which can depress the melting point.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is sparingly soluble but the impurities are soluble, such as cold hexanes or diethyl ether. This can often induce crystallization.

  • Seed Crystal: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.

  • Purification: The most reliable method is to purify the crude product using column chromatography to remove impurities, followed by crystallization of the purified fractions.

Q4: I suspect I have dibrominated side products. How can I remove them?

A4: The formation of dibrominated species can be a common side reaction in brominations of activated aromatic rings.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. The polarity of the dibrominated product will be different from the desired monobrominated product, allowing for separation on a silica gel column.

  • Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired product, leaving the dibrominated impurity in the mother liquor. This often requires experimentation with different solvent systems.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is classified as a hazardous substance.[1] It is crucial to handle it with appropriate safety measures.

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).[2]

    • Wear safety goggles and a face shield.[2]

    • Wear a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Appearance Likely a solid at room temperature (based on similar compounds)
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1]
Solubility Profile (Qualitative)
SolventExpected SolubilityRationale
Water LowThe presence of two bromine atoms and a phenyl ring contributes to its hydrophobic character.
Ethanol SolublePolar protic solvent that can interact with the carbonyl group.
Acetone SolublePolar aprotic solvent that is a good solvent for many organic compounds.[3]
Dichloromethane SolubleA common organic solvent for extraction and chromatography.
Ethyl Acetate SolubleA common organic solvent for extraction and chromatography.
Hexanes Sparingly Soluble to InsolubleNon-polar solvent; the polar ketone and methoxy groups limit solubility.
Diethyl Ether Moderately SolubleA less polar solvent where solubility might be moderate.

Experimental Protocols

Detailed Workup Procedure for an Alpha-Bromination Reaction

This protocol is a generalized procedure based on common workup methods for alpha-bromination of acetophenones.

1. Reaction Quenching and Neutralization: a. Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or a mixture of ice and water. This will quench the reaction and precipitate the crude product if it is a solid. c. If the reaction was run in an acidic solvent (e.g., acetic acid), slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

2. Removal of Excess Bromine: a. If a yellow or orange color from excess bromine persists, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the color disappears.

3. Extraction: a. Transfer the entire mixture to a separatory funnel. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. The choice of solvent will depend on the solubility of the desired product. c. Combine the organic extracts.

4. Washing and Drying: a. Wash the combined organic layers with water, followed by a wash with brine. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

5. Isolation of Crude Product: a. Filter the mixture to remove the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

6. Purification: a. Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration. b. Column Chromatography: If recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Workup_Procedure ReactionMixture Reaction Mixture Quenching Quenching (Ice/Water) ReactionMixture->Quenching Neutralization Neutralization (aq. NaHCO₃) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction AqueousLayer1 Aqueous Layer (Discard) Extraction->AqueousLayer1 Separate OrganicLayer1 Organic Layer Extraction->OrganicLayer1 Separate Washing Washing (Water, Brine) OrganicLayer1->Washing AqueousLayer2 Aqueous Layer (Discard) Washing->AqueousLayer2 Separate OrganicLayer2 Organic Layer Washing->OrganicLayer2 Separate Drying Drying (Na₂SO₄ or MgSO₄) OrganicLayer2->Drying Filtration Filtration Drying->Filtration DryingAgent Drying Agent (Discard) Filtration->DryingAgent Remove Concentration Concentration (Rotary Evaporator) Filtration->Concentration Filtrate CrudeProduct Crude Product Concentration->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct

References

stability and storage conditions for 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air. The container should be tightly sealed.

Q2: What are the signs of decomposition for this compound?

A2: Decomposition of α-bromo ketones like this compound can be identified by a change in color, often darkening to a yellow or brown hue. The release of hydrogen bromide (HBr) gas, which has a sharp, pungent odor, is another clear indicator of degradation. The formation of solid byproducts or a change in the physical state, such as a solid becoming oily, also suggests decomposition.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for α-bromo ketones are:

  • Dehydrobromination: This elimination reaction, often catalyzed by bases, results in the formation of an α,β-unsaturated ketone and hydrogen bromide.

  • Hydrolysis: Reaction with water can lead to the formation of an α-hydroxy ketone and hydrogen bromide.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound.

Issue 1: Incomplete Bromination Reaction

  • Symptom: Analysis of the reaction mixture (e.g., by TLC or NMR) shows a significant amount of the starting ketone, 1-(3-bromo-4-methoxyphenyl)ethanone, remaining.

  • Possible Causes:

    • Insufficient brominating agent.

    • Low reaction temperature or insufficient reaction time.

    • Presence of impurities that consume the brominating agent.

  • Solutions:

    • Ensure the stoichiometry of the brominating agent (e.g., Br₂) is correct. A slight excess may be necessary.

    • Gradually increase the reaction temperature or extend the reaction time while monitoring the reaction progress.

    • Use purified starting materials and dry solvents to avoid side reactions.

Issue 2: Formation of Di-brominated Byproduct

  • Symptom: Mass spectrometry or NMR analysis indicates the presence of a di-brominated product on the aromatic ring in addition to the desired α-bromination.

  • Possible Causes:

    • The methoxy group on the aromatic ring is an activating group, making the ring susceptible to electrophilic substitution by bromine, especially under harsh conditions.

    • Excess of the brominating agent.

  • Solutions:

    • Carefully control the stoichiometry of the brominating agent.

    • Perform the reaction at a lower temperature to improve selectivity.

    • Consider using a milder brominating agent.

Issue 3: Product Discoloration Upon Storage

  • Symptom: The isolated white or off-white solid product turns yellow or brown over time.

  • Possible Causes:

    • Exposure to light, moisture, or air, leading to decomposition.

    • Trace amounts of acidic impurities (like HBr) catalyzing degradation.

  • Solutions:

    • Store the product in a tightly sealed, amber-colored vial in a refrigerator or freezer under an inert atmosphere.

    • Ensure the product is thoroughly dried and free of residual solvent or acid before storage. Washing the crude product with water can help remove residual hydrogen bromide.[2]

Quantitative Data Summary

ParameterRecommended Value/ConditionSource
Storage Temperature 2-8 °C (Refrigerated)General recommendation for α-bromo ketones
Storage Atmosphere Inert gas (Nitrogen or Argon)General recommendation for air/moisture sensitive compounds
Light Sensitivity Store in the dark (amber vials)General recommendation for light-sensitive compounds
Moisture Sensitivity Store in a dry environment (desiccator)Prone to hydrolysis
Incompatible Materials Strong bases, oxidizing agents, moistureCan cause decomposition

Experimental Protocols

Representative Protocol: α-Bromination of an Aryl Ketone

This protocol is adapted from the synthesis of similar α-bromo ketones and serves as a general guideline.

Materials:

  • 1-(3-bromo-4-methoxyphenyl)ethanone

  • Bromine (Br₂) or another suitable brominating agent

  • Appropriate solvent (e.g., diethyl ether, acetic acid)

  • Stirring apparatus

  • Reaction flask

  • Dropping funnel

Procedure:

  • Dissolve 1-(3-bromo-4-methoxyphenyl)ethanone in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the stirred solution via the dropping funnel. The disappearance of the bromine color indicates its consumption.

  • After the addition is complete, allow the reaction to stir at the same temperature or let it warm to room temperature for a specified period, monitoring the progress by TLC.

  • Upon completion, the reaction mixture may be worked up by washing with water to remove any generated HBr.[2]

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Visualizations

TroubleshootingWorkflow start Start: Experiment with 2-Bromo-1-(3-bromo-4- methoxyphenyl)ethanone issue Identify Issue start->issue incomplete_reaction Incomplete Reaction issue->incomplete_reaction Low Yield dibromination Di-bromination issue->dibromination Impure Product discoloration Product Discoloration issue->discoloration Degradation check_stoichiometry Check Stoichiometry & Purity of Reagents incomplete_reaction->check_stoichiometry adjust_conditions Adjust T°/Time incomplete_reaction->adjust_conditions control_reagent Control Brominating Agent Amount dibromination->control_reagent lower_temp Lower Reaction Temp. dibromination->lower_temp proper_storage Ensure Proper Storage: Cool, Dark, Dry, Inert Atm. discoloration->proper_storage purify Re-purify Product discoloration->purify end Resolution check_stoichiometry->end adjust_conditions->end control_reagent->end lower_temp->end proper_storage->end purify->end

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Purification Strategies for N-Bromosuccinimide (NBS) Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromination reactions utilizing N-Bromosuccinimide (NBS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the removal of reaction byproducts. Here, we provide in-depth, field-proven insights and troubleshooting methodologies in a direct question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in an NBS bromination reaction?

The main impurities are typically unreacted N-bromosuccinimide (NBS) and its primary byproduct, succinimide.[1] Depending on the specific reaction conditions and the nature of the substrate, side-products arising from over-bromination or other side reactions may also be present.[1]

Q2: Why is the complete removal of NBS and succinimide critical?

The removal of these impurities is crucial for several reasons:

  • Product Purity: Residual NBS and succinimide contaminate the final product, which can impact its physical properties and lead to inaccurate yield calculations.[1]

  • Downstream Reactions: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic steps.[1]

  • Analytical Characterization: The presence of these impurities complicates the interpretation of analytical data from techniques like NMR and mass spectrometry.[2] For instance, the methylene protons of succinimide appear as a singlet in ¹H NMR spectra around δ 2.5-2.7 ppm, which can obscure signals from the desired product.[2]

  • Crystallization Issues: Succinimide has a propensity to co-crystallize with products, making purification by recrystallization more challenging.[1]

Q3: What are the principal methods for removing NBS and succinimide byproducts?

The most effective and commonly employed methods include:

  • Aqueous Workup: Washing the organic reaction mixture with various aqueous solutions to extract the impurities.

  • Filtration/Precipitation: Leveraging the low solubility of succinimide in certain organic solvents to remove it by filtration.[1][2]

  • Recrystallization: Purifying a solid product from a suitable solvent system to exclude soluble impurities like succinimide.[2]

  • Silica Gel Column Chromatography: Separating the desired product from impurities based on their differential adsorption to a stationary phase.[3][4]

Q4: How do I select the most appropriate purification method for my reaction?

The optimal method depends on the properties of your desired product.[1] Consider the following factors:

  • Product Solubility: If your product is soluble in a water-immiscible organic solvent, an aqueous workup is an excellent first step.[1]

  • Product Stability: If your product is sensitive to basic or acidic conditions, you must choose the pH of the aqueous washes carefully.

  • Physical State of Product: For solid products, recrystallization is often a highly effective final purification step.[1]

  • Polarity of Product vs. Impurities: If the polarity of your product is significantly different from that of succinimide, silica gel chromatography can be an effective separation technique. However, co-elution can be a problem if polarities are similar.[2][4]

Below is a decision-making workflow to help guide your purification strategy.

Purification_Strategy start Reaction Complete check_succinimide_precip Does reaction solvent cause succinimide to precipitate (e.g., CCl4, CHCl3)? start->check_succinimide_precip filter_succinimide Filter the cold reaction mixture to remove precipitated succinimide. check_succinimide_precip->filter_succinimide Yes aqueous_workup Perform Aqueous Workup (Quench, Wash, Dry) check_succinimide_precip->aqueous_workup No filter_succinimide->aqueous_workup product_solid Is the crude product a solid? aqueous_workup->product_solid recrystallize Purify by Recrystallization product_solid->recrystallize Yes chromatography Purify by Column Chromatography product_solid->chromatography No / Impure after Recryst. check_purity Check Purity (TLC, NMR) recrystallize->check_purity end Pure Product check_purity->end chromatography->check_purity

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Succinimide Remains in the Organic Layer After Aqueous Washing
  • Symptom: ¹H NMR analysis of the crude product shows a persistent singlet peak around δ 2.5-2.7 ppm, characteristic of succinimide.[2]

  • Possible Cause: Incomplete removal of succinimide during the workup due to its partial solubility in some organic solvents.[2]

  • Troubleshooting Steps & Methodologies:

    • Use a Basic Wash: The key to enhancing succinimide's water solubility is to deprotonate it. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1][2] This converts succinimide into its sodium salt, which is significantly more soluble in the aqueous phase. Caution: Ensure your desired product is stable under basic conditions before using NaOH.[1]

    • Increase Wash Volume and Frequency: Do not underestimate the effectiveness of repeated extractions. Perform at least two to three washes, using a volume of the basic aqueous solution equal to that of the organic layer for each wash.[1]

    • Final Washes: After the basic wash, wash the organic layer with water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and remove bulk water before drying.[1][5]

Issue 2: Unreacted N-Bromosuccinimide (NBS) is Present in the Product
  • Symptom: The isolated product has a yellow or brown color.[2] Thin-layer chromatography (TLC) analysis shows a spot corresponding to NBS.

  • Possible Cause: The reaction did not go to completion, or an excess of NBS was used and not quenched during the workup.[2]

  • Troubleshooting Steps & Methodologies:

    • Quench with a Reducing Agent: Before the main aqueous workup, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][2][6] These reagents will reduce any remaining NBS to succinimide, which can then be removed as described in Issue 1.[2] Continue the quenching wash until the yellow color of bromine disappears.[1]

    • Monitor the Reaction: Always monitor the reaction's progress by TLC to ensure all the starting material is consumed before initiating the workup.[2]

Issue 3: Succinimide Co-elutes with the Product During Column Chromatography
  • Symptom: Fractions collected from a silica gel column show both the product and succinimide by TLC or NMR analysis.[2][4]

  • Possible Cause: The polarity of the desired product is very similar to that of succinimide, leading to poor separation on silica gel.

  • Troubleshooting Steps & Methodologies:

    • Thorough Aqueous Workup: The best defense against co-elution is to remove as much succinimide as possible before chromatography. Perform a rigorous aqueous workup with a basic wash as detailed in Issue 1.

    • Pre-filtration: If the reaction was run in a non-polar solvent like CCl₄ or chloroform, succinimide may precipitate upon cooling.[2][5][7] Filtering the cooled reaction mixture before the workup can remove a significant portion of the byproduct.[2]

    • Adjust Chromatography Conditions:

      • Try a different solvent system (eluent) with a different polarity or solvent strength.

      • Consider using a different stationary phase, such as alumina, or employing reverse-phase HPLC for particularly difficult separations.[4]

    • Recrystallization: If the product is a solid, recrystallization is often superior to chromatography for removing succinimide.[2] Choose a solvent in which your product is soluble at high temperatures but poorly soluble at low temperatures, while succinimide remains in solution.[2]

Issue 4: An Emulsion Forms During Aqueous Extraction
  • Symptom: A thick, persistent layer forms between the organic and aqueous phases in the separatory funnel, preventing clean separation.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (DCM).[1]

  • Troubleshooting Steps & Methodologies:

    • Break the Emulsion: Add a small amount of brine to the separatory funnel; the increased ionic strength of the aqueous layer can help break the emulsion.[1]

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: As a last resort, filter the entire mixture through a pad of a filter aid like Celite® to break up the emulsion.[1]

Key Protocols & Data

Protocol 1: Standard Aqueous Workup

This protocol is designed for products that are soluble in a water-immiscible organic solvent and are stable to mild base.

Aqueous_Workup_Workflow start 1. Cool Reaction Mixture to Room Temperature quench 2. Quench with aq. Na2S2O3 (if unreacted NBS is present) start->quench dilute 3. Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) quench->dilute transfer 4. Transfer to Separatory Funnel dilute->transfer wash_base 5. Wash with sat. aq. NaHCO3 (Repeat 2-3 times) transfer->wash_base wash_water 6. Wash with Deionized Water wash_base->wash_water wash_brine 7. Wash with Brine wash_water->wash_brine dry 8. Dry Organic Layer (e.g., over Na2SO4, MgSO4) wash_brine->dry concentrate 9. Filter and Concentrate under reduced pressure dry->concentrate

Caption: Step-by-step workflow for a standard aqueous workup.

  • Quenching (if needed): Cool the reaction mixture. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until any yellow color dissipates.[1][2]

  • Dilution: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.[1]

  • Extraction: Transfer the mixture to a separatory funnel.

    • Wash 1 (Base): Add an equal volume of saturated sodium bicarbonate solution, shake gently, and separate the layers. Repeat this wash two more times.[1]

    • Wash 2 (Water): Wash with an equal volume of deionized water.[5]

    • Wash 3 (Brine): Wash with an equal volume of brine to facilitate phase separation.[1][5]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.[1]

Data Table: Solubility of Succinimide

Understanding the solubility of succinimide is key to designing effective purification strategies.

SolventSolubilityImplication for Purification
WaterSoluble[8][9]Excellent for aqueous extraction.
Sodium Hydroxide SolutionSoluble[8][9]Basic washes enhance aqueous extraction.
Methanol / EthanolSoluble[8][9][10]May not be ideal for recrystallization if the product is also soluble. Methanol is noted as a good solvent for succinimide crystallization itself.[10]
ChloroformInsoluble[8][9]Can be used to precipitate succinimide for removal by filtration.[5]
EtherInsoluble[8][9]Can be used to wash/precipitate succinimide.
Carbon Tetrachloride (CCl₄)Poorly Soluble[11]The classic solvent for Wohl-Ziegler reactions, where succinimide precipitates.[7][12]
Ethyl AcetateSoluble[10]Succinimide may partition into the organic layer; requires thorough aqueous washing.
AcetonitrileSoluble[10]Similar to ethyl acetate.

Solubility data is generally for room temperature unless otherwise specified.

References

optimizing reaction conditions for nucleophilic substitution on alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions for nucleophilic substitution on α-bromo ketones and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on α-bromo ketones?

A1: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion, which is an excellent leaving group. The reactivity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.[1]

Q2: Which solvents are recommended for this reaction?

A2: Polar aprotic solvents are generally the best choice for SN2 reactions involving α-bromo ketones.[2] These solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, can dissolve the ionic nucleophiles while not solvating the nucleophile as strongly as protic solvents.[2] This "naked" nucleophile is more reactive and leads to faster reaction rates.[2] Protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[3]

Q3: How does the choice of nucleophile affect the reaction?

A3: The strength of the nucleophile is a critical factor. Stronger nucleophiles will react faster. The nucleophilicity generally increases with basicity, but is also influenced by polarizability and steric hindrance. Common nucleophiles for this reaction include amines (to form α-amino ketones), carboxylates (to form α-acyloxy ketones), thiols or thiourea (to form α-thio ketones or thiazoles), and azide ions (to form α-azido ketones).[1][4][5]

Q4: What is the role of a base in these reactions, and which one should I choose?

A4: A base is often required to neutralize the HBr byproduct generated during the reaction, especially when using amine nucleophiles. Non-nucleophilic bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) are commonly used.[1] The choice of base can also influence the outcome, with stronger bases potentially promoting side reactions like elimination or the Favorskii rearrangement.[6]

Q5: What are the most common side reactions, and how can I avoid them?

A5: The most common side reactions are E2 elimination to form α,β-unsaturated ketones and the Favorskii rearrangement, which leads to carboxylic acid derivatives.[7][8][9] Elimination is favored by strong, sterically hindered bases and higher temperatures. The Favorskii rearrangement is promoted by the use of strong bases like alkoxides or hydroxides with enolizable α-halo ketones.[8][9] To minimize these side reactions, it is advisable to use milder bases, control the reaction temperature, and choose appropriate solvents.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive starting material (α-bromo ketone).2. Poorly reactive nucleophile.3. Inappropriate solvent.4. Reaction temperature is too low.1. Check the purity and stability of your α-bromo ketone. These compounds can be lachrymatory and may degrade upon storage.2. Use a stronger or less sterically hindered nucleophile. Consider converting the nucleophile to its more reactive conjugate base.3. Switch to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophile reactivity.[2]4. Gently heat the reaction mixture, but monitor for the formation of side products.
Formation of α,β-Unsaturated Ketone Competing E2 elimination reaction. This is more likely with bulky or strongly basic nucleophiles.1. Use a less sterically hindered and less basic nucleophile if possible.2. Use a milder, non-nucleophilic base like potassium carbonate instead of strong bases.3. Lower the reaction temperature.
Formation of an Ester or Amide with a Rearranged Carbon Skeleton Favorskii rearrangement is occurring. This is common with α-halo ketones that have an enolizable α'-hydrogen and are treated with strong bases like alkoxides or amines.[8][9]1. Use a non-protic, non-basic reaction condition if possible.2. If a base is necessary, consider using a weaker, non-nucleophilic base like triethylamine or potassium carbonate.3. For cyclic α-halo ketones where ring contraction is a major issue, alternative synthetic routes may be necessary.[9]
Multiple Products Observed (e.g., over-alkylation of amines) The product of the initial substitution is also nucleophilic and reacts further with the α-bromo ketone.1. Use a larger excess of the nucleophile (e.g., 2.2 equivalents of a primary amine) to favor the mono-substitution product.[1]2. Add the α-bromo ketone slowly to a solution of the nucleophile to maintain a high concentration of the nucleophile relative to the electrophile.
Reaction is Very Slow 1. Weak nucleophile.2. Steric hindrance at the α-carbon.3. Poor leaving group (if not bromine).1. Increase the concentration of the nucleophile or use a stronger one.2. If the substrate is sterically hindered, longer reaction times and higher temperatures may be necessary. However, be mindful of side reactions.3. Ensure you are starting with an α-bromo or α-iodo ketone, as these are better leaving groups than chlorine.

Quantitative Data on Reaction Conditions

The following tables provide a summary of reaction conditions and yields for the synthesis of α-bromo ketones and their subsequent nucleophilic substitution with various nucleophiles.

Table 1: α-Bromination of Substituted Acetophenones [1]

Substrate (Acetophenone Derivative)Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid90385
4-NitroacetophenonePyridine hydrobromide perbromideAcetic Acid90482
4-MethylacetophenonePyridine hydrobromide perbromideAcetic Acid903.588
AcetophenoneN-Bromosuccinimide (NBS)DichloromethaneReflux (~40)2-1275-85

Table 2: Nucleophilic Substitution of 2-Bromoacetophenone with Various Nucleophiles

NucleophileProductSolventBaseTemperatureYield (%)Reference
Aniline2-Anilino-1-phenylethanoneAcetonitrileK₂CO₃Room Temp92[1]
Morpholine2-Morpholino-1-phenylethanoneAcetonitrileK₂CO₃Room Temp95[1]
Sodium Azide2-Azido-1-phenylethanoneDMSO-Room TempHigh[4]
Thioacetamide2-Methyl-4-phenylthiazoleEthanol-Reflux~80[1]
Sodium Acetate2-Oxo-2-phenylethyl acetateDMF/Acetic AcidSodium AcetateRoom Temp~90[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

This protocol describes the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide.[11]

Materials:

  • 4-Chloroacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 3 hours.

  • Once the starting material is consumed, pour the reaction mixture into an ice-water bath (50 mL).

  • Extract the aqueous mixture twice with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium carbonate solution (30 mL) and saturated saline solution (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 2-Amino-1-phenylethanone from 2-Bromoacetophenone

This protocol outlines the synthesis of an α-amino ketone using an amine as the nucleophile.[1]

Materials:

  • 2-Bromoacetophenone

  • Primary or secondary amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 equiv) and a base such as potassium carbonate (1.5 equiv) in acetonitrile.

  • Add the amine (2.2 equiv) to the solution. The excess amine also serves to neutralize the HBr byproduct.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the crude product, which can be purified by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow General Workflow for Nucleophilic Substitution on α-Bromo Ketones cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve α-bromo ketone and base in solvent add_nuc Add nucleophile start->add_nuc react Stir at appropriate temperature add_nuc->react monitor Monitor by TLC react->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography or recrystallization dry->purify end Final Product purify->end Characterize product

Caption: General experimental workflow for nucleophilic substitution on α-bromo ketones.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Decision Tree start Low or No Product Yield? check_sm Is starting material consumed? start->check_sm Yes low_conversion Incomplete Conversion check_sm->low_conversion No sm_gone Starting material consumed check_sm->sm_gone Yes solution_low_conversion Increase reaction time/temperature Use stronger nucleophile Change to polar aprotic solvent low_conversion->solution_low_conversion side_products Major side products observed? sm_gone->side_products elimination α,β-Unsaturated Ketone (Elimination Product) side_products->elimination Yes (E2) rearrangement Rearranged Product (Favorskii Rearrangement) side_products->rearrangement Yes (Favorskii) other_side_products Other side products side_products->other_side_products Yes (Other) no_side_products No major side products side_products->no_side_products No solution_elimination Lower temperature Use less hindered/weaker base elimination->solution_elimination solution_rearrangement Use non-nucleophilic base (e.g., K₂CO₃) Avoid strong alkoxides/hydroxides rearrangement->solution_rearrangement solution_other Optimize stoichiometry Purify starting materials other_side_products->solution_other workup_issue Product lost during workup? no_side_products->workup_issue solution_workup Check aqueous layer for product Optimize extraction/purification workup_issue->solution_workup Possibly

References

Technical Support Center: Scale-Up Synthesis of Substituted Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of substituted phenacyl bromides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of substituted phenacyl bromides?

A1: Scaling up the synthesis of substituted phenacyl bromides from laboratory to pilot or industrial scale introduces several critical challenges. These primarily include:

  • Reaction Control and Heat Management: The bromination of acetophenones is often exothermic.[1] Without adequate heat management, localized temperature increases can lead to the formation of byproducts and potential runaway reactions.

  • Byproduct Formation: The most common byproducts are dibrominated compounds and products of aromatic ring bromination.[2] The formation of these impurities is often exacerbated at larger scales due to less homogenous reaction conditions.

  • Purification: Separating the desired monobrominated product from unreacted starting material and byproducts can be challenging at a larger scale. Recrystallization, a common lab-scale technique, may be less efficient and more costly for large quantities.[3]

  • Safety and Handling: Phenacyl bromides are potent lachrymators and are toxic.[4][5] Handling large quantities of these substances, as well as the corrosive reagents like bromine and hydrogen bromide, requires stringent safety protocols and specialized equipment.[6][7]

  • Product Stability: Phenacyl bromides can discolor and decompose upon standing, which is a more significant issue when producing and storing large batches.[3][4]

Q2: Which brominating agent is most suitable for large-scale synthesis?

A2: The choice of brominating agent for scale-up depends on a balance of reactivity, selectivity, safety, and cost.

  • Molecular Bromine (Br₂): While highly reactive and cost-effective, liquid bromine is hazardous to handle on a large scale. It often requires careful control of addition rates and temperature to maintain selectivity.[4]

  • N-Bromosuccinimide (NBS): NBS is a safer and more selective solid brominating agent. However, it is more expensive than molecular bromine, which can be a significant factor in large-scale production.

  • Pyridine Hydrobromide Perbromide: This is another solid, safer alternative to liquid bromine that can provide high yields.[8] Its cost and the need to separate pyridine byproducts should be considered for scale-up.

For industrial-scale synthesis, molecular bromine is often favored due to its lower cost, but its use necessitates robust engineering controls to ensure safety and reaction control.

Q3: How can the formation of byproducts like dibrominated and ring-brominated compounds be minimized during scale-up?

A3: Minimizing byproduct formation is crucial for achieving high purity and yield on a large scale. Key strategies include:

  • Stoichiometry Control: Precise control over the molar ratio of the brominating agent to the acetophenone substrate is critical. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess will favor dibromination.

  • Temperature Control: Maintaining a consistent and controlled temperature profile across the reactor is essential. For many brominations of acetophenones, lower temperatures favor the desired monobromination.[9]

  • Catalyst Selection: The choice and amount of catalyst (e.g., AlCl₃) can influence the reaction pathway. While a catalytic amount of AlCl₃ can promote α-bromination, an excess may lead to aromatic ring bromination.[4]

  • Solvent Effects: The solvent can influence the reaction's selectivity. For instance, using methanol with a small amount of acid can facilitate selective side-chain bromination.

  • Reaction Monitoring: Implementing in-process controls (e.g., HPLC, GC) to monitor the reaction progress allows for timely quenching of the reaction once the desired conversion is achieved, preventing the formation of further byproducts.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monobrominated Product

Possible Cause Recommended Solution
Incomplete Reaction - Increase reaction time and monitor progress using TLC or HPLC.[8]- Consider a slight increase in the molar equivalent of the brominating agent.- Ensure the catalyst (if used) is active and present in the correct amount.[4]
Product Decomposition - Phenacyl bromides can be unstable. Ensure prompt work-up and purification after the reaction is complete.[4]- Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during work-up.
Loss during Work-up/Purification - Optimize the purification method. If using recrystallization, select a solvent system that minimizes the solubility of the product at low temperatures.[3]- For large-scale operations, consider alternative purification methods like slurry washing or melt crystallization.

Issue 2: High Levels of Dibrominated Impurity

Possible Cause Recommended Solution
Excess Brominating Agent - Carefully control the stoichiometry of the brominating agent. Use no more than a slight excess.
Poor Mixing/Localized "Hot Spots" - Improve agitation in the reactor to ensure homogenous distribution of the brominating agent.- Control the addition rate of the brominating agent to allow for effective heat dissipation.[4]
High Reaction Temperature - Maintain a lower reaction temperature. The optimal temperature will depend on the specific substrate and brominating agent.[9]

Issue 3: Presence of Aromatic Ring Bromination

Possible Cause Recommended Solution
Incorrect Catalyst or Catalyst Amount - If using a Lewis acid catalyst like AlCl₃, ensure it is used in catalytic amounts, as an excess can promote electrophilic aromatic substitution.[4]
Highly Activated Aromatic Ring - For substrates with strongly electron-donating groups, consider using a milder and more selective brominating agent like NBS.
High Reaction Temperature - Lowering the reaction temperature can often favor kinetic α-bromination over thermodynamic ring bromination.

Issue 4: Product Discoloration

Possible Cause Recommended Solution
Residual Hydrogen Bromide - Wash the crude product with water or a dilute basic solution to remove residual HBr.[4]
Decomposition on Standing - Store the purified product in a cool, dark, and dry environment.[3][4]- For long-term storage, consider storing under an inert atmosphere.
Impurities from Side Reactions - If the ether and hydrogen bromide are not removed promptly after the reaction, the solution can blacken, leading to a discolored product.[4] Ensure immediate work-up.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of Phenacyl Bromide

Brominating AgentSolventTemperature (°C)Reaction TimeCrude Yield (%)Purified Yield (%)Reference(s)
Bromine (Br₂)Ether / AlCl₃ (cat.)Ice bath~1 hour addition88-9664-66 (recrystallized)[4]
Bromine (Br₂)Glacial Acetic Acid< 20~30 min addition-69-72 (recrystallized)[9]
Pyridine Hydrobromide PerbromideAcetic Acid903 hours-85[8]
N-Bromosuccinimide (NBS)Acetic Acid903 hoursLow (mostly unreacted)-[8]
Copper(II) BromideAcetic Acid903 hours~60-[8]

Experimental Protocols

Protocol 1: Synthesis of Phenacyl Bromide using Molecular Bromine in Ether (Lab Scale)

This protocol is adapted from Organic Syntheses.[4]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve acetophenone (0.42 mol) in anhydrous ether (50 mL).

  • Cooling and Catalyst Addition: Cool the solution in an ice bath and add anhydrous aluminum chloride (0.5 g).

  • Bromine Addition: Gradually add bromine (0.42 mol) from the dropping funnel with vigorous stirring at a rate of approximately 1 mL per minute.

  • Work-up: Once the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure.

  • Washing: Wash the resulting solid with a mixture of water (10 mL) and petroleum ether (10 mL).

  • Isolation: Filter the crystals by suction and wash with fresh portions of the water/petroleum ether mixture until the product is white. The crude yield is typically 88-96%.

  • Purification: For higher purity, the crude product can be recrystallized from methanol to yield white crystals (64-66% yield).

Protocol 2: Synthesis of p-Bromophenacyl Bromide using Molecular Bromine in Acetic Acid (Lab Scale)

This protocol is adapted from Organic Syntheses.[9]

  • Setup: In a 500-mL flask, dissolve p-bromoacetophenone (0.25 mol) in glacial acetic acid (100 mL).

  • Bromine Addition: Slowly add bromine (0.25 mol) to the solution while keeping the temperature below 20°C and shaking the flask vigorously. The addition should take about 30 minutes. The product will start to crystallize out.

  • Isolation: After the addition is complete, cool the flask in an ice-water bath and filter the product by suction.

  • Washing: Wash the crude crystals with 50% ethyl alcohol until they are colorless.

  • Drying and Purification: Air-dry the product. The material can be recrystallized from 95% ethyl alcohol to yield colorless needles (69-72% yield).

Visualizations

experimental_workflow General Experimental Workflow for Phenacyl Bromide Synthesis start Start: Substituted Acetophenone reaction Reaction: - Add brominating agent & catalyst - Control temperature & time start->reaction monitoring In-Process Control: - Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench reaction - Extraction & Washing monitoring->workup Complete purification Purification: - Recrystallization or - Slurry Wash workup->purification product Final Product: Substituted Phenacyl Bromide purification->product

Caption: General experimental workflow for the synthesis of substituted phenacyl bromides.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Solutions: - Increase reaction time - Check catalyst activity - Adjust stoichiometry incomplete->solution_incomplete check_workup Review Work-up & Purification complete->check_workup solution_workup Solutions: - Optimize recrystallization solvent - Minimize transfers - Check for product decomposition check_workup->solution_workup

Caption: Troubleshooting logic for addressing low yield in phenacyl bromide synthesis.

References

Technical Support Center: Analysis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Based on the common synthetic route, which involves the Friedel-Crafts acylation of 3-bromoanisole followed by alpha-bromination of the resulting ketone, the following impurities are most likely to be present:

  • Starting Materials:

    • 3-Bromoanisole (unreacted from the first step)

    • 1-(3-bromo-4-methoxyphenyl)ethanone (unreacted from the second step)

  • Side-Products:

    • 1-(4-bromo-3-methoxyphenyl)ethanone (an isomer from the Friedel-Crafts reaction)

    • 2,2-Dibromo-1-(3-bromo-4-methoxyphenyl)ethanone (an over-brominated product)

  • Residual Solvents: Common solvents used in synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes).

Q2: How can I distinguish the product from its precursor, 1-(3-bromo-4-methoxyphenyl)ethanone, in the ¹H NMR spectrum?

A2: The key difference will be the presence of the singlet corresponding to the alpha-bromo methylene protons (-CH₂Br) in the product, which will be absent in the precursor. This singlet is expected to appear around 4.4-4.7 ppm. The precursor will instead show a singlet for the methyl ketone protons (-COCH₃) at approximately 2.5-2.6 ppm.

Q3: What NMR signals would indicate the presence of the over-brominated impurity, 2,2-Dibromo-1-(3-bromo-4-methoxyphenyl)ethanone?

A3: The dibrominated impurity will show a characteristic singlet for the alpha-dibromo methine proton (-CHBr₂) at a downfield chemical shift, typically around 6.5-6.8 ppm.[1] The disappearance of the -CH₂Br signal of the main product and the appearance of this new singlet are strong indicators of this impurity.

Q4: Can isomeric impurities from the Friedel-Crafts acylation be identified by ¹H NMR?

A4: Yes, isomeric impurities will have distinct aromatic proton splitting patterns and chemical shifts. For example, the main product and its precursor will show three aromatic protons with a specific splitting pattern. An isomeric impurity like 1-(4-bromo-3-methoxyphenyl)ethanone would exhibit a different set of aromatic signals. Careful analysis of the aromatic region (typically 6.8-8.0 ppm) is crucial.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
A singlet is observed around 2.5-2.6 ppm. Incomplete bromination; presence of the precursor 1-(3-bromo-4-methoxyphenyl)ethanone.Integrate the singlet at ~2.5-2.6 ppm against the product's -CH₂Br singlet around 4.4-4.7 ppm to quantify the impurity. Further reaction time or purification may be needed.
A singlet is observed around 6.5-6.8 ppm. Over-bromination of the product, leading to 2,2-Dibromo-1-(3-bromo-4-methoxyphenyl)ethanone.Quantify by integrating this signal against the remaining product's -CH₂Br signal. Optimize reaction conditions (e.g., stoichiometry of the brominating agent, reaction time) to minimize this side-product.
Complex signals in the aromatic region (6.8-8.0 ppm) that do not correspond to the expected pattern. Presence of unreacted 3-bromoanisole or isomeric impurities from the Friedel-Crafts reaction.Compare the signals with the known spectra of the starting material and potential isomers. 2D NMR techniques like COSY and HSQC can help in assigning the proton and carbon signals to the specific impurity.
Broad signals or poor resolution in the spectrum. Poor sample preparation (e.g., suspended solids) or instrument issues (e.g., poor shimming).Ensure the sample is fully dissolved. Filter the sample if necessary. Re-shim the instrument.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Data for the main product and some impurities are predicted based on analogous compounds.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound (Predicted)~8.1 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H), ~4.5 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃)~190, ~158, ~135, ~130, ~128, ~112, ~111, ~56, ~30
1-(3-bromo-4-methoxyphenyl)ethanone 7.92 (d, 1H), 7.97 (dd, 1H), 8.10 (d, 1H), 3.93 (s, 3H), 3.09 (s, 3H) [Note: Data from DMSO-d₆][2]~196, ~158, ~135, ~131, ~129, ~112, ~111, ~56, ~27
3-Bromoanisole ~7.1-7.3 (m, 2H), ~6.8-7.0 (m, 2H), ~3.8 (s, 3H)~160, ~131, ~123, ~117, ~112, ~111, ~55
2,2-Dibromo-1-(3-bromo-4-methoxyphenyl)ethanone (Predicted)~8.1 (d, 1H), ~7.9 (dd, 1H), ~7.0 (d, 1H), ~6.7 (s, 1H, -CHBr₂), ~3.9 (s, 3H, -OCH₃)~185, ~159, ~134, ~131, ~129, ~112, ~111, ~56, ~39
1-(4-bromo-3-methoxyphenyl)ethanone (Predicted)~7.6 (d, 1H), ~7.5 (d, 1H), ~7.2 (dd, 1H), ~3.9 (s, 3H), ~2.5 (s, 3H)~197, ~156, ~138, ~130, ~122, ~113, ~56, ~26

Experimental Protocols

Sample Preparation for NMR Analysis

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good choice as it is a common solvent for similar compounds.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Dissolution: Cap the vial securely and vortex or gently shake until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Analysis: The sample is now ready for analysis in the NMR spectrometer.

Visualization

Workflow for Impurity Identification via NMR

impurity_identification_workflow Workflow for NMR-based Impurity Identification cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting prep_sample Prepare Sample in Deuterated Solvent acquire_1h Acquire ¹H NMR Spectrum prep_sample->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c process_data Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c->process_data acquire_2d Acquire 2D NMR (COSY, HSQC) if needed acquire_2d->process_data identify_product Identify Main Product Signals process_data->identify_product identify_impurities Identify Impurity Signals identify_product->identify_impurities identify_impurities->acquire_2d For complex spectra quantify Quantify Impurities via Integration identify_impurities->quantify report Report Structure and Purity quantify->report

Caption: Workflow for identifying impurities using NMR.

References

Validation & Comparative

Comparative Guide to the Characterization of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone and related α-bromoketone derivatives, which are valuable intermediates in pharmaceutical research and drug development. The unique combination of a reactive α-bromoketone moiety and a substituted aromatic ring makes these compounds versatile synthons for creating complex molecular architectures. Their ability to participate in nucleophilic substitution reactions allows for the facile introduction of various functional groups and the construction of heterocyclic systems, such as thiazoles, which are known for their diverse biological activities.[1][2]

This document presents key characterization data, detailed experimental protocols for synthesis and analysis, and a visual representation of their synthetic utility to aid researchers in selecting appropriate building blocks for their specific applications.

Performance and Characterization Data

The physicochemical and spectroscopic properties of this compound and several structural analogues are summarized below. These alternatives were selected to illustrate the impact of varying substitution patterns on the phenyl ring.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Spectroscopic Data (¹H NMR)
This compound C₉H₈Br₂O₂307.976096-83-9Data not readily available in cited sources.
2-Bromo-1-(4-methoxyphenyl)ethanoneC₉H₉BrO₂229.072632-13-5(CDCl₃, δ, ppm): 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), 3.81 (s, 3H)[2][3]
2-Bromo-1-(3-bromophenyl)ethanoneC₈H₆Br₂O277.9418523-22-3IR and Mass Spectrum data available.[4]
2-Bromo-1-(4-hydroxyphenyl)ethanoneC₈H₇BrO₂215.042491-32-9Crystal structure data available.[5]
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanoneC₁₁H₁₃BrO₄289.1251490-01-8No NMR data in cited sources.[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further development.

Synthesis of α-Bromoketone Derivatives (General Procedure)

This protocol is based on the acid-promoted α-bromination of aryl ketones, a common and effective method.[7][8]

Materials:

  • Substituted acetophenone (e.g., 1-(3-bromo-4-methoxyphenyl)ethanone)

  • Bromine (Br₂) or Cupric Bromide (CuBr₂)[2]

  • Solvent (e.g., Glacial Acetic Acid, Ethyl Acetate)

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the starting acetophenone derivative (1.0 eq) in the chosen solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • If using liquid bromine, add it dropwise (1.1 eq) to the solution at room temperature with constant stirring. The reaction may be exothermic. Alternatively, if using CuBr₂ (1.5 eq), add it to the solution and heat the mixture to reflux for 3-4 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is acidic, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure α-bromoketone.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation of the synthesized compounds.

Procedure:

  • Dissolve approximately 5-10 mg of the purified α-bromoketone derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values. The characteristic singlet for the α-bromo methylene protons (-C(=O)CH₂Br) typically appears between 4.4 and 4.5 ppm in ¹H NMR spectra.[2][3][9]

Visualized Workflow and Synthetic Utility

α-Bromoketones are key intermediates for synthesizing biologically active heterocyclic compounds. The following diagram illustrates a general workflow from a substituted acetophenone to a final heterocyclic product, such as a thiazole derivative.

G cluster_0 Synthesis of α-Bromoketone Intermediate cluster_1 Synthesis of Heterocyclic Derivative cluster_2 Analysis & Characterization A Substituted Acetophenone (e.g., 1-(3-bromo-4-methoxyphenyl)ethanone) B α-Bromination (e.g., Br₂ in AcOH or CuBr₂) A->B Step 1 C 2-Bromo-1-(substituted-phenyl)ethanone (Intermediate) B->C Step 2 E Hantzsch Thiazole Synthesis (Cyclocondensation) C->E Step 3 D Thioamide or Thiourea D->E Step 4 F Substituted Thiazole Derivative (Final Product) E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Biological Activity Screening F->H

Caption: Synthetic workflow from acetophenone to a thiazole derivative.

This diagram illustrates the pivotal role of this compound and its analogues as intermediates. The initial α-bromination of a substituted acetophenone yields the reactive α-bromoketone. This intermediate can then undergo cyclocondensation reactions, such as the Hantzsch thiazole synthesis, with a thioamide or thiourea to form a substituted thiazole ring. The final products are then subjected to spectroscopic analysis for structural confirmation and screened for potential biological activities.

References

A Comparative Guide to 1H NMR Shifts: Benzaldehyde Reduction to Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for characterizing chemical structures and monitoring reaction progress. This guide provides a detailed comparison of the 1H NMR spectra of a common organic transformation: the reduction of benzaldehyde to benzyl alcohol, highlighting the key changes in chemical shifts that signify the conversion of an aldehyde to a primary alcohol.

The reduction of an aldehyde to an alcohol represents a fundamental change in the electronic environment of protons within the molecule. This transformation is readily observable by 1H NMR spectroscopy, where the disappearance of the characteristic aldehyde proton signal and the appearance of new signals corresponding to the alcohol and methylene protons provide definitive evidence of a successful reaction.

Key 1H NMR Spectral Changes

The most significant changes in the 1H NMR spectrum upon the reduction of benzaldehyde to benzyl alcohol are the disappearance of the downfield aldehyde proton signal and the emergence of signals for the newly formed benzylic methylene and hydroxyl protons. The aromatic protons also experience a slight upfield shift due to the change in the electronic nature of the substituent on the benzene ring.

Proton Type Benzaldehyde (Starting Material) Benzyl Alcohol (Product) Change in Chemical Shift (δ)
Aldehyde Proton (-CHO)~9.9 - 10.1 ppm (singlet)[1][2]N/ADisappearance
Benzylic Methylene Protons (-CH2OH)N/A~4.6 ppm (singlet or doublet)[3]Appearance
Hydroxyl Proton (-OH)N/AVariable, ~2.0 - 5.5 ppm (broad singlet)[3]Appearance
Aromatic Protons (ortho)~7.8 - 7.9 ppm (multiplet)[1]~7.2 - 7.4 ppm (multiplet)[3]Upfield Shift
Aromatic Protons (meta, para)~7.5 - 7.6 ppm (multiplet)[1]~7.2 - 7.4 ppm (multiplet)[3]Upfield Shift

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.

The dramatic downfield shift of the aldehyde proton in benzaldehyde is due to the strong deshielding effect of the adjacent electronegative oxygen atom of the carbonyl group.[1][2] Upon reduction, this proton is replaced by the protons of the benzylic methylene group in benzyl alcohol. These methylene protons are deshielded by the adjacent hydroxyl group and the aromatic ring, but to a much lesser extent than the aldehyde proton, hence their appearance at a more upfield chemical shift of around 4.6 ppm. The hydroxyl proton signal is often broad and its chemical shift is highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. The aromatic protons in benzyl alcohol experience a slight upfield shift compared to benzaldehyde because the -CH2OH group is less electron-withdrawing than the -CHO group, leading to increased shielding of the aromatic ring protons.[4]

Experimental Protocol: Acquiring a 1H NMR Spectrum

The following is a general procedure for preparing a sample and acquiring a 1H NMR spectrum.

Sample Preparation:

  • Sample Purity: Ensure the sample is reasonably pure to avoid interfering signals in the spectrum.

  • Sample Amount: Weigh approximately 5-25 mg of the solid or measure a few drops of the liquid sample into a clean, dry vial.[5]

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic compounds.[6][7] The deuterium atoms are not detected in the 1H NMR spectrum, thus preventing the solvent signal from overwhelming the sample signals.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. The solution should be free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[9]

  • Capping: Cap the NMR tube securely.

Instrumental Analysis:

  • Spectrometer Setup: The NMR spectrometer is set up by the instrument operator, which includes locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[10]

  • Acquisition Parameters: Standard 1H NMR acquisition parameters are typically used.[11] This involves setting the number of scans, the pulse width, and the relaxation delay.

  • Data Acquisition: The sample is inserted into the spectrometer, and the 1H NMR spectrum is acquired.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for Comparing 1H NMR Shifts

The process of comparing the 1H NMR spectra of a starting material and its product follows a logical workflow to confirm the chemical transformation.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparison and Conclusion A Prepare NMR Sample of Starting Material B Acquire 1H NMR Spectrum of Starting Material A->B E Process and Reference Both Spectra B->E C Prepare NMR Sample of Product D Acquire 1H NMR Spectrum of Product C->D D->E F Identify Key Signals in Starting Material Spectrum E->F G Identify Key Signals in Product Spectrum E->G H Compare Chemical Shifts, Integrations, and Multiplicities F->H G->H I Note Disappearance of Starting Material Signals H->I J Note Appearance of Product Signals H->J K Confirm Structural Transformation I->K J->K

Caption: Workflow for 1H NMR spectral comparison.

By systematically following this workflow, researchers can confidently determine the outcome of a chemical reaction and verify the structure of the desired product. The distinct changes in the 1H NMR spectrum provide a powerful and unambiguous confirmation of the conversion of benzaldehyde to benzyl alcohol.

References

A Researcher's Guide to Structural Validation: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a biomolecule's three-dimensional structure is a cornerstone of modern molecular biology and rational drug design. X-ray crystallography has long been the gold standard for obtaining high-resolution structural information. However, with the advent of complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM), it is crucial to understand the distinct advantages and limitations of each method to select the most appropriate approach for a given biological question. This guide provides an objective comparison of these powerful techniques, with a focus on X-ray crystallography, supported by experimental data and detailed protocols.

At a Glance: A Comparative Overview of Structural Biology Techniques

The choice between X-ray crystallography, NMR, and cryo-EM hinges on various factors, including the nature of the sample, the desired resolution, and the specific information sought. The following table summarizes the key quantitative parameters of each technique.

FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a crystal latticeNuclear magnetic resonance of atomic nuclei in a magnetic fieldElectron scattering from flash-frozen molecules
Typical Resolution 1.5 - 3.5 Å (can reach < 1.0 Å)[1]~2.5 Å (for smaller proteins)[2]2 - 5 Å (can reach near-atomic resolution)[1]
Molecular Weight No theoretical upper limit, but crystallization is the bottleneckTypically < 40 kDa[2][3]Ideal for large complexes > 100 kDa[4]
Sample Requirements High-purity, well-ordered crystals (mg quantities)High-purity, soluble protein at high concentration (mg quantities)High-purity, homogenous sample (µg quantities)
Sample State Crystalline solidSolutionVitreous (glass-like) ice[5]
Dynamic Information Limited (provides a static average structure)Yes (provides information on conformational dynamics in solution)[6][7]Can capture different conformational states[1][4]
Data Acquisition Time Hours to days (at a synchrotron)Days to weeksDays

The Experimental Workflow: From Gene to Structure

Understanding the experimental protocol is key to appreciating the strengths and challenges of each technique. Below are detailed workflows for X-ray crystallography, NMR spectroscopy, and cryo-EM.

X-ray Crystallography Workflow

The journey to determining a protein structure by X-ray crystallography is a multi-stage process that begins with obtaining a high-purity protein sample and culminates in a refined 3D model.[7][8]

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination p1 Protein Expression & Purification p2 Crystallization Screening p1->p2 p3 Crystal Optimization & Harvesting p2->p3 d1 Crystal Mounting & Cryo-cooling p3->d1 d2 X-ray Diffraction at Synchrotron d1->d2 s1 Data Processing & Scaling d2->s1 s2 Phase Determination s1->s2 s3 Model Building s2->s3 s4 Refinement & Validation s3->s4

A streamlined workflow for protein structure determination by X-ray crystallography.

Experimental Protocol for X-ray Crystallography:

  • Protein Expression and Purification: The target protein is overexpressed, typically in bacteria, yeast, or insect cells, and then purified to homogeneity (>95%) using chromatographic techniques.[9] A high concentration of pure, stable protein is crucial for successful crystallization.

  • Crystallization Screening: A large number of conditions (precipitants, buffers, salts, and additives) are screened to find the optimal conditions for crystal formation.[8] This is often done using high-throughput robotic systems with techniques like sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization and Harvesting: Once initial crystals are obtained, the conditions are further optimized to produce larger, well-ordered crystals suitable for diffraction. The crystals are then carefully harvested and cryo-protected to prevent damage during data collection.

  • X-ray Diffraction: The crystal is mounted in a cryo-stream and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[8] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

  • Data Processing and Phasing: The diffraction data are processed to determine the intensities and positions of the diffraction spots. The "phase problem" is then solved using methods like molecular replacement, anomalous dispersion, or isomorphous replacement to generate an initial electron density map.[10]

  • Model Building and Refinement: An atomic model of the protein is built into the electron density map. This model is then refined against the experimental data to improve its fit and stereochemistry, resulting in the final three-dimensional structure.[10]

NMR Spectroscopy Workflow

The NMR approach provides a window into the protein's structure and behavior in a solution environment, a key advantage for understanding its biological function.[6]

nmr_workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acquisition_nmr Data Acquisition cluster_structure_determination_nmr Structure Determination n1 Isotope Labeling (15N, 13C) n2 Protein Expression & Purification n1->n2 d1_nmr Sample Preparation for NMR n2->d1_nmr d2_nmr Multidimensional NMR Experiments d1_nmr->d2_nmr s1_nmr Resonance Assignment d2_nmr->s1_nmr s2_nmr NOE Assignment & Distance Restraints s1_nmr->s2_nmr s3_nmr Structure Calculation s2_nmr->s3_nmr s4_nmr Structure Validation s3_nmr->s4_nmr

The workflow for determining a protein's structure in solution using NMR spectroscopy.

Experimental Protocol for NMR Spectroscopy:

  • Isotope Labeling: The protein is typically expressed in media enriched with stable isotopes such as ¹⁵N and ¹³C to allow for the detection of signals from the protein backbone and side chains.[11]

  • Sample Preparation: A highly concentrated and soluble sample of the isotopically labeled protein is prepared in a suitable buffer for NMR analysis.

  • Data Acquisition: A series of multidimensional NMR experiments are performed to obtain through-bond and through-space correlations between different nuclei in the protein.[12][13]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein sequence.[14]

  • Structural Restraint Generation: Information from experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) is used to generate distance restraints between protons that are close in space.

  • Structure Calculation and Validation: The collection of distance and dihedral angle restraints is used to calculate an ensemble of structures that are consistent with the experimental data. This ensemble is then validated for its stereochemical quality.

Cryo-Electron Microscopy Workflow

Cryo-EM has emerged as a powerful technique for determining the structures of large and dynamic macromolecular complexes that are often intractable by other methods.[5]

cryoem_workflow cluster_sample_prep_cryoem Sample Preparation cluster_data_acquisition_cryoem Data Acquisition cluster_structure_determination_cryoem Structure Determination c1 Protein Purification c2 Grid Preparation & Vitrification c1->c2 d1_cryoem Microscope Screening c2->d1_cryoem d2_cryoem Automated Data Collection d1_cryoem->d2_cryoem s1_cryoem Movie Alignment & CTF Correction d2_cryoem->s1_cryoem s2_cryoem Particle Picking s1_cryoem->s2_cryoem s3_cryoem 2D & 3D Classification s2_cryoem->s3_cryoem s4_cryoem 3D Reconstruction & Refinement s3_cryoem->s4_cryoem

An overview of the single-particle cryo-EM workflow for high-resolution structure determination.

Experimental Protocol for Cryo-EM:

  • Sample Preparation and Vitrification: A small volume of the purified protein solution is applied to an electron microscopy grid, blotted to create a thin film, and then rapidly plunged into liquid ethane to flash-freeze the sample in a layer of vitreous (non-crystalline) ice.[15][16]

  • Microscope Screening and Data Collection: The frozen grids are screened in a transmission electron microscope to assess sample quality. High-quality grids are then used for automated data collection, where thousands of images (micrographs) of the randomly oriented particles are recorded.[17]

  • Image Processing: The collected movies are corrected for beam-induced motion. The contrast transfer function (CTF) of the microscope is estimated and corrected for. Individual particles are then computationally selected from the micrographs.[18]

  • Particle Classification and 3D Reconstruction: The selected particles are classified into different 2D views, which are then used to generate an initial 3D model. This model is refined by iteratively aligning the 2D particle images to projections of the 3D model, ultimately leading to a high-resolution 3D reconstruction of the molecule.[18]

Logical Relationships: Choosing the Right Tool for the Job

The decision to use X-ray crystallography, NMR, or cryo-EM is a strategic one, guided by the specific characteristics of the biological system under investigation.

logical_relationship cluster_question Primary Research Question cluster_technique Recommended Technique cluster_synergy Synergistic Approaches q1 High-Resolution Static Structure? t1 X-ray Crystallography q1->t1 q2 Dynamics in Solution? t2 NMR Spectroscopy q2->t2 q3 Large/Dynamic Complex? t3 Cryo-EM q3->t3 s1 Hybrid Methods t1->s1 Component of complex t2->s1 Dynamic regions t3->s1 Overall architecture

A decision-making framework for selecting the appropriate structural biology technique.

As the diagram illustrates, X-ray crystallography is the method of choice for obtaining high-resolution static snapshots of well-ordered molecules. NMR excels in characterizing the structure and dynamics of smaller proteins in a solution environment, providing insights into their conformational flexibility. Cryo-EM is revolutionizing the study of large, complex, and dynamic assemblies that are difficult to crystallize.

Importantly, these techniques are not mutually exclusive and can be used in a complementary manner.[19] For instance, a low-resolution cryo-EM map of a large complex can be combined with high-resolution crystal structures of its individual components to build a comprehensive atomic model. Similarly, NMR can be used to study the dynamic regions of a protein whose overall structure has been determined by crystallography.

Conclusion: An Integrated Approach to Structural Biology

While X-ray crystallography remains a powerhouse in structural biology, providing atomic-level detail with unparalleled precision, the field is increasingly moving towards an integrated approach. By understanding the distinct capabilities and experimental requirements of X-ray crystallography, NMR, and cryo-EM, researchers can strategically select the most suitable technique, or a combination thereof, to unravel the intricate relationship between structure and function in biological systems. This knowledge is fundamental for advancing our understanding of life at the molecular level and for the successful development of new therapeutics.

References

A Comparative Analysis of the Reactivity of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone and 2-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two α-haloacetophenone derivatives: 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone and 2-chloroacetophenone. The analysis is grounded in fundamental principles of organic chemistry and supported by available data to assist researchers in selecting appropriate reagents for synthesis and drug development.

Introduction to α-Haloacetophenones

α-Haloacetophenones are a class of organic compounds characterized by a ketone functional group and a halogen atom (F, Cl, Br, I) located on the carbon atom alpha to the carbonyl group. This structural arrangement confers high reactivity, making them valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1][2] The primary mode of reaction for these molecules is nucleophilic substitution, typically following an SN2 mechanism, where a nucleophile attacks the electrophilic α-carbon, displacing the halide leaving group.[3][4] The reactivity of these compounds is significantly influenced by the nature of the leaving group, steric hindrance, and the electronic effects of substituents on the aromatic ring.[5][6][7]

Core Reactivity Comparison

The reactivity of α-haloketones in nucleophilic substitution reactions is primarily dictated by two factors: the stability of the leaving group and the electrophilicity of the α-carbon. The carbonyl group's inductive effect enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack.[2]

A direct comparison between this compound and 2-chloroacetophenone involves analyzing three key structural differences:

  • The Leaving Group: Bromide (Br⁻) vs. Chloride (Cl⁻).

  • Aromatic Ring Substitution: An unsubstituted phenyl ring versus a 3-bromo-4-methoxyphenyl group.

  • Steric Effects: The potential for steric hindrance from the substituted phenyl ring.

Factor 1: The Leaving Group

In nucleophilic substitution reactions, the rate is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. Weaker bases are better leaving groups because they are more stable with an extra pair of electrons.[8] When comparing halogens, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[8][9]

This is because bromide is a larger, more polarizable ion and a weaker base than chloride. Consequently, the C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for bond cleavage. Therefore, This compound is expected to be inherently more reactive than 2-chloroacetophenone due to the superior leaving group ability of bromide.[10][11]

Factor 2: Electronic Effects of Aromatic Substituents

Substituents on the phenyl ring can alter the reactivity of the α-carbon by modifying the electronic properties of the entire molecule.

  • 2-chloroacetophenone: Possesses an unsubstituted phenyl ring.

  • This compound: Features two substituents on the phenyl ring:

    • 4-Methoxy group (-OCH₃): This is a strong electron-donating group through resonance, which increases electron density in the aromatic ring. This effect can slightly decrease the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon.

    • 3-Bromo group (-Br): This is an electron-withdrawing group through its inductive effect, which pulls electron density away from the ring. Electron-withdrawing groups generally increase the rate of nucleophilic substitution on the α-carbon by enhancing its electrophilicity.[5]

The net electronic effect on the phenyl ring is a combination of these competing influences. While a precise quantitative prediction without experimental data is difficult, the strong electron-withdrawing nature of the carbonyl group itself is the dominant factor in activating the α-carbon. The substituents on the phenyl ring of the bromo-compound introduce more complex electronic influences compared to the unsubstituted ring of 2-chloroacetophenone.

Data Summary

The following tables summarize the key properties and expected reactivity trends for the two compounds.

Table 1: Structural and Physical Properties

PropertyThis compound2-chloroacetophenone
IUPAC Name This compound[12]2-chloroacetophenone[1]
CAS Number 6096-83-9[12]532-27-4[1]
Molecular Formula C₉H₈Br₂O₂[12]C₈H₇ClO[1]
Molecular Weight 307.97 g/mol [12]154.59 g/mol [1]
Structure
alt text
alt text
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Aromatic Substituents 3-Bromo, 4-MethoxyNone

Table 2: Predicted Reactivity Comparison in SN2 Reactions

FeatureInfluence on this compoundInfluence on 2-chloroacetophenoneComparative Reactivity
Leaving Group Ability Excellent (Br⁻ is a weak base)[8]Good (Cl⁻ is a stronger base than Br⁻)[8]Higher for the bromo-compound
Electronic Effects Competing effects: -Br is withdrawing (activating), -OCH₃ is donating (deactivating).Unsubstituted ring provides baseline reactivity.Complex; likely less influential than the leaving group effect.
Steric Hindrance Ortho position is unsubstituted, minimizing steric hindrance to the carbonyl group.Unsubstituted ring offers minimal steric hindrance.Likely comparable
Overall Predicted Reactivity Higher Lower The bromo-compound is expected to react faster in typical SN2 reactions.

Experimental Protocols

While no direct comparative kinetic studies were found, a general protocol for evaluating the reactivity of α-haloketones with a nucleophile is provided below. This can be adapted to conduct a side-by-side comparison.

Protocol: Comparative Nucleophilic Substitution with a Thiol Nucleophile

This experiment aims to compare the rate of reaction of the two title compounds with a common nucleophile, such as sodium thiophenolate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • 2-chloroacetophenone

  • Thiophenol

  • Sodium ethoxide (or another suitable base)

  • Ethanol (or another suitable polar aprotic solvent like DMF or Acetonitrile)

  • TLC plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Prepare Nucleophile: In a round-bottom flask, dissolve thiophenol (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). Add sodium ethoxide (1.0 equivalent) and stir for 15 minutes at room temperature to form sodium thiophenolate in situ.

  • Set up Parallel Reactions: Prepare two separate reaction flasks. In one, dissolve this compound (1.0 equivalent) in anhydrous ethanol. In the other, dissolve 2-chloroacetophenone (1.0 equivalent) in an equal volume of anhydrous ethanol.

  • Initiate Reactions: Simultaneously, add the sodium thiophenolate solution to both flasks containing the α-haloketones at a controlled temperature (e.g., 25°C).

  • Monitor Reaction: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Analyze Progress: Develop the TLC plates and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction progress. The reaction that reaches completion first is the more reactive one.

  • Quantitative Analysis (Optional): For precise kinetic data, the reaction can be monitored using HPLC or GC-MS by measuring the concentration of the starting material or product over time. The rate constants (k) for each reaction can then be calculated.

Visualizing the Reaction and Logic

The following diagrams illustrate the general reaction mechanism and the logical framework for the reactivity comparison.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R Ar-CO-CH₂-X TS [Nu---CH₂(COAr)---X]δ- R->TS Sɴ2 Attack Nu Nu⁻ Nu->TS Sɴ2 Attack P Ar-CO-CH₂-Nu TS->P Bond formation/cleavage LG X⁻ TS->LG Bond formation/cleavage

Caption: General SN2 mechanism for α-haloketones.

reactivity_comparison C1 This compound Comp Reactivity Comparison (Sɴ2 Reaction) C1->Comp C1_LG Leaving Group: Bromide (Br⁻) (Excellent) C1_R Predicted Reactivity: HIGHER C1_LG->C1_R C1_E Electronic Effects: -Br (withdrawing) -OCH₃ (donating) C1_E->C1_R C2 2-chloroacetophenone C2->Comp C2_LG Leaving Group: Chloride (Cl⁻) (Good) C2_R Predicted Reactivity: LOWER C2_LG->C2_R C2_E Electronic Effects: Unsubstituted Phenyl C2_E->C2_R Comp->C1_LG Comp->C1_E Comp->C2_LG Comp->C2_E

Caption: Factors influencing the relative reactivity.

Conclusion

Based on established principles of chemical reactivity, This compound is predicted to be significantly more reactive towards nucleophiles in SN2 reactions than 2-chloroacetophenone . This is primarily attributed to the superior leaving group ability of bromide compared to chloride. While the electronic effects of the substituents on the phenyl ring of the bromo-compound are more complex than the unsubstituted ring of the chloro-compound, the leaving group effect is expected to be the dominant factor. Researchers should consider this higher reactivity when planning syntheses, as it may lead to faster reaction times but could also necessitate more careful control of reaction conditions to avoid side products. The provided experimental protocol offers a framework for verifying this predicted trend and gathering quantitative kinetic data.

References

comparing yields of chalcone synthesis via aldol condensation vs. Wittig reaction.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of chalcones is a critical step due to their broad spectrum of biological activities. The selection of a synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides a detailed comparison of two common methods for chalcone synthesis: the Claisen-Schmidt variant of the aldol condensation and the Wittig reaction, supported by experimental data.

Performance Comparison: Yields at a Glance

The Wittig reaction has been demonstrated to be a generally more robust and high-yielding method for the synthesis of a variety of chalcones compared to the traditional aldol condensation.[1][2][3][4] While the aldol condensation is a classical and widely used method, its yields can be significantly influenced by the electronic nature of the substituents on the starting benzaldehyde, often resulting in lower yields and the formation of complex mixtures, especially with electron-donating groups.[1] In contrast, an improved Wittig reaction protocol consistently affords high yields of highly pure chalcones, largely independent of the substituents on the aromatic rings.[1][2][3][4]

The following table summarizes the comparative yields for the synthesis of various chalcone derivatives using both methods.

Chalcone Derivative (Substituent on Benzaldehyde)Aldol Condensation Yield (%)Wittig Reaction Yield (%)
4-Methoxy5598
4-Methyl6297
4-Fluoro7196
4-Chloro8595
4-Bromo8894
4-Cyano9598
4-Nitro9899
2-Chloro6592
2,4-Dichloro7095

Data compiled from a comparative study by Legrand et al. (2023).[1]

Experimental Protocols

Detailed methodologies for both the aldol condensation and the Wittig reaction are provided below.

Aldol Condensation Protocol

This protocol is a typical Claisen-Schmidt condensation using a base catalyst.[1][5]

  • Reaction Setup: Dissolve 3.23 mmol of the desired benzaldehyde derivative in 7 mL of ethanol.

  • Addition of Reactants: Add 3.26 mmol of the corresponding acetophenone to the solution, followed by 0.391 mmol of potassium hydroxide (KOH).

  • Reaction Conditions: Heat the mixture at 40°C in an ultrasound bath and monitor the reaction progress using thin-layer chromatography (TLC) or 1H-NMR.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting crude product, which may be a solid or an oil, is then purified by recrystallization from ethanol or by column chromatography to yield the pure chalcone.[1]

Improved Wittig Reaction Protocol

This protocol outlines an efficient and high-yield synthesis of chalcones using a stabilized ylide in water.[1]

  • Reaction Setup: Suspend 1.5 mmol of the corresponding phosphonium ylide in 5 mL of distilled water.

  • Addition of Aldehyde: Add 1.0 mmol of the desired benzaldehyde derivative to the suspension.

  • Reaction Conditions: Stir the mixture at reflux temperature. Monitor the reaction for completion by TLC (using 100% dichloromethane as the eluent) and 1H-NMR.

  • Extraction: After the reaction is complete, cool the solution to room temperature and extract the product with dichloromethane (3 x 10 mL).

  • Purification: The combined organic layers are then passed through a short plug of silica gel to remove the triphenylphosphine oxide byproduct and any excess ylide. The solvent is then evaporated to afford the highly pure chalcone.[1][2][3][4]

Logical Workflow for Method Comparison

The decision-making process for selecting a synthetic route for chalcone synthesis can be visualized as a workflow that considers the starting materials and the desired outcomes of the reaction.

G cluster_start Starting Materials cluster_paths Synthetic Pathways cluster_outcomes Comparative Outcomes start Acetophenone + Benzaldehyde aldol Aldol Condensation (Base Catalyzed) start->aldol Route 1 wittig Wittig Reaction (Ylide in Water) start->wittig Route 2 aldol_yield Variable Yields (Often Lower) aldol->aldol_yield aldol_purity Requires Purification (Recrystallization/Chromatography) aldol->aldol_purity wittig_yield High Yields (Generally >90%) wittig->wittig_yield wittig_purity High Purity (Simple Filtration) wittig->wittig_purity

Comparison of synthetic routes for chalcone synthesis.

Conclusion

While the aldol condensation is a foundational method for carbon-carbon bond formation and chalcone synthesis, the evidence suggests that for achieving high yields and purity across a broad range of chalcone derivatives, the improved Wittig reaction is the superior method.[1][2][3][4] The Wittig reaction's advantages include milder reaction conditions in some protocols, consistently higher yields, and a simpler purification process that avoids the often significant loss of product associated with recrystallization or column chromatography.[1] For researchers in drug development and other fields requiring efficient and reliable access to diverse chalcones, the adoption of this improved Wittig protocol is highly recommended.

References

biological activity screening of compounds derived from 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

While direct biological activity screening data for compounds specifically derived from 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is limited in the available research, a substantial body of work exists for structurally related compounds, particularly chalcones and other derivatives possessing bromo- and methoxy-substituted phenyl rings. These compounds serve as valuable surrogates for understanding the potential biological activities of the target derivatives.

This guide compares the biological performance of these related compounds, providing experimental data on their antimicrobial, anticancer, and anti-inflammatory activities.

Comparative Analysis of Biological Activities

Compounds derived from bromo-substituted acetophenones, especially chalcones, have demonstrated a wide spectrum of biological activities. The nature and position of substituents on the aromatic rings significantly influence their potency.

Antimicrobial Activity

Bromo-substituted chalcones have been evaluated against various Gram-positive and Gram-negative bacteria. The data indicates that the position of the bromo substituent is a critical determinant of antibacterial efficacy.

Table 1: Comparative Antimicrobial Activity of Bromo-Chalcone Derivatives

Compound/DerivativeBacterial StrainActivity MeasurementResultReference
4-Bromo-3′,4′-dimethoxychalconeEscherichia coli ATCC 8739Zone of Inhibition (mm)11 ± 0.3[1]
Salmonella typhimurium ATCC 14028Zone of Inhibition (mm)15 ± 0.7[1]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureusMIC (µg/mL)125[2]
Bacillus subtilisMIC (µg/mL)62.5[2]
Escherichia coliMIC (µg/mL)250[2]
Pseudomonas aeruginosaMIC (µg/mL)125[2]
4-Bromo-3'-aminochalconeMSSA (Methicillin-susceptible S. aureus)MIC (µg/mL)1.9[3]
MRSA (Methicillin-resistant S. aureus)MIC (µg/mL)7.8[3]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The cytotoxic effects of bromo-methoxylated chalcones have been investigated against human cancer cell lines. The presence of these functional groups is known to contribute to their potential as anticancer agents.[4]

Table 2: Anticancer Activity of a Bromo-Methoxy Chalcone Derivative

Compound/DerivativeCell LineActivity MeasurementResult (IC₅₀)Reference
2'-Hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)IC₅₀ (µg/mL)42.19[4]
Doxorubicin (Standard)MCF-7 (Breast Cancer)IC₅₀ (µg/mL)10.61[4]

IC₅₀: Half-maximal inhibitory concentration

Anti-inflammatory Activity

Certain chalcone analogues act as inhibitors of neutrophilic inflammation by modulating key signaling pathways. The substitution pattern on the aryl rings plays a crucial role in their anti-inflammatory potency.

Table 3: Anti-inflammatory Activity of Chalcone Analogues

Compound/DerivativeAssay TargetActivity MeasurementResult (IC₅₀ in µM)Reference
1-(2-Ethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Cmpd 5)Superoxide (SO) Anion GenerationIC₅₀ (µM)1.81 ± 0.22[5]
1-(2-Ethoxyphenyl)-3-(5-bromo-2-thienyl)prop-2-en-1-one (Cmpd 25)Superoxide (SO) Anion GenerationIC₅₀ (µM)6.21 ± 0.36[5]

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings.

Synthesis of Chalcones: Claisen-Schmidt Condensation

The synthesis of the evaluated chalcone derivatives is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde.[4][6]

G cluster_reactants Reactants Acetophenone Substituted Acetophenone Reaction Stirring at Room Temperature Acetophenone->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction Catalyst Base Catalyst (e.g., NaOH, KOH) in Solvent (e.g., Ethanol) Catalyst->Reaction Neutralization Neutralization with Acid (e.g., HCl) Reaction->Neutralization Purification Extraction & Purification Neutralization->Purification Chalcone Chalcone Product Purification->Chalcone

Caption: General workflow for Chalcone synthesis via Claisen-Schmidt condensation.

Antimicrobial Screening: Disc Diffusion Assay

This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition around a filter paper disc impregnated with the test compound.[1]

  • Preparation : Bacterial cultures are uniformly spread onto the surface of a sterile agar plate.

  • Application : Sterile paper discs (e.g., 9 mm diameter) are impregnated with a known concentration of the test compound (e.g., 10 µl per disc) and placed on the agar surface.

  • Incubation : The plates are incubated under appropriate conditions for microbial growth.

  • Measurement : The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][7]

G A Seed cancer cells in a 96-well plate and culture B Expose cells to various concentrations of the test compound A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Metabolically active cells convert MTT to formazan crystals D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 492 nm) F->G H Calculate cell viability and determine IC50 value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of some chalcone derivatives are attributed to their ability to modulate specific intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways, which are crucial in regulating the inflammatory response in neutrophils.[5]

G cluster_pathway Simplified Inflammatory Signaling in Neutrophils cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway fMLF fMLF (Inflammatory Stimulus) p38 p38 fMLF->p38 ERK ERK fMLF->ERK Akt Akt fMLF->Akt Inflammation Inflammatory Response (e.g., SO Generation, Elastase Release) p38->Inflammation ERK->Inflammation Akt->Inflammation Chalcone Chalcone Analogues (Inhibitors) Chalcone->p38 Chalcone->ERK Chalcone->Akt

Caption: Inhibition of MAPK and Akt pathways by anti-inflammatory chalcones.

References

A Comparative Guide to Purity Assessment of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. The performance of this target compound is compared with two common alternatives: 2-Bromo-1-(4-methoxyphenyl)ethanone and 2-Bromo-1-(4-hydroxyphenyl)ethanone.

Executive Summary

The purity of this compound and its analogs can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) offers excellent separation and quantification capabilities, while Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed information about volatile impurities and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), stands out as a primary method for accurate purity determination without the need for a specific reference standard for every impurity.

This guide presents detailed experimental protocols for these key analytical techniques and summarizes the expected quantitative data in comparative tables. Additionally, workflows and logical relationships are visualized using Graphviz diagrams to provide a clear and concise overview of the purity assessment process.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the required accuracy, and the available instrumentation.

Method Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, excellent for quantifying non-volatile and thermally labile compounds.Requires reference standards for accurate quantification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.High sensitivity, provides structural information for impurity identification.Not suitable for non-volatile or thermally unstable compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Primary analytical method, does not require identical reference standards for quantification.Lower sensitivity compared to chromatographic methods.
Melting Point Analysis A pure substance has a sharp and defined melting point.Simple, rapid, and inexpensive preliminary check of purity.Insensitive to small amounts of impurities and not suitable for amorphous solids or oils.

Quantitative Data Summary

The following tables provide a comparative summary of expected analytical data for this compound and its alternatives. Note: The retention times and purity values are illustrative and can vary depending on the specific experimental conditions.

Table 1: HPLC Data

Compound Expected Retention Time (min) *Typical Purity (%)
2-Bromo-1-(4-hydroxyphenyl)ethanone6.8>98
2-Bromo-1-(4-methoxyphenyl)ethanone8.2>99
This compound9.5>97

*Based on a reverse-phase C18 column with a water/acetonitrile gradient.

Table 2: GC-MS Data

Compound Expected Retention Time (min) *Key Mass Fragments (m/z)
2-Bromo-1-(4-hydroxyphenyl)ethanone10.5214/216 (M+), 135, 107, 77
2-Bromo-1-(4-methoxyphenyl)ethanone11.2228/230 (M+), 135, 107, 92, 77
This compound12.8306/308/310 (M+), 227/229, 183/185, 134, 76

*Based on a standard non-polar capillary column with a temperature gradient.

Table 3: NMR Data (¹H NMR in CDCl₃, δ in ppm)

Compound -CH₂Br Signal Aromatic Signals Other Signals
2-Bromo-1-(4-hydroxyphenyl)ethanone~4.39 (s, 2H)~7.85 (d, 2H), ~6.90 (d, 2H)~6.5 (br s, 1H, -OH)
2-Bromo-1-(4-methoxyphenyl)ethanone~4.40 (s, 2H)~7.95 (d, 2H), ~6.95 (d, 2H)~3.88 (s, 3H, -OCH₃)
This compound~4.38 (s, 2H)~8.15 (d, 1H), ~7.90 (dd, 1H), ~6.95 (d, 1H)~3.95 (s, 3H, -OCH₃)

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound typically involves the bromination of 1-(3-bromo-4-methoxyphenyl)ethanone. Potential impurities arising from this synthesis include the starting material, over-brominated products (dibromo- and tribromo-acetophenones), and products of aromatic bromination.

1-(3-bromo-4-methoxyphenyl)ethanone 1-(3-bromo-4-methoxyphenyl)ethanone This compound This compound 1-(3-bromo-4-methoxyphenyl)ethanone->this compound Brominating Agent (e.g., NBS, Br₂) Potential Impurities Potential Impurities 1-(3-bromo-4-methoxyphenyl)ethanone->Potential Impurities Purified Product Purified Product This compound->Purified Product Purification (e.g., Recrystallization, Chromatography) Brominating Agent (e.g., NBS, Br₂) Brominating Agent (e.g., NBS, Br₂) Brominating Agent (e.g., NBS, Br₂)->Potential Impurities

Caption: Synthesis and Purification Workflow.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Dissolve Sample Dissolve Sample Filter Filter Dissolve Sample->Filter Inject Sample Inject Sample Filter->Inject Sample Separation on C18 Column Separation on C18 Column Inject Sample->Separation on C18 Column UV Detection (254 nm) UV Detection (254 nm) Separation on C18 Column->UV Detection (254 nm) Data Analysis Data Analysis UV Detection (254 nm)->Data Analysis

Caption: HPLC Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Sample in Volatile Solvent Sample in Volatile Solvent Injection Injection Sample in Volatile Solvent->Injection GC Separation GC Separation Injection->GC Separation Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation cluster_prep Sample Preparation cluster_analysis NMR Analysis & Calculation Weigh Sample Weigh Sample Add Internal Standard Add Internal Standard Weigh Sample->Add Internal Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Add Internal Standard->Dissolve in Deuterated Solvent Acquire ¹H NMR Spectrum Acquire ¹H NMR Spectrum Dissolve in Deuterated Solvent->Acquire ¹H NMR Spectrum Integrate Signals Integrate Signals Acquire ¹H NMR Spectrum->Integrate Signals Calculate Purity Calculate Purity Integrate Signals->Calculate Purity

A Comparative Guide to the Mechanistic intricacies of α-Bromo Ketone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the reaction mechanisms involving alpha-bromo ketones is paramount. These versatile intermediates undergo a variety of transformations, including nucleophilic substitutions, rearrangements, and additions of organometallic reagents, each with its own mechanistic nuances and synthetic potential. This guide provides an objective comparison of these key reaction pathways, supported by experimental data and detailed protocols to aid in both theoretical understanding and practical application.

Nucleophilic Substitution: A Tale of Two Mechanisms

The reaction of α-bromo ketones with nucleophiles can proceed through either an S(_N)2 mechanism or a pathway involving initial addition to the carbonyl group. The operative mechanism is influenced by the nature of the nucleophile, the substrate, and the reaction conditions.

Kinetic studies on the reaction of substituted α-bromoacetophenones with various nucleophiles provide quantitative insights into these pathways. The reaction rates are sensitive to the steric and electronic properties of both the substrate and the nucleophile. For instance, the rate of S(_N)2 reactions is dependent on the concentration of both the α-bromo ketone and the nucleophile.[1][2]

Table 1: Comparison of Reaction Pathways for Nucleophilic Attack on α-Bromo Ketones

Reaction PathwayNucleophile CharacteristicsSubstrate CharacteristicsKey Intermediates/Transition StatesSupporting Evidence
S(_N)2 Substitution Strong, non-basic nucleophilesSterically unhindered α-carbonPentacoordinate transition stateSecond-order kinetics; inversion of stereochemistry.[1][2]
Carbonyl Addition-Elimination Hard, basic nucleophiles (e.g., Grignard reagents)Electron-deficient carbonyl carbonTetrahedral intermediateFormation of addition products or rearranged products.
Experimental Protocol: Kinetic Analysis of the S(_N)2 Reaction of an α-Bromo Ketone

This protocol outlines a general method for determining the rate constant of the reaction between an α-bromo ketone and a nucleophile using UV-Vis spectroscopy.

  • Preparation of Solutions: Prepare stock solutions of the α-bromo ketone and the nucleophile of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Temperature Control: Use a thermostatted cell holder in the spectrophotometer to maintain a constant temperature throughout the experiment.

  • Reaction Initiation: Mix the reactant solutions directly in the cuvette and immediately begin recording the absorbance at a wavelength where the product absorbs and the reactants do not.

  • Data Acquisition: Record the absorbance as a function of time.

  • Data Analysis: Assuming pseudo-first-order conditions (large excess of nucleophile), plot ln(A(∞) - A(_t)) versus time, where A(∞) is the absorbance at the completion of the reaction and A(t) is the absorbance at time t. The slope of the resulting linear plot will be -k({obs}), from which the second-order rate constant can be calculated.

The Favorskii Rearrangement: A Ring Contraction with Intricate Stereochemistry

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of a rearranged carboxylic acid derivative.[3][4][5][6] The mechanism is believed to proceed through a cyclopropanone intermediate, the formation and subsequent cleavage of which dictates the final product distribution.[3][5][7]

Experimental evidence, including isotopic labeling studies, supports the intermediacy of the cyclopropanone.[3] The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropanone intermediate, with cleavage generally occurring to form the more stable carbanion.

Table 2: Product Distribution in the Favorskii Rearrangement of Isomeric α-Bromo Ketones with Sodium Methoxide

α-Bromo KetoneMajor ProductMinor Product(s)Reference
1-Bromo-2-butanoneMethyl 2-methylpropanoateMethyl butanoate[8]
3-Bromo-2-butanoneMethyl 2-methylpropanoateMethyl butanoate[8]
1-Bromo-3-methyl-2-butanoneMethyl 2,2-dimethylpropanoateMethyl 3-methylbutanoate[8]
3-Bromo-3-methyl-2-butanoneMethyl 2,2-dimethylpropanoateMethyl 3-methylbutanoate[8]
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone

The following is a representative procedure for the Favorskii rearrangement.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorocyclohexanone in anhydrous diethyl ether.

  • Base Preparation: Separately, prepare a solution of sodium methoxide in methanol.

  • Reaction Execution: Cool the ketone solution in an ice bath and slowly add the sodium methoxide solution. After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified time.

  • Workup: Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with diethyl ether.

  • Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting ester by distillation or column chromatography.

Reactions with Organometallic Reagents: A Competition Between Addition and Substitution

The reaction of α-bromo ketones with organometallic reagents, such as Grignard and Gilman reagents, presents a competition between nucleophilic attack at the carbonyl carbon (1,2-addition) and at the α-carbon (S(_N)2 substitution). The outcome is highly dependent on the nature of the organometallic reagent.

Hard nucleophiles, like Grignard reagents (RMgX), tend to favor addition to the carbonyl group.[9] In contrast, softer nucleophiles, such as Gilman cuprates (R(_2)CuLi), are more likely to undergo conjugate addition to α,β-unsaturated ketones and can also participate in S(_N)2 reactions with α-halo ketones.[9][10][11][12]

The Reformatsky reaction offers a milder alternative for the formation of β-hydroxy esters from α-bromo ketones and esters, utilizing zinc to form an organozinc intermediate.[8][13][14][15][16] This reagent is generally less reactive than Grignard reagents, which can prevent side reactions with the ester functionality.[15]

Table 3: Comparison of Organometallic Reagents in Reactions with α-Bromo Ketones

Organometallic ReagentPredominant Reaction PathwayTypical ProductsKey Mechanistic Feature
Grignard Reagents (RMgX) 1,2-Addition to carbonylTertiary alcoholsHard nucleophile
Gilman Reagents (R(_2)CuLi) S(_N)2 Substitution / Conjugate AdditionKetones (from S(_N)2), β-alkylated ketones (from conjugate addition)Soft nucleophile
Reformatsky Reagent (RZnBr) Addition to carbonylβ-Hydroxy estersLess reactive organozinc intermediate
Experimental Protocol: Reformatsky Reaction of an α-Bromo Ketone

This protocol describes a general procedure for the Reformatsky reaction.

  • Activation of Zinc: Activate zinc dust by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, then dry under vacuum.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the activated zinc and a solution of the α-bromo ketone and an aldehyde or ketone in anhydrous THF.

  • Initiation and Reaction: Gently warm the mixture to initiate the reaction. Once initiated, maintain the reaction at a gentle reflux until the starting materials are consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting β-hydroxy ester by column chromatography.

Visualizing the Mechanistic Pathways

To further elucidate the relationships between reactants, intermediates, and products in these complex reactions, the following diagrams are provided.

Favorskii_Rearrangement cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product alpha_Bromo_Ketone α-Bromo Ketone Enolate Enolate alpha_Bromo_Ketone->Enolate Deprotonation Base Base (e.g., RO⁻) Base->Enolate Carboxylic_Acid_Derivative Carboxylic Acid Derivative Base->Carboxylic_Acid_Derivative Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Cyclopropanone->Carboxylic_Acid_Derivative Nucleophilic Attack & Ring Opening

Caption: The Favorskii rearrangement proceeds via an enolate and a cyclopropanone intermediate.

Nucleophilic_Attack_Pathways cluster_paths Reaction Pathways alpha_Bromo_Ketone α-Bromo Ketone SN2 SN2 Substitution alpha_Bromo_Ketone->SN2 Soft Nucleophile Carbonyl_Addition Carbonyl Addition alpha_Bromo_Ketone->Carbonyl_Addition Hard Nucleophile Nucleophile Nucleophile Nucleophile->alpha_Bromo_Ketone Substitution_Product Substitution_Product SN2->Substitution_Product Product Addition_Product Addition_Product Carbonyl_Addition->Addition_Product Product

Caption: Nucleophilic attack on α-bromo ketones can occur via two distinct pathways.

Organometallic_Reagent_Comparison cluster_reagents Organometallic Reagents alpha_Bromo_Ketone α-Bromo Ketone Grignard Grignard (RMgX) alpha_Bromo_Ketone->Grignard Gilman Gilman (R₂CuLi) alpha_Bromo_Ketone->Gilman Reformatsky Reformatsky (RZnBr) alpha_Bromo_Ketone->Reformatsky Tertiary_Alcohol Tertiary_Alcohol Grignard->Tertiary_Alcohol 1,2-Addition Ketone Ketone Gilman->Ketone SN2 beta_Hydroxy_Ester beta_Hydroxy_Ester Reformatsky->beta_Hydroxy_Ester Carbonyl Addition

Caption: Comparison of the reactivity of different organometallic reagents with α-bromo ketones.

References

comparative analysis of catalysts for condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon bonds via condensation reactions is a fundamental process in organic synthesis, essential for creating a wide range of pharmaceuticals, fine chemicals, and functional polymers.[1][2] The choice of catalyst is a critical factor that significantly influences reaction efficiency, selectivity, cost-effectiveness, and environmental impact.[1][2] This guide provides an objective comparison of various catalyst types for common condensation reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.

Catalyst Performance: A Comparative Analysis

The efficacy of catalysts is typically evaluated based on product yield, reaction time, and the mildness of the required conditions. Catalysts for condensation reactions can be broadly categorized into homogeneous, heterogeneous, and biocatalyst systems. Heterogeneous catalysts are often preferred due to their ease of separation, reusability, and alignment with green chemistry principles.[1][3]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated compounds.[1] The following table summarizes the performance of selected catalysts in the reaction between an aromatic aldehyde (e.g., benzaldehyde) and an active methylene compound.

Catalyst TypeCatalystActive Methylene CompoundSolventTemp. (°C)TimeYield (%)RecyclabilityReference(s)
Heterogeneous 1CaO–1.5MgOMalononitrileWaterRT10 min98Up to 5 cycles[1]
ZnOEthyl CyanoacetateSolvent-freeRT6 h>95-[1]
MALPO (Mixed-Metal Phosphate)BenzaldehydeEthanolRT-up to 99Multiple cycles[4]
Cu-Mg-Al LDHEthyl CyanoacetateEthanol80-95Up to 5 cycles[5]
Cu₃(BTC)₂ (MOF)Benzaldehyde & MalononitrileAcetonitrile801 h~95-[6]
Homogeneous [Bmim][OH] (Ionic Liquid)Diethyl malonateSolvent-free1002 h95Recyclable[2]
[Bmim][OH] (Ionic Liquid)Malononitrile-RT10-30 min85-95Recyclable[2]
Boric Acid (10 mol%)p-chlorobenzaldehyde & MalononitrileAqueous EthanolRT---[1]
NaOHMalononitrile----Not easily[2]
Biocatalyst LipaseVariesOrganic Solvent~60~12 h-Separable[1]
Aldol Condensation

The Aldol condensation creates β-hydroxy aldehydes or ketones, which can then dehydrate to form α,β-unsaturated carbonyls. Catalyst choice is crucial for controlling conversion and selectivity.[7][8] While basic catalysts generally give high conversion and yields, separating the product from liquid alkali can be challenging.[7][8]

Catalyst TypeCatalystReactantsKey ObservationReference(s)
Homogeneous Acid Eutectic solution (EDS)Furfural & CyclopentanoneYield of 92.03%[7][9]
Heterogeneous Acid Acidic Resins (Nafion, Amberlyst)Furfural & CyclopentanoneYield of 61.55%[7]
Homogeneous Base KOHAldehyde/KetoneStandard, effective base[2]
Heterogeneous Base Structured Hydroxyapatite (SHC)ButyraldehydeOutperforms MgO, TiO₂, CaCO₃[10]
Mg-Zr, Mg-Al, Ca-ZrFurfural & AcetoneBimetallic better than monometallic[11]
Amphoteric Acid-base catalystsVariesReceive extensive attention for excellent activity[7][8]
Claisen-Schmidt Condensation

This reaction involves an aldehyde or ketone reacting with an aromatic carbonyl compound that lacks an α-hydrogen. It is a vital method for synthesizing chalcones, which are important pharmaceutical intermediates.[12][13]

Catalyst TypeCatalystReactantsSolventTimeYield (%)Reference(s)
Heterogeneous Base MgFeAl-LDH (calcined)Benzaldehyde & CyclohexanoneSolvent-free2 h93
Homogeneous Base NaOH (20 mol%)Cyclohexanone & BenzaldehydeSolvent-free (grinding)5 min98[14]
KOH (20 mol%)Cyclohexanone & BenzaldehydeSolvent-free (grinding)5 min85[14]
Heterogeneous K-NP (Potassium-doped Nanoparticles)Vanillin & AcetoneWater-98

Mechanisms and Experimental Workflows

Visualizing reaction pathways and experimental procedures is key to understanding and replicating catalytic processes.

G start Define Reaction (e.g., Aldehyde + Active Methylene) catalyst Select Catalyst (e.g., Heterogeneous, Homogeneous) start->catalyst setup Reaction Setup (Solvent, Temp, Stirring) catalyst->setup run Add Catalyst & Run Reaction setup->run monitor Monitor Progress (TLC/HPLC) run->monitor workup Reaction Work-up monitor->workup filter Filter Catalyst (for Heterogeneous) workup->filter Heterogeneous extract Extract Product (for Homogeneous) workup->extract Homogeneous purify Purification (Crystallization/Chromatography) filter->purify recycle Wash & Reuse Catalyst filter->recycle extract->purify product Isolated Product purify->product

Caption: General experimental workflow for catalyst screening.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration r1 Active Methylene Compound int1 Carbanion (Enolate) Intermediate + BH⁺ r1->int1 + B: cat1 Base (B:) r2 Aldehyde/ Ketone int1->r2 Nucleophilic Attack int2 Tetrahedral Intermediate (Alkoxide) r2->int2 int3 Protonated Intermediate int2->int3 + BH⁺ prod α,β-Unsaturated Product + H₂O + B: int3->prod - H₂O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.[2]

Detailed Experimental Protocols

The following methodologies are representative examples for conducting condensation reactions with different classes of catalysts.

Protocol 1: Heterogeneous Catalysis with 1CaO–1.5MgO (BMO-1)[1]

This protocol describes the Knoevenagel condensation using a reusable solid base catalyst.

  • Catalyst Synthesis: The 1CaO–1.5MgO binary metal oxide (BMO-1) catalyst is prepared via an ultradiluted coprecipitation method using Mg(NO₃)₂·6H₂O and Ca(NO₃)₂·4H₂O as precursors and NaOH for precipitation.

  • Materials:

    • Aromatic aldehyde (10 mmol)

    • Active methylene compound (e.g., malononitrile) (10 mmol)

    • BMO-1 catalyst (0.05 g)

    • Distilled water (5 mL)

  • Reaction Setup:

    • In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol) and the active methylene compound (10 mmol) in 5 mL of distilled water.

    • Add 0.05 g of the BMO-1 catalyst to the mixture.

    • Stir the reaction mixture vigorously (e.g., 800 rpm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., 1:9 ethyl acetate and petroleum ether).

  • Work-up and Catalyst Recovery:

    • Upon completion, filter the solid product along with the catalyst.

    • Wash the solid several times with water.

    • The catalyst can be recovered from the product mixture, washed, dried, and reused for subsequent reactions.

Protocol 2: Homogeneous Catalysis with Boric Acid[1]

This protocol provides a general method for an acid-catalyzed Knoevenagel condensation.

  • Materials:

    • p-chlorobenzaldehyde (1 mmol)

    • Active methylene compound (1 mmol)

    • Boric acid (10 mol%)

    • Aqueous ethanol (5 mL)

  • Reaction Setup:

    • Dissolve p-chlorobenzaldehyde (1 mmol) and the active methylene compound (1 mmol) in 5 mL of aqueous ethanol in a suitable flask at room temperature.

    • Add 10 mol% of boric acid to the solution.

    • Stir the solution on a magnetic stirrer at room temperature.

  • Reaction Monitoring: Monitor the completion of the reaction by TLC using an appropriate mobile phase (e.g., 10:1 ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, the product can be isolated through standard work-up procedures, which may involve extraction and solvent evaporation.

Protocol 3: Base-Catalyzed Aldol Condensation using KOH[2]

A general procedure for a traditional base-catalyzed aldol condensation.

  • Materials:

    • Aldehyde or Ketone with α-hydrogens

    • Second carbonyl compound (aldehyde or ketone)

    • Potassium Hydroxide (KOH)

    • Ethanol or other suitable solvent

  • Reaction Setup:

    • Dissolve the carbonyl compound possessing α-hydrogens in a suitable solvent (e.g., ethanol) in a flask equipped with a stirrer.

    • Cool the mixture in an ice bath to control the reaction temperature.

    • In a separate container, prepare a solution of KOH in the same solvent.

    • Slowly add the KOH solution to the stirred carbonyl compound solution.

    • Add the second carbonyl compound to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Work-up: After the reaction is complete, neutralize the base, and isolate the product through extraction, solvent evaporation, and subsequent purification by column chromatography or recrystallization.

Conclusion

The selection of an optimal catalyst for condensation reactions is a multifactorial decision that significantly influences yield, selectivity, and sustainability.

  • Heterogeneous catalysts , such as mixed metal oxides, MOFs, and structured hydroxyapatites, offer substantial advantages in terms of operational simplicity, ease of separation, and high reusability, making them highly attractive for industrial and green chemistry applications.[1][4][10]

  • Homogeneous catalysts , including traditional bases (NaOH, KOH), acids (Boric Acid), and modern alternatives like ionic liquids, can provide excellent yields under mild conditions.[1][2] While highly effective, traditional bases pose challenges in catalyst recovery and can lead to waste generation.[2][7] Ionic liquids emerge as a promising green alternative, often enabling solvent-free conditions and catalyst recycling.[2]

  • Biocatalysts like lipases represent a growing area, offering an environmentally benign approach, although they may require longer reaction times and specific solvent systems.[1]

Ultimately, the ideal catalyst depends on the specific transformation, desired product purity, and process scale. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic challenges.

References

A Comparative Guide to Bases for the Dehydrobromination of α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydrobromination of α-bromo ketones is a fundamental transformation in organic synthesis, providing access to valuable α,β-unsaturated ketones, which are key building blocks for a wide array of pharmaceuticals and complex molecules. The choice of base for this elimination reaction is critical and can significantly impact reaction efficiency, yield, and purity of the desired product. This guide provides an objective comparison of various bases commonly employed for the dehydrobromination of α-bromo ketones, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Performance Comparison of Common Bases

The efficacy of different bases in the dehydrobromination of α-bromo ketones is influenced by factors such as base strength, steric hindrance, and solubility. To provide a clear comparison, the following table summarizes the performance of several common bases for the dehydrobromination of a model substrate, 2-bromo-4'-methylacetophenone.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Potassium tert-butoxide Tetrahydrofuran (THF)01~95A strong, sterically hindered base that is highly effective for E2 elimination.[1][2] Reactions are often rapid even at low temperatures. Its bulky nature can be advantageous in preventing side reactions.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Dichloromethane (DCM)Room Temp.2-4HighA non-nucleophilic, sterically hindered amidine base that is effective for promoting clean elimination reactions. Often used for sensitive substrates due to its mild reaction conditions.
Triethylamine (TEA) Dichloromethane (DCM)Reflux12-24ModerateA common, moderately strong amine base. Requires higher temperatures and longer reaction times compared to stronger bases. Can be a good choice for substrates prone to decomposition with stronger bases.
Lithium Carbonate Dimethylformamide (DMF)100-1504-8GoodA mild inorganic base often used in combination with a lithium halide (e.g., LiBr) to facilitate the elimination.[3] Requires higher temperatures.
Pyridine Pyridine (neat)Reflux3-6GoodA weak organic base that often requires heating to reflux to be effective. It can also act as the solvent.[4]

Note: The yields and reaction conditions presented are based on literature precedents and may vary depending on the specific substrate and experimental setup. "High" and "Good" yields are qualitative descriptors used in the absence of precise, directly comparable numerical data in the available literature for this specific substrate.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for the dehydrobromination of an α-bromo ketone using some of the discussed bases.

Protocol 1: Dehydrobromination using Potassium tert-Butoxide

This protocol is adapted from a general procedure for E2 elimination reactions.[1]

Materials:

  • α-Bromo ketone (e.g., 2-bromo-4'-methylacetophenone) (1.0 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-bromo ketone in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography or distillation to obtain the pure α,β-unsaturated ketone.

Protocol 2: Dehydrobromination using Lithium Carbonate and Lithium Bromide

This protocol is based on conditions reported for the dehydrobromination of α-bromo ketones.[3]

Materials:

  • α-Bromo ketone (e.g., 2-bromo-4'-methylacetophenone) (1.0 eq)

  • Lithium carbonate (1.5 eq)

  • Lithium bromide (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask, add the α-bromo ketone, lithium carbonate, lithium bromide, and anhydrous DMF.

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or distillation.

Protocol 3: Dehydrobromination using Pyridine

This is a classical procedure for the dehydrobromination of α-bromo ketones.[4]

Materials:

  • α-Bromo ketone (e.g., 2-bromo-4'-methylacetophenone) (1.0 eq)

  • Pyridine (can be used as both base and solvent)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the α-bromo ketone in pyridine in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Reaction Mechanisms and Logical Relationships

The dehydrobromination of α-bromo ketones typically proceeds through an E2 (bimolecular elimination) mechanism. This is a concerted, one-step process where the base abstracts a proton from the carbon atom adjacent (β) to the bromine-bearing carbon (α), while simultaneously, the carbon-bromine bond breaks and a double bond is formed between the α and β carbons.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r1 α-Bromo Ketone ts [Base---H---Cβ---Cα---Br]‡ r1->ts Proton Abstraction & C-Br Bond Cleavage r2 Base r2->ts p1 α,β-Unsaturated Ketone ts->p1 p2 Protonated Base ts->p2 p3 Bromide Ion ts->p3

Caption: General E2 mechanism for dehydrobromination.

The choice of base can influence the regioselectivity of the elimination if there are multiple possible β-hydrogens. Sterically hindered bases, such as potassium tert-butoxide, will preferentially abstract the most accessible proton, which can lead to the formation of the less substituted (Hofmann) product. Less hindered bases tend to favor the formation of the more thermodynamically stable, more substituted (Zaitsev) product.

Experimental_Workflow start Start: α-Bromo Ketone dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K-tert-butoxide) dissolve->add_base reaction Stir at Appropriate Temperature add_base->reaction monitor Monitor Reaction (TLC) reaction->monitor quench Quench Reaction (e.g., with Water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Anhydrous Agent wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end End: α,β-Unsaturated Ketone purify->end

Caption: General experimental workflow for dehydrobromination.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, a halogenated organic compound. The following procedures are based on safety data for structurally similar compounds and are intended to provide a conservative and robust framework for safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be aware of the potential hazards associated with this compound. Based on data from analogous compounds, this chemical should be handled with caution. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

Protective EquipmentSpecificationPurpose
Eye ProtectionGoggles or a full-face shield.[5]To protect against splashes and eye contact, which can cause serious damage.[1][2]
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause burns and irritation.[1]
Skin and Body ProtectionLab coat and, if necessary, an apron or coveralls.To protect against accidental spills and contamination of personal clothing.[1][4]
Respiratory ProtectionUse in a well-ventilated area or a fume hood.[1][4] If dust is generated, a particulate respirator is recommended.[5]To avoid inhalation of dust or vapors, which can lead to respiratory tract irritation.[2][3][4]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][6][7] Seek immediate medical attention.[1][6][7]

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[1][6][7] Seek immediate medical attention.[1][6][7]

  • If inhaled: Move the person to fresh air.[1][4] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]

  • If swallowed: Do NOT induce vomiting.[1][6][7] Rinse mouth with water and seek immediate medical attention.[1][2][7]

Step-by-Step Disposal Protocol

All waste materials contaminated with this compound must be treated as hazardous waste.[5][8] Adherence to local, state, and federal regulations is mandatory.[4][5]

1. Waste Segregation:

  • Properly segregate waste containing this compound.

  • Solid Waste: Collect any solid residues, contaminated scoops, or weighing papers in a designated, labeled, and sealable container for hazardous solid waste.

  • Liquid Waste: If the compound is in solution, collect it in a designated, labeled, and sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or paper towels, must also be disposed of as hazardous waste in the solid waste container.[8]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., Corrosive, Irritant).

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[1]

  • Keep containers tightly closed to prevent the release of vapors.[1][4]

4. Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Never dispose of this chemical down the drain or in regular trash.[4] The final disposal method will likely be incineration at a permitted hazardous waste facility.

Spill Cleanup Procedure

In the event of a small spill that can be managed by trained personnel:

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or outside of a fume hood.

  • Don the appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

  • Clean the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol, ethanol), working from the outside in. Place all cleaning materials into the hazardous waste container.[8]

  • Wash the spill area with soap and water.

  • Remove and dispose of all contaminated PPE as hazardous waste.

  • Wash hands thoroughly with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: (residue, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste: (solutions containing the compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect_solid Collect in a labeled, sealed hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed halogenated organic liquid waste container. liquid_waste->collect_liquid ppe_waste->collect_solid segregate Segregate from incompatible materials (oxidizers, bases, amines). collect_solid->segregate collect_liquid->segregate store Store in a designated, secure, and well-ventilated area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store->contact_ehs

References

Essential Safety and Operational Guide for 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety measures. The primary risks include skin and eye irritation, and it may cause respiratory irritation.[1][2] It is also classified as a lachrymator, a substance that can cause tearing.[3]

Quantitative Data Summary

The following tables summarize the key hazard classifications and recommended personal protective equipment.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)SpecificationPurpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard.[4][5]To protect against chemical splashes and eye irritation.[5]
Hand Protection Disposable nitrile gloves.[4][5] For extended contact, consider double-gloving or using heavier-duty gloves.[5]To prevent skin contact and irritation.[4]
Body Protection A lab coat is the minimum requirement.[6] For larger quantities or increased splash risk, a chemical-resistant apron or suit should be worn.[6]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[7]To avoid inhalation and respiratory tract irritation.[2]

Experimental Protocols: Safe Handling and Operation

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly. This includes a lab coat, safety goggles, and nitrile gloves.[5][6]

  • Dispensing: When weighing and transferring the solid, use a spatula and avoid creating dust.[7]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[8][9]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[8]

  • Containers should be clearly labeled with the chemical name and associated hazards.[8]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Operational and Disposal Plans

Spill Response Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.[8]

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.[8]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[8]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as halogenated organic waste.[8]

Waste Disposal Plan:

  • Waste Categorization: All waste containing this compound must be classified as halogenated organic waste.[8] Do not mix with non-halogenated waste.[8]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers designated for halogenated organic waste.[8]

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal facility.[10] Incineration at a facility with appropriate emission controls is a common disposal method for brominated compounds.[10]

  • Contaminated Materials: All contaminated lab supplies, such as gloves, filter paper, and pipette tips, must be disposed of as solid hazardous waste.[8]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the workflow for responding to a chemical spill.

SOP_for_Handling_Chemical cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Chemical in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste in Labeled Container cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Standard Operating Procedure for Handling this compound.

Chemical_Spill_Response cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup spill_detected Spill Detected alert_personnel Alert Personnel in the Area spill_detected->alert_personnel evacuate_area Evacuate Immediate Area alert_personnel->evacuate_area control_ignition Control Ignition Sources evacuate_area->control_ignition don_ppe Don Additional PPE (e.g., Respirator, Apron) control_ignition->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area dispose_waste Dispose of all Contaminated Materials as Halogenated Waste decontaminate_area->dispose_waste report_incident Report Incident to Lab Supervisor dispose_waste->report_incident

Caption: Workflow for Responding to a Chemical Spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.